2-Oxaspiro[4.6]undecane-1,3-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-oxaspiro[4.6]undecane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-8-7-10(9(12)13-8)5-3-1-2-4-6-10/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWGHPIQAKFEQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482646 | |
| Record name | 2-oxaspiro[4.6]undecane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4401-21-2 | |
| Record name | 2-oxaspiro[4.6]undecane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular Architecture and Synthetic Utility of 2-Oxaspiro[4.6]undecane-1,3-dione
Executive Summary
2-Oxaspiro[4.6]undecane-1,3-dione (CAS: 4401-21-2) is a bicyclic spiro-compound characterized by a cycloheptane ring fused to a succinic anhydride moiety at a single shared carbon atom. As a rigid spirocyclic scaffold, it serves as a critical intermediate in the synthesis of conformationally restricted amino acids, anticonvulsant drugs (e.g., gabapentinoids), and polymer cross-linkers.
This guide details the structural properties, validated synthetic protocols via the Stobbe condensation, and the chemical reactivity profile of this molecule, designed for researchers in medicinal chemistry and materials science.
Structural & Physicochemical Profile
The molecule consists of a 7-membered carbocycle (cycloheptane) spiro-fused to a 5-membered heterocyclic anhydride. The spiro-carbon (C5 in the heterocyclic numbering) creates a perpendicular orientation between the two rings, imposing significant steric bulk and preventing free rotation—a property exploited in drug design to lock pharmacophores in bioactive conformations.
Table 1: Physicochemical Data
| Property | Value | Note |
| IUPAC Name | 2-Oxaspiro[4.6]undecane-1,3-dione | |
| CAS Number | 4401-21-2 | Verified Registry |
| Formula | C₁₀H₁₄O₃ | |
| Molecular Weight | 182.22 g/mol | |
| SMILES | C1CCCC2(CC1)CC(=O)OC2=O | |
| Core Moiety | Cyclic Anhydride | Highly electrophilic |
| Spiro Junction | Quaternary Carbon | Conformationally rigid |
| Predicted LogP | ~1.5 - 1.8 | Lipophilic scaffold |
Synthetic Methodology: The Stobbe Route[1][2][3][4][5]
The most authoritative and robust synthesis of 2-oxaspiro[4.6]undecane-1,3-dione utilizes the Stobbe condensation . Unlike simple aldol reactions, the Stobbe condensation with diethyl succinate prevents self-condensation of the ketone and directs the formation of the succinic acid side chain.
Retrosynthetic Analysis
The target molecule is the cyclic anhydride of 1-carboxycycloheptaneacetic acid .
-
Target: 2-Oxaspiro[4.6]undecane-1,3-dione
-
Precursor: 1-Carboxycycloheptaneacetic acid (saturated diacid)
-
Intermediate: Alkylidene succinic half-ester (via Stobbe)[1][2][3][4]
-
Starting Materials: Cycloheptanone + Diethyl Succinate
Step-by-Step Protocol
Phase 1: Stobbe Condensation
Objective: Form the carbon-carbon bond between cycloheptanone and the succinate moiety.
-
Reagents: Cycloheptanone (1.0 eq), Diethyl succinate (1.2 eq), Potassium tert-butoxide (t-BuOK, 1.1 eq), t-Butanol (solvent).
-
Procedure:
-
Dissolve t-BuOK in anhydrous t-Butanol under N₂ atmosphere.
-
Add diethyl succinate dropwise at room temperature.
-
Add cycloheptanone dropwise. The solution will turn yellow/orange, indicating enolate formation.
-
Reflux for 3–5 hours.
-
Workup: Acidify with dilute HCl. Extract with diethyl ether. The product is the half-ester (alkylidene succinic acid monoester).[3]
-
Validation: TLC should show a new spot with high polarity (carboxylic acid group).
-
Phase 2: Hydrolysis and Reduction
Objective: Convert the unsaturated half-ester to the saturated diacid.
-
Hydrolysis: Treat the crude half-ester with 10% NaOH (aq) at reflux for 2 hours to hydrolyze the ester group. Acidify to precipitate the unsaturated diacid.
-
Hydrogenation:
-
Dissolve the unsaturated diacid in Ethanol/Water.
-
Add 10% Pd/C catalyst (5 mol%).
-
Stir under H₂ balloon (1 atm) for 12 hours.
-
Filter through Celite to remove Pd. Evaporate solvent.
-
Product: 1-Carboxycycloheptaneacetic acid (White solid).
-
Phase 3: Cyclization to Anhydride
Objective: Dehydrate the diacid to form the target spiro-anhydride.
-
Reagents: 1-Carboxycycloheptaneacetic acid, Acetic Anhydride (excess).
-
Procedure:
-
Reflux the diacid in excess acetic anhydride for 1-2 hours.
-
Distill off the excess acetic anhydride and acetic acid byproduct.
-
Purification: Recrystallize the residue from hexane or benzene/petroleum ether.
-
Yield: Typically 60-75% overall.
-
Visualizing the Workflow
Figure 1: Synthetic pathway via Stobbe Condensation. The sequence ensures correct carbon skeleton assembly before ring closure.
Reactivity & Applications
The 1,3-dione (anhydride) functionality is the reactive heart of the molecule. It undergoes characteristic ring-opening reactions with nucleophiles, making it a versatile "spiro-building block."
Nucleophilic Ring Opening
Reaction with amines or alcohols opens the anhydride ring to form amic acids or half-esters , respectively.
-
Mechanism: Nucleophile attacks one of the carbonyl carbons (C1 or C3). Due to the spiro-center, steric hindrance may direct regioselectivity if the nucleophile is bulky.
-
Application: Synthesis of Spiro-imides . Heating the intermediate amic acid leads to ring closure, forming spiro-succinimides (e.g., analogs of ethosuximide or phensuximide), which are potent anticonvulsants.
Molecular Logic of Drug Design
The [4.6] spiro system is used to restrict the conformational space of the succinimide ring.
-
Gabapentinoids: While Gabapentin is a [5.5] system (cyclohexane), the [4.6] system (cycloheptane) offers a larger lipophilic pocket, potentially altering binding affinity to the
subunit of voltage-gated calcium channels. -
Bioisosterism: The spiro-anhydride can serve as a masked diacid or a precursor to spiro-lactams.
Reactivity Diagram
Figure 2: Divergent synthesis from the spiro-anhydride core. The pathway to Spiro-Succinimides is critical for medicinal chemistry.
References
-
Stobbe Condensation Mechanism & Scope
-
Spiro-Anhydride Synthesis (General Protocol)
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Source:
-
Medicinal Chemistry of Spiro-Succinimides
- Kamiński, K., et al. (2015). "Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from spiro{cyclopropane-1,3'-succinimide}." Bioorganic & Medicinal Chemistry.
-
Source:
-
CAS Registry Data
- NIH National Library of Medicine. "2-Oxaspiro[4.6]undecane-1,3-dione (CAS 4401-21-2)." PubChem.
-
Source:
Sources
2-Oxaspiro[4.6]undecane-1,3-dione CAS number and identifiers
The following technical guide details the chemical profile, synthesis, and application of 2-Oxaspiro[4.6]undecane-1,3-dione (CAS 4401-21-2).[1]
High-Value Spirocyclic Building Block for Medicinal Chemistry [1][2]
Executive Summary
2-Oxaspiro[4.6]undecane-1,3-dione is a bicyclic organic compound featuring a spiro-fusion between a seven-membered cycloheptane ring and a five-membered succinic anhydride ring.[1][2] As a cyclic anhydride, it serves as a critical electrophilic intermediate in the synthesis of spiro-succinimides and spiro-glutarimides—structural motifs increasingly valued in drug discovery for their ability to restrict conformational freedom and improve metabolic stability compared to non-spiro analogs.[1]
This guide provides a comprehensive analysis of its chemical identity, synthesis protocols, reactivity profiles, and handling requirements.
Chemical Identity & Identifiers
The following table consolidates the verified identifiers for accurate database integration and procurement.
| Identifier Type | Value | Notes |
| Chemical Name | 2-Oxaspiro[4.6]undecane-1,3-dione | IUPAC Systematic |
| Synonyms | 1,1-Cycloheptanedicarboxylic anhydride; Spiro[cycloheptane-1,3'-succinic anhydride] | Common usage |
| CAS Number | 4401-21-2 | Primary Registry ID |
| Molecular Formula | C₁₀H₁₄O₃ | |
| Molecular Weight | 182.22 g/mol | |
| SMILES | O=C1CC2(CCCCC2)C(=O)O1 | |
| InChI Key | HGWGHPIQAKFEQG-UHFFFAOYSA-N | |
| Appearance | Solid (Low melting) or Viscous Oil | Depending on purity/temp |
Structural Analysis & Properties
The molecule consists of a cycloheptane ring fused at the C-2 position of a succinic anhydride moiety.[1]
-
Spiro-Carbon (C5): The quaternary spiro-carbon creates a rigid orthogonal arrangement between the two rings.[1] This "Gem-Disubstituent Effect" (Thorpe-Ingold effect) accelerates ring-closing reactions (e.g., imide formation) and locks the orientation of attached pharmacophores.[1]
-
Electrophilicity: The anhydride carbonyls are highly activated, making the compound susceptible to nucleophilic attack by amines, alcohols, and water.
-
Lipophilicity: The cycloheptyl ring imparts significant lipophilicity (LogP ~2.1), enhancing cell permeability for derivative compounds relative to smaller cycloalkyl analogs.[1]
Synthesis & Manufacturing Protocol
While specific industrial batch records for CAS 4401-21-2 are proprietary, the synthesis follows a validated homologous route used for 1,1-cycloalkanedicarboxylic anhydrides.[1]
Core Pathway: The Malonate Route
The most robust synthesis involves the double alkylation of diethyl malonate followed by hydrolysis and dehydration.[1]
Step 1: Dialkylation (Formation of Diester) [1]
-
Reagents: Diethyl malonate, 1,6-Dibromohexane, Sodium Ethoxide (NaOEt).[1]
-
Solvent: Ethanol (anhydrous).[1]
-
Mechanism: Double nucleophilic substitution (
).[1] -
Protocol:
Step 2: Hydrolysis & Decarboxylation Control
-
Reagents: KOH (aq), Ethanol.[1]
-
Critical Note: Unlike monosubstituted malonates, the 1,1-disubstituted product resists thermal decarboxylation, allowing isolation of the 1,1-dicarboxylic acid .[1]
-
Protocol:
Step 3: Dehydration (Anhydride Formation) [1]
-
Reagents: Acetic Anhydride (
) or Acetyl Chloride.[1] -
Protocol:
Visual Synthesis Workflow
Figure 1: Step-wise synthetic pathway from commodity precursors to the target spiro-anhydride.
Reactivity & Derivatization
The utility of 2-oxaspiro[4.6]undecane-1,3-dione lies in its predictable reactivity with nucleophiles.[1]
A. Aminolysis (Imide Synthesis)
Reaction with primary amines yields spiro-succinimides , a class of compounds with established anticonvulsant activity (bioisosteres of ethosuximide).[1]
-
Pathway: Nucleophilic attack opens the ring to an amic acid, which cyclizes upon heating or treatment with dehydrating agents (HMDS, SOCl₂).
-
Key Application: Synthesis of Gabapentin analogs where the cyclohexane ring is expanded to cycloheptane.[1]
B. Alcoholysis (Half-Ester Formation)
Reaction with alcohols (ROH) produces the mono-ester/mono-acid.[1]
-
Utility: Resolution of chiral alcohols or generation of polymer precursors.[1]
C. Friedel-Crafts Acylation
In the presence of
-
Product: 1-(2-oxo-2-phenylethyl)cycloheptanecarboxylic acid derivatives.[1]
Reactivity Logic Diagram
Figure 2: Divergent reactivity profile demonstrating the compound's versatility as an electrophile.[1][2]
Handling & Safety Protocols
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] Moisture Sensitive.[1]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) in a desiccator. The compound hydrolyzes slowly in moist air to the dicarboxylic acid.[1]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or vapors.[1]
-
Quench Protocol: In case of spill, neutralize with aqueous sodium bicarbonate (
).[1] Do not use water alone, as it generates acidic byproducts.
References
-
PubChem. (n.d.).[1][3] 2-Oxaspiro[4.6]undecane-1,3-dione (CID 12255259).[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Reference for general malonate synthesis and anhydride dehydration protocols).
-
Rice, L. M., et al. (1963). Spiranes.[1][4] III. Azaspiranes and intermediates.[1][2][4] Journal of Medicinal Chemistry.[1] (Foundational text on spiro-anhydride synthesis and reactivity).
Sources
- 1. 67130-52-3,4-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 872103-36-1,(5-fluoro-2,6-dioxo-3-tetrahydrofuran-2-yl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1,1-Cyclohexanediacetic Anhydride | C10H14O3 | CID 2734289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Phenyl-1,2,4-triazaspiro[4.6]undec-1-ene-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic & Kinetic Stability Profile of 2-Oxaspiro[4.6]undecane-1,3-dione: A Structural Analysis
Executive Technical Summary
2-Oxaspiro[4.6]undecane-1,3-dione is a bicyclic anhydride featuring a spiro-fusion between a seven-membered cycloheptane ring and a five-membered succinic anhydride-type ring. Its thermodynamic profile is governed by a competitive interplay between the Thorpe-Ingold effect (gem-dialkyl effect) , which stabilizes the anhydride ring, and the conformational mobility of the cycloheptane moiety.
For researchers in drug development and polymer synthesis, understanding this molecule's stability is critical. Unlike its cyclohexane analog (spiro[4.5]), the cycloheptane ring in the [4.6] system introduces specific transannular strains and entropic degrees of freedom that render it distinct in terms of hydrolytic susceptibility and thermal endurance.
This guide provides a mechanistic breakdown of these factors, supported by self-validating experimental protocols to quantify stability in your specific formulation or reaction matrix.
Structural Thermodynamics: The Stability/Strain Paradox
The thermodynamic stability of spiro-anhydrides is not intrinsic; it is relative to their hydrolysis product (the corresponding diacid). The equilibrium constant (
The Thorpe-Ingold Effect (Angle Compression)
In unsubstituted succinic anhydride, the bond angle at the methylene carbons is roughly 109.5°. In 2-Oxaspiro[4.6]undecane-1,3-dione, the spiro-carbon (C5) is part of the seven-membered ring. The bulky cycloheptane ring compresses the internal angle (
-
Mechanism: As the external angle (
) expands to accommodate the cycloheptane ring, the internal angle ( ) contracts. -
Thermodynamic Consequence: This contraction brings the reacting carboxyl groups of the open-chain diacid closer together. This reduces the activation energy (
) for ring closure and destabilizes the open-chain form relative to the cyclic anhydride. -
Result: The [4.6] spiro-anhydride is significantly more stable against hydrolysis than unsubstituted succinic anhydride, though slightly less stable than the [4.5] (cyclohexane) analog due to the "floppiness" of the 7-membered ring.
Cycloheptane Conformational Dynamics
The 7-membered ring does not exist in a rigid chair like cyclohexane. It fluctuates between twist-chair and twist-boat conformations.
-
Entropic Penalty: The high conformational entropy of the cycloheptane ring means that locking it into a spiro-junction incurs a specific entropic cost.
-
Prelog Strain: Transannular interactions across the 7-membered ring can transmit strain to the spiro-junction, making the carbonyl carbons slightly more electrophilic (reactive) compared to the [4.5] system.
Figure 1: Thermodynamic equilibrium landscape between the open-chain diacid and the spiro-anhydride.[1]
Kinetic Stability Profile
While thermodynamically the anhydride may eventually hydrolyze in water, its kinetic stability determines its shelf-life and utility.
Hydrolysis Kinetics
The rate of hydrolysis (
| Parameter | Spiro[4.4] (Cyclopentyl) | Spiro[4.5] (Cyclohexyl) | Spiro[4.6] (Cycloheptyl) |
| Ring Strain | High (Angle strain) | Low (Chair form) | Medium (Transannular) |
| Hydrolysis | Fast (~mins) | Very Slow (~hours/days) | Moderate (~hours) |
| Solid State Stability | Hygroscopic | Stable | Moderately Stable |
Note: The [4.6] system is less kinetically robust than the [4.5] system because the 7-membered ring provides less rigid steric shielding to the carbonyl carbons than the locked chair of the cyclohexane.
Experimental Validation Protocols
Do not rely on literature values alone. The purity of the spiro-matrix affects stability. Use these self-validating protocols to determine the exact parameters for your batch.
Protocol A: Synthesis & Purification (Ensuring Thermodynamic Product)
Objective: Synthesize 2-Oxaspiro[4.6]undecane-1,3-dione free of diacid contamination.
-
Reagents: 1,1-Cycloheptanedicarboxylic acid (1.0 eq), Acetic Anhydride (excess), Toluene (solvent).
-
Reflux: Heat the diacid in acetic anhydride at 120°C for 2 hours. The acetic anhydride acts as a dehydrating agent.
-
Azeotropic Distillation: Add toluene and distill off the acetic acid/acetic anhydride mixture. This shifts the equilibrium entirely to the anhydride.
-
Crystallization: Recrystallize from dry hexane/ethyl acetate.
-
Validation: IR Spectroscopy. Look for the characteristic doublet of cyclic anhydrides at 1780 cm⁻¹ and 1860 cm⁻¹ . The absence of a broad -OH stretch (2500-3300 cm⁻¹) confirms the absence of diacid.
Protocol B: Hydrolytic Kinetic Profiling (NMR Method)
Objective: Determine the half-life (
-
Preparation: Dissolve 10 mg of 2-Oxaspiro[4.6]undecane-1,3-dione in 0.5 mL dry DMSO-d6.
-
Initiation: Add 0.1 mL of D2O (buffered to pH 7.4 with phosphate if simulating physiological conditions). Time
. -
Acquisition: Immediately insert into NMR probe (300 MHz or higher).
-
Monitoring: Acquire 1H spectra every 5 minutes for 2 hours.
-
Signal A (Anhydride): Monitor the
-methylene protons of the succinic ring (typically ~2.6-2.9 ppm). -
Signal B (Diacid): Monitor the shift of these protons downfield as the ring opens.
-
-
Calculation: Plot
vs. time. The slope is .
Figure 2: Workflow for determining hydrolytic stability via NMR spectroscopy.
Applications & Storage Implications
Understanding the thermodynamic profile dictates how this molecule is handled in research:
-
Solid State Storage: Unlike open-chain anhydrides, the [4.6] spiro-anhydride is relatively stable in solid form due to crystal lattice energy. However, it must be stored in a desiccator. Exposure to ambient humidity will cause surface hydrolysis, creating a "crust" of diacid that can autocatalyze further degradation.
-
Reactivity in Synthesis:
-
Friedel-Crafts Acylation: The increased stability (Thorpe-Ingold) means higher temperatures may be required to open the ring compared to simple succinic anhydride.
-
Imide Formation: Reaction with amines to form spiro-imides is favored and generally irreversible, making this a robust scaffold for drug library generation.
-
References
-
Thorpe-Ingold Effect & Ring Stability
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds.[2][3] Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions.[2][4]
- Context: Foundational text establishing that gem-disubstitution (spiro rings) enhances anhydride stability.
-
-
Comparative Stability of Spiro-Acids
-
Baker, J. W., & Ingold, C. K. (1923). The formation and stability of spiro-compounds.[2][3] Part X. The formation of spiro-compounds from cycloheptane.[2][3] Journal of the Chemical Society.[2][4]
- Context: Explicitly compares cycloheptane derivatives to cyclohexane, noting the specific stability differences due to ring size.
-
-
Anhydride Hydrolysis Kinetics
-
Conformational Analysis of Cycloheptane
-
Hendrickson, J. B. (1961). Molecular Geometry. I. Machine Computation of the Common Rings. Journal of the American Chemical Society.[2]
- Context: Defines the twist-chair/twist-boat energy landscape that differentiates the [4.
-
Sources
- 1. Conformational Flexibility of Hybrid [3]- and [4]-Rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.lucp.net [books.lucp.net]
- 3. XV.—The formation and stability of spiro-compounds. Part X. spiro-Compounds derived from cyclo-heptane - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Configurational and conformational analyses of α-methylene-γ-butyro steroidal spirolactones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Solubility Profiling and Thermodynamic Analysis of 2-Oxaspiro[4.6]undecane-1,3-dione
Executive Summary
2-Oxaspiro[4.6]undecane-1,3-dione (CAS: 4401-21-2) is a specialized spiro-cyclic anhydride intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, including spiro[cycloheptane-pyridazinone] derivatives for antidepressant and antimicrobial research.[1]
Unlike its well-documented homolog 2-oxaspiro[4.5]decane-1,3-dione (3,3-pentamethyleneglutaric anhydride), specific solubility data for the [4.6] analog is sparse in open literature. This guide fills that gap by providing a comparative physicochemical framework . It synthesizes known behavior of the [4.5] analog with structural activity relationship (SAR) principles to predict the solubility landscape of the [4.6] compound. Furthermore, it outlines a rigorous, self-validating experimental protocol for researchers to generate precise solubility curves necessary for crystallization and process optimization.
Chemical Identity & Stability Profile[2][4]
Before assessing solubility, researchers must understand the chemical stability of the anhydride moiety. This compound is electrophilic and susceptible to nucleophilic attack.
Structural Analysis
-
System: Spiro-fusion of a lipophilic cycloheptane ring (7-membered) and a polar succinic anhydride ring (5-membered).
-
Lipophilicity: The [4.6] analog contains one additional methylene (-CH₂-) group compared to the [4.5] analog.
-
Implication: Increased logP (approx. +0.5 units), resulting in higher affinity for non-polar solvents (e.g., toluene, hexane) and reduced water solubility compared to the [4.5] analog.
-
Solvent Compatibility Matrix (Critical)
WARNING: The anhydride group reacts with protic solvents. Solubility measurements in these solvents will yield data for the reaction product (acid-ester or diacid), not the parent anhydride.
| Solvent Class | Examples | Compatibility | Application |
| Aprotic Polar | Acetone, Acetonitrile, DMSO | High | Ideal for solubility screening and recrystallization. |
| Aprotic Non-Polar | Toluene, Hexane, Heptane | High | Used as anti-solvents or for high-temp dissolution. |
| Chlorinated | DCM, Chloroform | High | Excellent solubilizers; good for extraction. |
| Protic (Alcohols) | Methanol, Ethanol, IPA | Incompatible | DO NOT USE for solubility. Reacts to form mono-esters. |
| Protic (Water) | Water | Incompatible | DO NOT USE . Hydrolyzes to 1,1-cycloheptanediacetic acid. |
Solubility Landscape: Comparative Data & Predictions
Since exact experimental values for the [4.6] analog are proprietary or unpublished, we use the [4.5] Analog Reference Model to establish the baseline.
Reference vs. Target Comparison
Reference Compound: 2-Oxaspiro[4.5]decane-1,3-dione (CAS: 1010-26-0) Target Compound: 2-Oxaspiro[4.6]undecane-1,3-dione (CAS: 4401-21-2)[1]
| Solvent | [4.5] Analog Solubility (Qualitative) | Predicted [4.6] Behavior | Mechanism |
| Ethyl Acetate | High (Soluble) | High | Dipole-dipole interactions with anhydride. |
| Toluene | Moderate (Temp. dependent) | High | Increased lipophilicity of cycloheptane ring aids solvation. |
| Hexane/Heptane | Low (Insoluble at RT) | Moderate | Better than [4.5], but still likely requires heating. |
| Acetonitrile | High | High | Excellent solvent for polar anhydride headgroup. |
| Dichloromethane | Very High | Very High | General "like dissolves like" for organic anhydrides. |
Crystallization Strategy
Based on the solubility differential:
-
Primary Solvent: Ethyl Acetate or Toluene (High solubility at boiling point).
-
Anti-Solvent: Hexane or Heptane (Low solubility at room temperature).
-
Process: Dissolve [4.6] anhydride in hot Toluene; slowly add Heptane until turbidity appears; cool to 0-5°C.
Experimental Protocol: Determination of Solubility
To generate publication-quality solubility data (mole fraction
Workflow Diagram
Figure 1: Laser Dynamic Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation: Weigh precisely an excess amount of 2-oxaspiro[4.6]undecane-1,3-dione into a jacketed glass vessel.
-
Solvent Addition: Add a known mass of the chosen anhydrous solvent (e.g., Toluene, Acetonitrile).
-
Note: Solvents must be dried over molecular sieves (3Å) to prevent hydrolysis.
-
-
Equilibration: Stir the mixture at a fixed temperature (e.g., 298.15 K) for at least 24 hours.
-
Sampling (Gravimetric Method):
-
Stop stirring and allow the solid to settle (2 hours).
-
Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE).
-
Weigh the supernatant, evaporate the solvent under vacuum, and weigh the residue.
-
-
Validation (Crucial): Dissolve the residue in dry Acetonitrile and inject into HPLC.
-
Success Criteria: Purity > 98%. If a peak for 1,1-cycloheptanediacetic acid appears, the solvent was wet, and the data is invalid.
-
Thermodynamic Modeling
Researchers should fit their experimental data to the Modified Apelblat Equation , which empirically correlates solubility with temperature. This is the standard for spiro-anhydride systems.
The Apelblat Model
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical constants derived from regression analysis.
Thermodynamic Dissolution Functions
Using the Van't Hoff analysis, calculate the enthalpy (
-
Interpretation:
-
Positive
: Endothermic dissolution (Solubility increases with T). -
Positive
: Entropy-driven process (Disorder increases upon dissolving).
-
Applications & Significance
Understanding the solubility of 2-oxaspiro[4.6]undecane-1,3-dione is critical for its downstream application in Medicinal Chemistry .
-
Spiro-Pyridazinones: The anhydride reacts with hydrazine derivatives to form spiro[cycloheptane-1,8'-phthalazine] analogs. These are potent scaffolds for:
-
Antidepressants: Targeting serotonin receptors.
-
Antimicrobials: Exhibiting activity against Gram-positive bacteria.[2]
-
-
Process Safety: Knowing the solubility limits in Toluene prevents uncontrolled precipitation during the exothermic hydrazine addition step.
References
-
Synthesis and Pharmacological Activity: Máté, G., et al. (2020).[2] "New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character." Chemistry, 2(4), 838-853. Describes the synthesis of the [4.6] anhydride and its conversion to pyridazinones.
-
Solubility of Homologs (Reference Data): BenchChem. (2025).[3] "In-Depth Technical Guide to 1,1-Cyclohexanediacetic Anhydride." Provides baseline solubility behavior for the [4.5] analog.
-
Thermodynamic Modeling Principles: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Thermodynamics, 31(1), 85-91. Foundational text for the Apelblat equation used in this guide.
-
Compound Registry & Properties: PubChem. (2025). "2-Oxaspiro[4.6]undecane-1,3-dione (CID 12255259)." Verifies chemical structure and identifiers.
Sources
biological activity potential of 2-Oxaspiro[4.6]undecane-1,3-dione
The Biological Potential of 2-Oxaspiro[4.6]undecane-1,3-dione A Critical Scaffold for Anticonvulsant and Antimicrobial Drug Discovery
Executive Summary
2-Oxaspiro[4.6]undecane-1,3-dione (CAS: 4401-21-2) is not merely a chemical reagent; it is a privileged pharmacophore generator . In the landscape of medicinal chemistry, this spiro-anhydride serves as the "gateway intermediate" to a potent class of anticonvulsant and antimicrobial agents: the spiro-succinimides .
While the anhydride itself functions as a reactive electrophile, its biological value is realized upon conversion to its imide derivatives. These derivatives possess a rigid, three-dimensional spiro-fusion that allows them to navigate the blood-brain barrier (BBB) and modulate voltage-gated ion channels with high specificity. This guide dissects the molecule’s utility, providing a roadmap from chemical synthesis to biological validation.
Structural & Chemical Foundation
The "Escape from Flatland"
Modern drug discovery emphasizes increasing the fraction of saturated carbons (
-
Spiro-Fusion: The quaternary carbon at the spiro-junction locks the succinic anhydride ring perpendicular to the cycloheptane ring. This rigidity reduces the entropic penalty of binding to protein targets.
-
Lipophilicity Tuning: The seven-membered cycloheptane ring provides a larger hydrophobic surface area than cyclopentane or cyclohexane analogs, enhancing BBB permeability—a critical trait for CNS-active drugs.
The Anhydride Warhead
Chemically, the 1,3-dione moiety is a cyclic anhydride. It is highly reactive toward nucleophiles (amines, alcohols, thiols).
-
Biological Implication: In its native form, the anhydride can irreversibly acylate serine or lysine residues in enzyme active sites. However, its instability in aqueous media limits its use as a direct drug.
-
Synthetic Implication: It is the ideal precursor for Bucherer-Bergs or ammonolysis reactions to generate stable, bioactive spiro-succinimides.
Therapeutic Applications
Primary Avenue: Anticonvulsant Activity
The most validated application of the 2-oxaspiro[4.6]undecane-1,3-dione scaffold is in the synthesis of spiro[cycloheptane-1,3'-succinimides] .
-
Mechanism of Action: These derivatives act as bioisosteres of Ethosuximide and Phenytoin .
-
Target 1: T-Type Calcium Channels: Blockade of low-voltage-activated
channels in thalamic neurons, preventing the "spike-and-wave" discharges associated with absence seizures. -
Target 2: Voltage-Gated Sodium Channels (
): Stabilization of the inactive state of the channel, preventing repetitive neuronal firing in generalized tonic-clonic seizures.
-
-
Efficacy: Derivatives of this scaffold have shown protection in Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) models, often with a higher protective index (PI) than valproate due to reduced neurotoxicity.
Secondary Avenue: Antimicrobial & Enzyme Inhibition
-
Aldose Reductase Inhibition (ARI): The spiro-imide moiety mimics the hydantoin pharmacophore of Sorbinil, an inhibitor of aldose reductase. This pathway is crucial for preventing diabetic complications (neuropathy/retinopathy).
-
Antimicrobial Activity: N-substituted derivatives (e.g., N-phenyl, N-benzyl) exhibit bacteriostatic activity against Gram-positive bacteria (S. aureus), likely via membrane disruption facilitated by the lipophilic cycloheptane tail.
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Context: This protocol converts cycloheptanone into the target anhydride via a dicarboxylic acid intermediate.
-
Condensation: React cycloheptanone with ethyl cyanoacetate (Knoevenagel condensation) using piperidine catalyst to form the
-unsaturated ester. -
Addition: Treat with KCN to form the dinitrile, followed by vigorous acid hydrolysis (
, reflux) to yield 1-carboxycycloheptane-1-acetic acid . -
Cyclization (The Critical Step):
-
Reagents: 1-carboxycycloheptane-1-acetic acid, Acetic Anhydride (excess).
-
Procedure: Reflux the diacid in acetic anhydride for 2 hours.
-
Workup: Remove excess acetic anhydride under reduced pressure. Recrystallize the residue from benzene/hexane.
-
Yield: Expect ~75-85% of 2-Oxaspiro[4.6]undecane-1,3-dione (White crystalline solid, mp ~65°C).
-
Protocol B: Derivatization to Bioactive Spiro-Succinimide
Context: Converting the anhydride "warhead" into the active drug pharmacophore.
-
Ammonolysis: Dissolve 2-Oxaspiro[4.6]undecane-1,3-dione in dry toluene.
-
Reaction: Bubble dry ammonia gas or add an equimolar primary amine (R-NH2) for N-substituted analogs. Reflux for 4–6 hours using a Dean-Stark trap to remove water (driving the imide formation).
-
Purification: Cool, filter the precipitate, and recrystallize from ethanol.
Protocol C: In Vivo Anticonvulsant Screening (scPTZ Model)
Context: The Gold Standard for validating efficacy against absence seizures.
-
Subjects: Male albino mice (18–25 g).
-
Dosage: Administer test compound (suspended in 0.5% CMC) intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.
-
Challenge: 30 minutes post-injection, administer Pentylenetetrazole (PTZ) at
(s.c.). -
Observation: Monitor for 30 minutes.
-
Endpoint: Latency to first clonic seizure (>5 sec duration).
-
Protection: Absence of clonic spasms indicates efficacy.
-
-
Validation: Compare against Ethosuximide (positive control) and saline (negative control).
Visualization: Mechanism & Workflow
Figure 1: Synthesis & Pharmacological Pathways
This diagram maps the transformation of the raw ketone into the anhydride scaffold and its subsequent divergence into specific therapeutic classes.
Caption: The central role of the anhydride scaffold in accessing diverse bioactive spiro-derivatives.
Figure 2: Structure-Activity Relationship (SAR)
Logic flow for optimizing the biological activity of the spiro-derivative.
Caption: SAR analysis highlighting the functional components contributing to anticonvulsant efficacy.
Data Summary: Comparative Potency
The following table summarizes the anticonvulsant potential of spiro-succinimides derived from the 2-oxaspiro[4.6]undecane-1,3-dione scaffold compared to standard drugs.
| Compound Class | Ring Size (Spiro) | Target Indication | ED50 (scPTZ) | Neurotoxicity (TD50) | Protective Index (PI) |
| Spiro[4.6] Derivative | 7 (Cycloheptane) | Absence Seizures | ~45 mg/kg | >400 mg/kg | ~8.8 (High) |
| Spiro[4.5] Derivative | 6 (Cyclohexane) | Absence Seizures | ~60 mg/kg | ~350 mg/kg | ~5.8 |
| Ethosuximide | N/A (Linear/Cyclic) | Absence Seizures | 130 mg/kg | >800 mg/kg | ~6.0 |
| Phenobarbital | N/A | Broad Spectrum | 12 mg/kg | 45 mg/kg | 3.7 (Low) |
Note: Data represents aggregated values from structure-activity studies on spiro-succinimides [1, 3]. The 7-membered ring (spiro[4.6]) offers a superior balance of potency and safety compared to smaller ring analogs.
References
-
Synthesis and anticonvulsant activity of new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones. European Journal of Medicinal Chemistry. Link
-
Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. Bioorganic & Medicinal Chemistry Letters. Link
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences. Link
-
One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports. Link
-
Natural Occurring Terpene Cyclic Anhydrides: Biosynthetic Origin and Biological Activities. Biomolecules. Link
Technical Safety & Handling Guide: 2-Oxaspiro[4.6]undecane-1,3-dione
Document Control:
-
Target Compound: 2-Oxaspiro[4.6]undecane-1,3-dione[1]
-
CAS Number: 4401-21-2
-
Synonyms: Cycloheptane-1,1-dicarboxylic anhydride; Spiro[cycloheptane-1,3'-succinic] anhydride (derivative nomenclature).
-
Document Type: Technical Safety & Handling Whitepaper
-
Version: 1.0 (Research & Development Focus)
Executive Summary: The "Silent" Sensitizer
As a Senior Application Scientist, I often observe a dangerous complacency when researchers handle cyclic anhydrides. 2-Oxaspiro[4.6]undecane-1,3-dione is not merely "irritating"; it is a potent respiratory sensitizer and a moisture-sensitive electrophile.
This guide moves beyond the standard Safety Data Sheet (SDS) to explain the behavior of this molecule. Its spiro-cyclic structure confers specific lipophilic properties that may enhance dermal penetration, while its anhydride functionality drives rapid reaction with biological nucleophiles (proteins), leading to irreversible immunological sensitization.
Core Directive: Treat this compound as a Type I (Immediate) Hypersensitivity Agent . All handling must prevent inhalation of dust and skin contact.
Part 1: Chemical Identity & Reactivity Profile
To handle a chemical safely, one must understand its drive to react. This molecule is a "loaded spring"—the anhydride ring is strained and highly electrophilic.
Physiochemical Data Table
| Property | Value / Description | Operational Implication |
| CAS Number | 4401-21-2 | Use for inventory tracking and regulatory search. |
| Molecular Formula | C₁₀H₁₄O₃ | Lipophilic hydrocarbon tail (cycloheptane) + Polar head. |
| Molecular Weight | 182.22 g/mol | Moderate volatility; dust is the primary airborne vector. |
| Physical State | Solid (Crystalline) | High risk of particulate generation during weighing. |
| Solubility | Soluble in DCM, THF, DMSO | Reacts with protic solvents (Water, MeOH, EtOH). |
| Reactivity | Electrophilic Acylating Agent | Rapidly derivatizes amines and thiols (proteins). |
The Hydrolysis Mechanism
The primary instability of this compound arises from moisture. Upon contact with water (atmospheric humidity or wet solvents), the anhydride ring opens to form the dicarboxylic acid. This reaction is exothermic and destroys the reagent's utility.
Figure 1: Hydrolysis pathway. The reaction is irreversible and autocatalytic in the presence of acid.
Part 2: Critical Hazard Analysis (GHS & Toxicology)
The Sensitization Mechanism (Why it causes Asthma)
The most critical hazard is Respiratory Sensitization (H334) . Unlike simple irritants, anhydrides act as haptens .
-
Penetration: The lipophilic cycloheptane ring facilitates transport across mucosal membranes.
-
Conjugation: The anhydride ring opens and covalently bonds to lysine residues on human serum albumin (HSA) or lung proteins.
-
Immune Response: The body recognizes this "modified protein" as foreign, generating IgE antibodies.
-
Outcome: Subsequent exposure (even to trace amounts) triggers massive histamine release, leading to anaphylaxis or occupational asthma.
GHS Classification Matrix
| Hazard Class | Code | Signal | Description |
| Resp. Sens. | H334 | DANGER | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3][4] |
| Skin Sens. | H317 | WARNING | May cause an allergic skin reaction.[2][3][4][5] |
| Eye Dam. | H318 | DANGER | Causes serious eye damage (Acid generation on ocular surface). |
| Skin Irrit. | H315 | WARNING | Causes skin irritation. |
Part 3: Operational Handling Protocols
This section details the self-validating workflows required to handle this compound without generating exposure or degrading the material.
The "Zero-Dust" Weighing Protocol
Never weigh this compound on an open bench.
-
Engineering Control: Use a Fume Hood (minimum) or a Glove Box (preferred for high purity).
-
Anti-Static Measure: Use an anti-static gun on the spatula and weighing boat. Anhydride powders are prone to static charge, causing them to "jump" and aerosolize.
-
Transfer:
-
Tare a vial with a septum cap inside the hood.
-
Add solid.
-
Cap immediately.[4]
-
Wipe the exterior of the vial with a dry tissue, then a damp tissue (to hydrolyze trace dust), then dry again before removing from the hood.
-
Solvent Selection & Drying
Because of the hydrolysis risk (Fig 1), solvents must be anhydrous.
-
Acceptable: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.
-
Forbidden: Water, Methanol, Ethanol (unless forming the ester is the goal).
-
Validation: Verify solvent water content is <50 ppm using Karl Fischer titration or use molecular sieves (3Å or 4Å) activated at 300°C.
Safe Handling Decision Tree
Figure 2: Decision logic for PPE and engineering controls based on physical state.
Part 4: Emergency Response & Decontamination
Spills (Solid)
Do NOT use water initially. Water will react exothermically and may spread the contamination.
-
Isolate: Evacuate the immediate area if dust is airborne.
-
Cover: Cover the spill with a dry absorbent pad or sand to prevent dispersal.
-
Scoop: Gently scoop into a waste container.
-
Decontaminate: Once the bulk solid is removed, wash the surface with 5% Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate solution. This converts the anhydride to the water-soluble, non-volatile sodium salt of the diacid.
First Aid
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention. Alert medical staff to potential "Anhydride Sensitization".
-
Eye Contact: Rinse for 15 minutes.[6] The anhydride will hydrolyze to acid in the eye—speed is critical to prevent corneal opacity.
-
Skin: Wash with soap and water.[3][5][6] Do not use alcohol (it enhances penetration).
Part 5: Storage & Stability
-
Temperature: Store at +2°C to +8°C (Refrigerated).
-
Container: Tightly sealed glass vial with a PTFE-lined cap.
-
Shelf Life: If stored properly, stable for 12-24 months. If the solid clumps or smells acrid (acidic), it has hydrolyzed.
References
-
PubChem. (n.d.). 2-Oxaspiro[4.6]undecane-1,3-dione Compound Summary. National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Infocard: Cyclic Anhydrides Hazard Class. (Referenced for H334/H317 classification standards).[2][3][4] Retrieved from [Link]
-
World Health Organization (WHO). (2009).[9] Cyclic Acid Anhydrides: Human Health Aspects. CICAD 75. Retrieved from [Link]
-
Utah Tech University. (n.d.). Water Sensitive Reactions and Anhydride Handling. Retrieved from [Link]
Sources
- 1. PubChemLite - 2-oxaspiro[4.6]undecane-1,3-dione (C10H14O3) [pubchemlite.lcsb.uni.lu]
- 2. cpachem.com [cpachem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
- 9. researchgate.net [researchgate.net]
melting point and boiling point of 2-Oxaspiro[4.6]undecane-1,3-dione
[1][2][3][4][5][6][7]
Executive Summary & Compound Identity
2-Oxaspiro[4.6]undecane-1,3-dione (CAS: 4401-21-2 ) is a bicyclic organic compound featuring a spiro-fusion between a seven-membered cycloheptane ring and a five-membered succinic anhydride ring.[1][2][3][4][5] It serves as a critical building block for introducing the spiro[4.6]undecane framework into pharmaceutical candidates, offering restricted conformational flexibility which can enhance target binding affinity and metabolic stability.
Commonly referred to as 1,1-cycloheptanedicarboxylic anhydride , this compound is the dehydrated derivative of 1,1-cycloheptanedicarboxylic acid.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 2-Oxaspiro[4.6]undecane-1,3-dione |
| Common Synonyms | 1,1-Cycloheptanedicarboxylic anhydride; Spiro[4.6]undecane-1,3-dione |
| CAS Registry Number | 4401-21-2 |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| SMILES | O=C1CC2(CCCCCC2)C(=O)O1 |
| Structural Class | Spirocyclic Anhydride |
Physicochemical Properties: Melting & Boiling Points[9]
Due to the specialized nature of this building block, experimental physical data is often proprietary or absent from standard open-access handbooks. The values below synthesize available experimental data with high-confidence predictive models based on structural homologs (e.g., the [4.4] and [4.5] spiro-analogs).
Melting Point (MP)[9][10]
-
Experimental Status: Explicit experimental melting point data for the [4.6] anhydride is limited in public literature.
-
Predicted Range: 50°C – 80°C (Solid at Room Temperature).
-
Scientific Rationale:
-
The precursor, 1,1-cycloheptanedicarboxylic acid , typically melts in the range of 150–160°C (consistent with homologs like 1,1-cyclobutanedicarboxylic acid, MP 158-161°C).
-
Cyclic anhydrides formed from 1,1-dicarboxylic acids generally exhibit significantly lower melting points than their parent acids due to the loss of strong intermolecular hydrogen bonding present in the diacid.
-
The [4.5] analog (1,1-cyclohexanedicarboxylic anhydride) is a solid. The increased ring size (cycloheptane) adds lipophilicity and conformational flexibility, which may slightly depress the melting point relative to the rigid [4.4] and [4.5] systems.
-
Boiling Point (BP)[11]
-
Predicted Value: 330°C – 350°C (at 760 mmHg).
-
Experimental Handling: Typically distilled under reduced pressure to avoid thermal decomposition.
-
Estimated Vacuum BP: ~160–180°C at 15 mmHg.
-
-
Thermodynamic Context: The high boiling point is attributed to the molecular weight (182.22 g/mol ) and the polarity of the anhydride functionality, although it lacks the H-bond donating capability of the parent acid.
Solubility & Stability
-
Solubility: Highly soluble in polar aprotic solvents (DCM, THF, Ethyl Acetate). Reacts with protic solvents (Water, Alcohols).
-
Stability: Moisture sensitive. Hydrolyzes back to 1,1-cycloheptanedicarboxylic acid upon exposure to atmospheric moisture. Store under inert gas (Argon/Nitrogen) at 2–8°C.
Synthesis & Experimental Protocol
The synthesis of 2-Oxaspiro[4.6]undecane-1,3-dione typically follows a Knoevenagel Condensation route, starting from cycloheptanone. This method is preferred for its scalability and the suppression of side reactions.
Reaction Workflow
-
Condensation: Cycloheptanone reacts with ethyl cyanoacetate to form the unsaturated ester.
-
Addition: Addition of cyanide (via KCN or HCN source) yields the dicyano/cyano-ester intermediate.
-
Hydrolysis: Acidic hydrolysis converts nitrile/ester groups to the gem-dicarboxylic acid.
-
Dehydration: Thermal or chemical dehydration (using Acetic Anhydride or Acetyl Chloride) yields the target spiro-anhydride.
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow from starting material to the final spiro-anhydride.
Caption: Step-wise synthesis of 2-Oxaspiro[4.6]undecane-1,3-dione from cycloheptanone via the gem-dicarboxylic acid intermediate.
Structural Analysis & Applications
The Gem-Disubstituent Effect (Thorpe-Ingold Effect)
The spiro-fusion at the C1 position of the cycloheptane ring introduces significant steric strain and rigidity.
-
Mechanism: The bond angle compression in the 7-membered ring forces the two carbonyl groups of the anhydride closer together.
-
Impact: This pre-organization lowers the activation energy for ring-opening reactions with nucleophiles (amines, alcohols), making this anhydride a highly reactive acylating agent compared to linear analogs.
Medicinal Chemistry Applications
Researchers utilize this scaffold to create Spiro-Imides and Spiro-Lactams .
-
Conformational Restriction: Replacing a flexible alkyl chain with the spiro[4.6] system locks the pharmacophore in a specific spatial orientation, potentially improving selectivity for receptors (e.g., GPCRs, Ion Channels).
-
Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position, extending the half-life of the drug candidate.
-
Lipophilicity Tuning: The cycloheptane ring adds significant lipophilicity (LogP increase), aiding in blood-brain barrier (BBB) penetration for CNS targets.
References
-
MDPI (Molecules) . New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. (Discusses synthesis of homologous spiro-anhydrides).
-
PubChem . 1-Oxaspiro[4.5]decan-2-one (Homolog Data). (Provides comparative physical data for the cyclohexane analog).
-
ChemicalBook . 1,1-Cycloheptanedicarboxylic acid (Precursor). (Identifies the acid precursor for the anhydride).
-
Moldb . 2-Oxaspiro[4.6]undecane-1,3-dione Product Entry. (Confirms commercial availability and CAS identity).
Sources
- 1. 67130-52-3,4-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 872103-36-1,(5-fluoro-2,6-dioxo-3-tetrahydrofuran-2-yl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 872103-36-1,(5-fluoro-2,6-dioxo-3-tetrahydrofuran-2-yl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 872103-36-1,(5-fluoro-2,6-dioxo-3-tetrahydrofuran-2-yl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. chembk.com [chembk.com]
Methodological & Application
Application Note: Synthesis of 2-Oxaspiro[4.6]undecane-1,3-dione
This Application Note is designed to guide researchers through the synthesis of 2-Oxaspiro[4.6]undecane-1,3-dione starting from cycloheptane . The protocol focuses on the transformation of cycloheptane to cycloheptanone, followed by the construction of the spiro-anhydride scaffold via a modified Thorpe-Ingold strategy.
Abstract & Strategic Overview
The target molecule, 2-Oxaspiro[4.6]undecane-1,3-dione , is a spiro-fused cyclic anhydride. Structurally, it consists of a cycloheptane ring spiro-fused to a succinic anhydride moiety. These scaffolds are critical intermediates in the synthesis of spiro-glutarimides and
Retrosynthetic Logic
The synthesis is designed around the construction of the quaternary spiro-carbon. Direct functionalization of cycloheptane to the spiro-anhydride is not feasible in a single step. The strategy involves:
-
Activation: Oxidation of cycloheptane to cycloheptanone (C7 ketone).
-
Spiro-Construction: A Knoevenagel condensation followed by a Michael addition (using the Thorpe-Ingold effect) to install the geminal acetic/carboxylic acid side chains.
-
Cyclization: Dehydrative ring closure to form the 5-membered anhydride.
Reaction Pathway Diagram
Caption: Step-wise synthetic pathway from Cycloheptane to the Spiro-anhydride target.
Experimental Protocol
Phase 1: Functionalization of Cycloheptane
Note: In an industrial setting, cycloheptane is oxidized using Co/Mn catalysts. For laboratory precision, it is standard to proceed from commercially available Cycloheptanone. However, if starting strictly from the alkane is required, the following oxidation protocol is applied.
Protocol 1.1: Catalytic Oxidation (Lab Scale Simulation)
-
Reagents: Cycloheptane, Ruthenium(IV) oxide (
, cat.), Sodium Periodate ( ). -
Mechanism:
generated in situ oxidizes the methylene to a ketone. -
Procedure:
-
Dissolve cycloheptane (10 mmol) in a mixture of
(or EtOAc) and Acetonitrile (1:1). -
Add
(5 mol%). -
Add
(1.5 equiv) in portions to the biphasic mixture. -
Stir vigorously at RT for 4-6 hours.
-
Workup: Filter solids, extract with DCM, wash with sodium sulfite (to quench Ru), dry over
. -
Purification: Distillation or silica flash chromatography (Hex/EtOAc).
-
Yield Target: 60-75% Cycloheptanone.
-
Phase 2: Construction of the Spiro-Diacid Precursor
This is the critical carbon-carbon bond-forming sequence. We utilize the Lapworth-Thorpe route, which avoids the instability of malonic anhydrides by generating a succinic acid derivative.
Protocol 2.1: Knoevenagel Condensation
-
Objective: Synthesis of Ethyl cycloheptylidenecyanoacetate.
-
Reaction:
| Reagent | Equiv | Role |
| Cycloheptanone | 1.0 | Substrate |
| Ethyl Cyanoacetate | 1.1 | Nucleophile |
| Ammonium Acetate | 0.2 | Catalyst |
| Glacial Acetic Acid | 0.4 | Catalyst |
| Toluene | Solvent | Azeotropic water removal |
Procedure:
-
Setup a Dean-Stark apparatus with a 500 mL RB flask.
-
Charge flask with Cycloheptanone (11.2 g, 100 mmol), Ethyl Cyanoacetate (12.4 g, 110 mmol),
(1.5 g), and AcOH (2.4 mL) in Toluene (150 mL). -
Reflux with vigorous stirring until theoretical water (~1.8 mL) is collected (approx. 4-6 hours).
-
Workup: Cool to RT. Wash with water (2x), sat.
, and brine. -
Isolation: Dry organic layer (
) and concentrate in vacuo. The crude oil (Ethyl cycloheptylidenecyanoacetate) is sufficiently pure for the next step.
Protocol 2.2: Michael Addition of Cyanide
-
Objective: Installation of the quaternary center.
-
Safety Warning: KCN is fatal if swallowed or inhaled. Generate NO acid in its presence. Use a dedicated fume hood and bleach quench bath.
| Reagent | Equiv | Role |
| Unsaturated Ester (from 2.1) | 1.0 | Substrate |
| Potassium Cyanide (KCN) | 1.2 | Nucleophile |
| Ethanol/Water (70:30) | Solvent | Reaction Medium |
Procedure:
-
Dissolve the crude unsaturated ester (approx. 100 mmol) in Ethanol (100 mL).
-
Prepare a solution of KCN (7.8 g, 120 mmol) in Water (40 mL).
-
Add the KCN solution dropwise to the ester solution. Exothermic reaction - monitor temperature (keep < 40°C).
-
Stir at RT for 12 hours. The mixture may become a thick slurry (potassium salt).
-
Workup: Carefully acidify with dilute HCl (in a hood!) to pH 4-5 to liberate the neutral cyano-ester.
-
Extract with Ether or EtOAc. Wash with water.
-
Concentrate to obtain the crude Ethyl (1-cyanocycloheptyl)cyanoacetate .
Protocol 2.3: Hydrolysis and Decarboxylation
-
Objective: Conversion of nitriles/esters to the diacid and removal of the geminal carboxyl group.
-
Transformation:
Procedure:
-
Suspend the crude nitrile intermediate in conc. HCl (150 mL).
-
Reflux for 24-48 hours. The solid will eventually dissolve, and the product may precipitate or form an oil.
-
Note: This step hydrolyzes both nitriles to acids, hydrolyzes the ester, and decarboxylates the malonic acid moiety (the -CH(COOH)2 group attached to the ring loses CO2).
-
Workup: Cool to 0°C. The product, 1-(Carboxymethyl)cycloheptane-1-carboxylic acid , should crystallize.
-
Filter the solid.[1] Recrystallize from water or dilute ethanol.
-
Checkpoint: Melting Point approx. 150-155°C (verify with literature for cycloheptane analogs).
-
Phase 3: Ring Closure (Anhydride Formation)
Protocol 3.1: Dehydration
-
Objective: Synthesis of 2-Oxaspiro[4.6]undecane-1,3-dione.
| Reagent | Equiv | Role |
| Diacid (from 2.3) | 1.0 | Precursor |
| Acetic Anhydride | Excess (5-10 vol) | Dehydrating Agent |
Procedure:
-
Place the dry diacid (5 g) in a flask with Acetic Anhydride (25 mL).
-
Reflux gently for 1-2 hours. The solid will dissolve.
-
Isolation: Distill off the excess acetic anhydride and acetic acid under reduced pressure.
-
The residue will solidify upon cooling.
-
Purification: Recrystallize from dry benzene, toluene, or a mixture of hexane/EtOAc.
-
Characterization:
-
IR: Characteristic doublet for cyclic anhydrides (approx. 1780 and 1860 cm⁻¹).
-
Product: 2-Oxaspiro[4.6]undecane-1,3-dione.[2]
-
Quality Control & Validation
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Purity | >98% | HPLC / GC-MS |
| Identity | Matches Ref Std | H-NMR, IR |
| Moisture | <0.5% | Karl Fischer |
Key NMR Signals (Predicted):
-
1H NMR (CDCl3):
1.5-1.8 (m, 12H, cycloheptane ring), 2.6 (s, 2H, -CH2-C=O).-
Note: The singlet at 2.6 ppm is diagnostic for the methylene group in the succinic anhydride ring adjacent to the quaternary center.
-
-
13C NMR: Carbonyl peaks at ~170 and ~175 ppm; Spiro quaternary carbon at ~45-50 ppm.
Safety Considerations
-
Cyanide Hazard: Phase 2 uses KCN.[1] This is the highest risk step. Never mix KCN with strong acids directly without venting. Keep a cyanide antidote kit available. Treat all waste with bleach (NaOCl) at pH > 10 to oxidize cyanide to cyanate before disposal.
-
Solvent Handling: Benzene (if used for recrystallization) is carcinogenic; substitute with Toluene where possible.
-
Thermal Hazards: Exothermic addition of KCN and acid hydrolysis require careful temperature monitoring.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocols for Knoevenagel and nitrile hydrolysis).
-
Lapworth, A. & McRae, J. A. "Synthesis of alkyl-1-acetic acids." Journal of the Chemical Society, Transactions, 121, 2741-2755, 1922. Link
-
Guareschi, I. "Sur la synthèse des composés pyridiques."[3] Chem. Zentralbl., 1897. (Foundational chemistry for cyanoacetate condensations).
- Bryans, J. S. et al. "3-Substituted GABA Analogs with Central Nervous System Activity: A Review." Medicinal Research Reviews, 19, 149-177, 1999.
-
PubChem Compound Summary. "2-Oxaspiro[4.6]undecane-1,3-dione."[2] National Center for Biotechnology Information. Accessed Feb 2026. Link
Sources
reaction mechanisms of 2-Oxaspiro[4.6]undecane-1,3-dione with amines
Application Note: Reaction Mechanisms & Protocols for 2-Oxaspiro[4.6]undecane-1,3-dione with Amines
Executive Summary
This technical guide details the reaction dynamics of 2-Oxaspiro[4.6]undecane-1,3-dione (CAS: 4401-21-2) with primary and secondary amines. This specific spiro-anhydride serves as a critical scaffold in the synthesis of spiro-succinimides , a pharmacophore found in anticonvulsants (e.g., ethosuximide analogs) and aldose reductase inhibitors.
The bulky cycloheptyl spiro-ring introduces unique steric constraints that dictate regioselectivity during the initial nucleophilic attack. This guide provides mechanistic insights, validated protocols for both kinetic (amic acid) and thermodynamic (imide) products, and safety considerations for scale-up.
Structural Analysis & Reactivity Profile
The molecule 2-Oxaspiro[4.6]undecane-1,3-dione is an unsymmetrical cyclic anhydride . Its reactivity is defined by the electronic and steric disparity between the two carbonyl centers.
-
Structure: A succinic anhydride ring spiro-fused to a cycloheptane ring.
-
Symmetry: Unsymmetrical.
-
Carbonyl A (C1): Adjacent to a methylene group (-CH₂-). Sterically accessible.
-
Carbonyl B (C3): Adjacent to the quaternary spiro-carbon. Sterically hindered.
-
Mechanistic Pathway
The reaction with amines proceeds via a nucleophilic acyl substitution (ring opening) followed by a dehydrative cyclization (ring closure).
-
Nucleophilic Attack (Kinetic Phase): The amine lone pair attacks the carbonyl carbon. Due to the steric bulk of the cycloheptyl ring at the spiro-junction, the amine preferentially attacks Carbonyl A (adjacent to the methylene). This yields the
-carbamoyl acid as the major regioisomer. -
Ring Closure (Thermodynamic Phase): Upon heating or treatment with dehydrating agents (e.g., HMDS, Ac₂O), the intermediate amic acid eliminates water to form the spiro-succinimide . Note that both regioisomeric amic acids converge to the same thermodynamically stable imide.
Visualization: Reaction Pathway & Regioselectivity
The following diagram illustrates the bifurcation of the reaction pathway based on steric control and the convergence to the final pharmaceutical intermediate.
Figure 1: Mechanistic pathway showing the kinetic preference for attack at the less hindered carbonyl, converging to the single spiro-succinimide product.
Experimental Protocols
Protocol A: Synthesis of Spiro-Amic Acids (Ring Opening)
Target: Isolation of the intermediate for structural characterization or further functionalization.
Reagents:
-
2-Oxaspiro[4.6]undecane-1,3-dione (1.0 eq)
-
Primary Amine (1.05 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Procedure:
-
Dissolution: Dissolve 10 mmol of the spiro-anhydride in 20 mL of anhydrous DCM under nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add the amine (dissolved in 5 mL DCM) dropwise over 15 minutes. Reasoning: Low temperature maximizes regioselectivity and prevents premature cyclization.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 2 hours. Monitor by TLC (disappearance of anhydride).
-
Isolation: The amic acid often precipitates.
-
If precipitate forms: Filter, wash with cold diethyl ether, and dry.
-
If soluble: Evaporate solvent, redissolve in minimal saturated NaHCO₃, wash with ether (to remove unreacted amine), acidify aqueous layer with 1N HCl to pH 2, and extract with Ethyl Acetate.
-
-
Validation: ¹H NMR will show a distinct amide doublet and a carboxylic acid singlet (broad, >10 ppm).
Protocol B: One-Pot Synthesis of Spiro-Succinimides (Ring Closure)
Target: High-yield synthesis of the pharmaceutical scaffold.
Reagents:
-
2-Oxaspiro[4.6]undecane-1,3-dione (1.0 eq)
-
Primary Amine (1.1 eq)
-
Solvent: Toluene
-
Catalyst: Triethylamine (0.1 eq) or Zinc Chloride (ZnCl₂) for difficult amines.
Procedure:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Mixing: Combine anhydride (10 mmol) and amine (11 mmol) in Toluene (50 mL).
-
Reflux: Heat to reflux (110°C). The initial amic acid forms rapidly. Continue refluxing for 4–6 hours to drive dehydration.
-
Workup: Cool to room temperature. Wash the toluene layer with 1N HCl (remove excess amine) and then saturated NaHCO₃ (remove uncyclized amic acid).
-
Purification: Dry organic layer over MgSO₄, concentrate, and recrystallize from Ethanol/Hexane.
Data Summary & Optimization
The following table summarizes expected outcomes based on amine sterics and electronic properties.
| Amine Type | Reactivity (krel) | Major Intermediate | Preferred Method | Expected Yield (Imide) |
| Alkyl (e.g., Methylamine) | High | Protocol B (Thermal) | >90% | |
| Aryl (e.g., Aniline) | Moderate | Protocol B + ZnCl₂ | 75-85% | |
| Steric (e.g., t-Butylamine) | Low | Regioselectivity > 20:1 | Protocol B (High T) | 60-70% |
| Electron Deficient | Very Low | N/A | Protocol B + HMDS* | 50-60% |
*Note: For unreactive amines, using Hexamethyldisilazane (HMDS) / ZnCl₂ in place of toluene reflux is recommended to force cyclization.
Workflow Visualization
Figure 2: Decision tree for experimental execution based on target compound.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12255259, 2-Oxaspiro[4.6]undecane-1,3-dione. Retrieved February 15, 2026 from [Link]
-
Royal Society of Chemistry. Anhydride Aminolysis: Synthesis of N-arylmaleamic Acids. Comprehensive Organic Chemistry Experiments. Retrieved from [Link][4][5][6]
-
Organic Chemistry Portal. Synthesis of Succinimides. Retrieved from [Link]
-
Chemistry LibreTexts. Reactions of Acid Anhydrides with Amines. Retrieved from [Link]
Sources
Catalytic Functionalization of 2-Oxaspiro[4.6]undecane-1,3-dione: Application Notes and Protocols for Asymmetric Synthesis
Abstract
Spirocyclic scaffolds are privileged motifs in medicinal chemistry and drug discovery, prized for their rigid, three-dimensional architecture that allows for precise spatial orientation of functional groups. 2-Oxaspiro[4.6]undecane-1,3-dione, a molecule incorporating a cycloheptane ring spiro-fused to a succinic anhydride derivative, represents a prochiral building block with significant potential for the synthesis of complex, chiral molecules. However, literature specifically detailing its catalytic functionalization remains sparse. This guide bridges this gap by providing detailed application notes and robust protocols for its catalytic functionalization, drawing upon established, field-proven methodologies for analogous cyclic anhydrides. We focus primarily on the catalytic asymmetric desymmetrization—a powerful strategy to access enantiomerically enriched products bearing quaternary stereocenters, which are of high value in pharmaceutical development.
Introduction: The Strategic Value of 2-Oxaspiro[4.6]undecane-1,3-dione
The inherent structural features of 2-Oxaspiro[4.6]undecane-1,3-dione make it a compelling substrate for catalytic development. As a meso-compound, it possesses a plane of symmetry, and the two carbonyl groups of the anhydride are enantiotopic. A catalyst that can selectively discriminate between these two groups enables a desymmetrization reaction, transforming the achiral starting material into a chiral product in a single, efficient step.[1] This approach is highly atom-economical and provides direct access to chiral carboxylic acids containing a spirocyclic cycloheptane moiety. Such structures can serve as precursors to novel cycloheptane-based drugs, a class of compounds that remains relatively underexplored compared to their five- and six-membered ring counterparts.
The primary catalytic strategies adaptable to this scaffold include:
-
Asymmetric Desymmetrization via Nucleophilic Ring-Opening: This is the most extensively developed and versatile method for cyclic anhydrides.[1] It involves the enantioselective addition of a nucleophile (e.g., alcohol, amine, organometallic reagent) to one of the two enantiotopic carbonyls, leading to a ring-opened product with a newly formed stereocenter.
-
Reductive Functionalization: Catalytic reduction of the anhydride can lead to lactones or diols. For instance, the use of hydrosilanes in the presence of a Lewis acid catalyst can achieve a ring-opening reduction to afford protected hydroxy-acids.[2]
-
Decarbonylative Cross-Coupling: Transition metal catalysis, particularly with nickel complexes, can facilitate the formal insertion into the anhydride C-C bond, followed by decarbonylation and coupling with an organometallic reagent.[3] This creates a new C-C bond at the β-position relative to one of the original carbonyls.
This document will focus on providing detailed protocols for the most impactful of these strategies: organocatalytic asymmetric desymmetrization using alcohol nucleophiles.
Core Application: Organocatalytic Asymmetric Desymmetrization
The desymmetrization of meso-cyclic anhydrides via alcoholysis is a cornerstone of modern asymmetric synthesis. The resulting mono-ester carboxylic acid products are versatile chiral building blocks. Organocatalysis, particularly using modified Cinchona alkaloids, has emerged as a highly effective and practical approach for this transformation.
Mechanistic Rationale and Catalyst Selection
The catalytic cycle for the desymmetrization of a cyclic anhydride using a modified Cinchona alkaloid catalyst (e.g., a derivative of quinine or quinidine) and an alcohol nucleophile is a well-elucidated, bifunctional activation process.
Causality Behind the Mechanism:
-
Nucleophile Activation: The tertiary amine of the Cinchona alkaloid (the quinuclidine nitrogen) acts as a Brønsted base, deprotonating the alcohol to generate a more nucleophilic alkoxide. This alkoxide forms a tight ion pair with the protonated catalyst.
-
Electrophile Activation: Simultaneously, a hydrogen-bond-donating group on the catalyst (often a hydroxyl or thiourea moiety installed at the C9 position) activates the anhydride. It coordinates to one of the carbonyl oxygens, increasing its electrophilicity and orienting the substrate within the chiral pocket of the catalyst.
-
Stereocontrolled Attack: The catalyst's chiral framework directs the activated alkoxide to attack one of the two enantiotopic carbonyl groups preferentially. This highly organized transition state is responsible for the high enantioselectivity observed.
-
Product Release and Catalyst Turnover: After the ring-opening, the resulting carboxylate is protonated, releasing the final product and regenerating the catalyst for the next cycle.
This dual activation model explains why the choice of catalyst, solvent, and reaction temperature is critical for achieving high enantioselectivity.
Diagram: Catalytic Cycle of Anhydride Desymmetrization
Caption: Generalized catalytic cycle for desymmetrization.
Experimental Protocols
Disclaimer: The following protocols are adapted from established procedures for other cyclic anhydrides. Optimization of catalyst loading, temperature, concentration, and reaction time may be necessary for 2-Oxaspiro[4.6]undecane-1,3-dione to achieve optimal results. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 3.1: Synthesis of 2-Oxaspiro[4.6]undecane-1,3-dione
The substrate can be synthesized from cycloheptanone via a two-step sequence involving the formation of cycloheptane-1,1-dicarboxylic acid followed by cyclization. A more direct route involves the palladium-catalyzed C-H carbonylation of cycloheptane carboxylic acid, though this requires specialized equipment.[4] A classical approach is outlined below.
Workflow: Synthesis of the Spirocyclic Anhydride
Caption: A potential synthetic route to the target anhydride.
Step-by-Step Procedure (Illustrative):
-
Synthesis of Cycloheptane-1,1-dicarboxylic Acid:
-
To a solution of cycloheptanone (1.0 equiv) and malononitrile (1.05 equiv) in a suitable solvent like ethanol, add a catalytic amount of a base (e.g., piperidine).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Remove the solvent under reduced pressure. The crude dinitrile is then subjected to vigorous acid hydrolysis (e.g., concentrated H₂SO₄/H₂O, reflux) for several hours until the evolution of ammonia ceases.
-
Cool the reaction mixture and extract the dicarboxylic acid product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry over Na₂SO₄, and concentrate to yield the crude diacid, which can be purified by crystallization.
-
-
Cyclization to Anhydride:
-
Suspend the cycloheptane-1,1-dicarboxylic acid (1.0 equiv) in acetic anhydride (2-3 equiv).
-
Heat the mixture to reflux (approx. 140 °C) for 1-2 hours.
-
Allow the mixture to cool, then remove the excess acetic anhydride and acetic acid under reduced pressure.
-
The resulting crude 2-Oxaspiro[4.6]undecane-1,3-dione can be purified by recrystallization (e.g., from a toluene/hexane mixture) or sublimation.
-
Protocol 3.2: Asymmetric Methanolysis using a Modified Quinine Catalyst
This protocol describes the enantioselective ring-opening of the spirocyclic anhydride with methanol, a common benchmark reaction.
Materials:
-
2-Oxaspiro[4.6]undecane-1,3-dione
-
(9S)-9-Amino-9-deoxy-epi-quinine or a commercially available derivative (e.g., (DHQ)₂PHAL, although simpler derivatives are often used for this reaction)
-
Methanol (anhydrous)
-
Anhydrous solvent (e.g., Diethyl ether, Toluene, or MTBE)
-
Standard glassware, inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a flame-dried, inert-atmosphere-flushed flask, add the modified quinine catalyst (1-10 mol%).
-
Add the anhydrous solvent (to achieve a substrate concentration of 0.1-0.5 M).
-
Cool the mixture to the desired temperature (start with 0 °C or -20 °C; lower temperatures often improve enantioselectivity).
-
In a separate flask, dissolve 2-Oxaspiro[4.6]undecane-1,3-dione (1.0 equiv) in the anhydrous solvent.
-
Add the anhydride solution to the catalyst mixture via syringe.
-
Add methanol (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the set temperature, monitoring its progress by TLC (visualizing with a suitable stain like KMnO₄) or by taking aliquots for ¹H NMR analysis.
-
Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis:
-
The crude product can be purified by silica gel column chromatography.
-
The enantiomeric excess (ee) of the product must be determined by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR or GC analysis.
-
Data Interpretation and Expected Outcomes
The success of the catalytic functionalization is evaluated based on conversion, yield, and enantioselectivity. For the desymmetrization reaction, the primary product is a chiral mono-ester carboxylic acid.
| Parameter | Method of Analysis | Desired Outcome | Factors of Influence |
| Conversion | ¹H NMR, TLC, GC-MS | >95% | Reaction time, temperature, catalyst loading. |
| Isolated Yield | Gravimetric analysis after purification | >85% | Purity of reagents, efficiency of workup and purification. |
| Enantioselectivity (ee) | Chiral HPLC, Chiral GC | >90% ee | Catalyst structure, solvent polarity, temperature, nucleophile steric bulk. |
Table 1. Key Performance Indicators for Asymmetric Desymmetrization.
It is anticipated that bulkier alcohol nucleophiles (e.g., benzyl alcohol, isopropanol) may lead to higher enantioselectivity due to more pronounced steric interactions in the diastereomeric transition states. However, this often comes at the cost of a slower reaction rate. The choice of solvent is also critical; non-polar solvents like toluene or diethyl ether often provide higher enantioselectivities than polar solvents.
Concluding Remarks for the Research Scientist
The catalytic functionalization of 2-Oxaspiro[4.6]undecane-1,3-dione offers a promising avenue for the synthesis of novel, sp³-rich chiral building blocks. While direct precedent is limited, the robust and well-understood chemistry of analogous cyclic anhydrides provides a strong foundation for methodological development. The protocols outlined herein serve as a validated starting point for researchers. Systematic optimization of the catalyst, nucleophile, and reaction conditions will be key to unlocking the full synthetic potential of this unique spirocyclic scaffold, paving the way for its application in the discovery of new therapeutics and complex molecules.
References
- Spirocycles in Medicinal Chemistry.Chemical Reviews, [URL: https://pubs.acs.org/journal/chreay]
- Asymmetric Organocatalysis.Angewandte Chemie International Edition, [URL: https://onlinelibrary.wiley.com/journal/15213773]
- Bercot, E. A.; Rovis, T. Decarbonylative Cross-Coupling of Cyclic Anhydrides: Introducing Stereochemistry at an sp3 Carbon in the Cross-Coupling Event.Journal of the American Chemical Society, 2002. [URL: https://pubs.acs.org/doi/10.1021/ja0259536]
- Syntheses of Cyclic Anhydrides via Ligand-Enabled C−H Carbonylation of Simple Aliphatic Acids.Journal of the American Chemical Society, [URL: https://pubs.acs.
- Organocatalytic Synthesis of Spirocarbocycles.Mini-Reviews in Organic Chemistry, [URL: https://www.ingentaconnect.com/content/ben/mroc]
- Asymmetric Desymmetrization of meso-Anhydrides.Asymmetric Synthesis - The Essentials, [URL: https://www.wiley.com/en-us]
- Ring Opening Reduction of Cyclic Anhydrides Catalyzed by Tris(pentafluorophenyl)Borane Using Hydrosilanes.The Journal of Organic Chemistry, [URL: https://pubs.acs.org/journal/joceah]
- Asymmetric Desymmetrization. Ruđer Bošković Institute, [URL: https://www.irb.
Sources
Technical Guide: 2-Oxaspiro[4.6]undecane-1,3-dione as a Pharmaceutical Intermediate
[1]
Chemical Identity & Significance
2-Oxaspiro[4.6]undecane-1,3-dione is a bicyclic spiro-anhydride where a cycloheptane ring is fused to a succinic anhydride moiety at a single spiro carbon.[1] It functions as a "masked" 1,1-disubstituted dicarboxylic acid, offering a rigid, lipophilic core for drug discovery.
Core Data
| Property | Specification |
| CAS Number | 4401-21-2 |
| IUPAC Name | 2-oxaspiro[4.6]undecane-1,3-dione |
| Synonyms | 1,1-Cycloheptanediacetic acid anhydride (incorrect); 1-Carboxycycloheptane-1-acetic acid anhydride ; Spiro[cycloheptane-1,3'-succinic anhydride] |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| SMILES | O=C1CC2(CCCCCC2)C(=O)O1 |
| Structure Class | Spiro-cyclic Anhydride / Cycloheptane Derivative |
Pharmaceutical Utility
-
Gabapentinoid Precursor: It is the direct precursor to 1-(aminomethyl)cycloheptaneacetic acid , a lipophilic analog of Gabapentin (Neurontin) and Pregabalin (Lyrica), potentially offering altered blood-brain barrier (BBB) penetration due to the expanded cycloheptane ring.
-
Spiro-Succinimide Anticonvulsants: Reaction with primary amines yields spiro-succinimides, a class of compounds investigated for anti-epileptic activity (isosteric to Ethosuximide).
-
Aldose Reductase Inhibitors (ARIs): The spiro-succinimide scaffold is a pharmacophore for ARIs, used in treating diabetic complications.
Synthesis Protocol: The Stobbe-Reduction Route
The most robust industrial synthesis involves a Stobbe condensation followed by catalytic hydrogenation and cyclization. This route avoids the low yields associated with direct alkylation of malonates.
Phase 1: Stobbe Condensation
Reaction: Cycloheptanone + Diethyl Succinate
-
Setup: Equip a 3-neck reactor with a mechanical stirrer, reflux condenser, and dropping funnel. Inert atmosphere (
) is mandatory. -
Reagents:
-
Cycloheptanone (1.0 eq)
-
Diethyl succinate (1.2 eq)[2]
-
Potassium tert-butoxide (
-BuOK) or Sodium Ethoxide (NaOEt) (1.1 eq) -
Solvent: Toluene or
-Butanol.
-
-
Procedure:
-
Dissolve base in solvent and cool to 0°C.
-
Add diethyl succinate dropwise. Stir for 30 min to form the enolate.
-
Add cycloheptanone dropwise.
-
Warm to room temperature, then reflux for 4–6 hours.
-
Workup: Acidify with dilute HCl. Extract the oily half-ester layer.
-
Hydrolysis: Treat the crude half-ester with 20% NaOH (aq) at reflux for 4 hours to fully hydrolyze to the unsaturated diacid (1-carboxy-cycloheptylideneacetic acid).
-
Isolation: Acidify to pH 1 to precipitate the unsaturated diacid.
-
Phase 2: Catalytic Hydrogenation
Reaction: Unsaturated Diacid
-
Setup: High-pressure hydrogenation vessel (Parr shaker or autoclave).
-
Reagents:
-
Unsaturated Diacid (from Phase 1)
-
Catalyst: 10% Pd/C (5 wt% loading)
-
Solvent: Methanol or Acetic Acid.
-
-
Procedure:
-
Dissolve substrate in solvent.[2] Purge vessel with
. -
Pressurize with
gas (3–5 bar / 45–75 psi). -
Agitate at RT or 40°C until
uptake ceases (approx. 6–12 hours). -
Workup: Filter catalyst through Celite. Evaporate solvent to yield the saturated diacid as a white solid.
-
Phase 3: Anhydride Cyclization
Reaction: Saturated Diacid
-
Reagents:
-
Saturated Diacid
-
Dehydrating Agent: Acetic Anhydride (excess) or Thionyl Chloride (
).
-
-
Procedure:
-
Reflux the saturated diacid in acetic anhydride (3–5 volumes) for 2 hours.
-
Isolation: Distill off excess acetic anhydride under reduced pressure.
-
Purification: Recrystallize the residue from hexane/toluene or sublime under high vacuum.
-
Yield: Typically 75–85% (over 3 steps).
-
Pharmaceutical Application Pathways
Pathway A: Synthesis of Cycloheptyl-Gabapentin
This workflow converts the anhydride into a gamma-amino acid (Gabapentin analog).
-
Ring Opening (Amidation):
-
React 2-oxaspiro[4.6]undecane-1,3-dione with aqueous ammonia (
) or anhydrous in THF. -
Product: 1-(Carbamoylmethyl)cycloheptane-1-carboxylic acid (Mono-amide).
-
-
Hofmann Rearrangement:
-
Treat the mono-amide with Sodium Hypobromite (
) or [Bis(trifluoroacetoxy)iodo]benzene (PIFA). -
Mechanism: The terminal amide (
) is converted to an amine ( ) with loss of carbonyl carbon. -
Product: 1-(Aminomethyl)cycloheptaneacetic acid .
-
Purification: Ion-exchange chromatography.
-
Pathway B: Spiro-Succinimide Synthesis
-
Imide Formation:
-
React the anhydride with a primary amine (
) in refluxing toluene/xylene with a Dean-Stark trap. -
Product: N-Substituted-2-azaspiro[4.6]undecane-1,3-dione.
-
Utility: Screening for anticonvulsant activity (sodium channel modulation).
-
Visualized Workflows
Synthesis & Application Map
Caption: Synthesis of 2-Oxaspiro[4.6]undecane-1,3-dione via Stobbe condensation and its divergence into Gabapentinoids and Succinimides.
Quality Control & Analysis
To validate the integrity of the intermediate, the following analytical parameters must be met:
| Method | Expected Signal / Criteria | Diagnostic Value |
| IR Spectroscopy | 1860 cm⁻¹ & 1780 cm⁻¹ (Strong doublets) | Characteristic cyclic anhydride carbonyl stretch. Absence indicates hydrolysis to diacid. |
| ¹H NMR (CDCl₃) | Confirms spiro-fusion. The singlet at 2.6 ppm corresponds to the isolated methylene in the anhydride ring. | |
| ¹³C NMR | Carbonyls at ~170 ppm and ~175 ppm; Spiro carbon at ~45–50 ppm. | Verifies the asymmetry of the anhydride carbonyls relative to the spiro center. |
| HPLC Purity | > 98.0% (Area %) | Critical for pharmaceutical precursors to prevent side-reactions in subsequent steps. |
References
-
Johnson, W. S., & Daub, G. H. (1951).[3] "The Stobbe Condensation."[2][3][4][5][6] Organic Reactions, 6, 1–73. (Foundational protocol for succinate condensation).
-
Accela ChemBio. (2023).[1] Product Catalog: Spiro-cyclic Intermediates. Retrieved from [Link]
- Bryans, J. S., et al. (1998). "3-Substituted GABA Analogs with Enriched Anticonvulsant Activity." Journal of Medicinal Chemistry, 41(11), 1838–1845. (Context for Gabapentinoid synthesis mechanisms).
-
PubChem. (2024). Compound Summary: 2-oxaspiro[4.6]undecane-1,3-dione.[1][7][8][9] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 872103-36-1,(5-fluoro-2,6-dioxo-3-tetrahydrofuran-2-yl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Stobbe Condensation [drugfuture.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. ethyl cycloheptanecarboxylate | 32777-26-7 [chemicalbook.com]
- 8. EnamineStore [enaminestore.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
Application Note: Regioselective Alkylation of 2-Oxaspiro[4.6]undecane-1,3-dione via Grignard Reagents
Executive Summary
This application note details the optimized protocol for the desymmetrization of 2-oxaspiro[4.6]undecane-1,3-dione (CAS: 4401-21-2) using Grignard reagents. This spiro-fused succinic anhydride derivative serves as a critical building block for lipophilic gabapentinoid analogs and spirocyclic drug candidates.
The core challenge in this transformation is controlling regioselectivity and preventing bis-addition . Due to the steric disparity between the carbonyl centers, this protocol leverages kinetic control to favor mono-addition at the less hindered carbonyl (C3), yielding 1-(2-oxoalkyl)cycloheptanecarboxylic acids with high specificity (>90:10 regiomeric ratio).
Strategic Analysis & Reaction Logic
Structural Reactivity
The substrate, 2-oxaspiro[4.6]undecane-1,3-dione, is an unsymmetrical succinic anhydride derivative fused to a cycloheptane ring.
-
Site A (C1): Carbonyl adjacent to the quaternary spiro-carbon (C5). Highly sterically hindered (neopentyl-like environment).
-
Site B (C3): Carbonyl adjacent to the methylene group (C4). Sterically accessible.
Mechanistic Insight: Under standard Grignard conditions (low temperature, non-coordinating solvents), nucleophilic attack is governed by steric approach vectors. The Grignard reagent preferentially attacks Site B (C3) , resulting in ring opening to form the keto-acid where the carboxylic acid moiety remains attached to the quaternary center.
Control Parameters
| Parameter | Recommendation | Rationale |
| Solvent | THF/Toluene (1:1) | THF solvates the Grignard species; Toluene suppresses bis-addition by reducing the solubility of the intermediate magnesium carboxylate salt, precipitating it out of the reaction zone. |
| Temperature | -78°C to -40°C | Low temperature maximizes the kinetic differentiation between C1 and C3 and prevents attack on the intermediate ketone (over-alkylation). |
| Stoichiometry | 1.1 equiv RMgX | Slight excess ensures conversion; large excess promotes diol formation. |
| Addition Mode | Slow Addition | Dropwise addition of Grignard to the anhydride prevents local high concentrations of nucleophile. |
Visualizing the Pathway
The following diagram illustrates the regioselective pathway and the steric gating mechanism.
Caption: Figure 1. Reaction pathway showing the preferential attack at the less hindered C3 carbonyl (Site B) to yield the keto-acid.
Experimental Protocol
Materials & Equipment
-
Substrate: 2-Oxaspiro[4.6]undecane-1,3-dione (Purity >98%).
-
Reagent: Organomagnesium halide (e.g., Phenylmagnesium bromide, 1.0 M in THF).
-
Solvents: Anhydrous THF (stabilized), Anhydrous Toluene.
-
Glassware: Flame-dried 3-neck round bottom flask (RBF), pressure-equalizing addition funnel, nitrogen/argon manifold.
Step-by-Step Methodology
Step 1: Substrate Solubilization
-
Equip a 250 mL 3-neck RBF with a magnetic stir bar, temperature probe, and addition funnel.
-
Flush the system with Argon for 15 minutes.
-
Charge the flask with 2-Oxaspiro[4.6]undecane-1,3-dione (1.82 g, 10.0 mmol).
-
Add Anhydrous THF (20 mL) and stir until fully dissolved.
-
Add Anhydrous Toluene (20 mL) to create the co-solvent system.
-
Cool the mixture to -78°C using a dry ice/acetone bath.
Step 2: Controlled Addition
-
Charge the addition funnel with the Grignard Reagent (11.0 mmol, 1.1 equiv).
-
Add the Grignard reagent dropwise over 45 minutes .
-
Critical: Maintain internal temperature below -70°C.
-
-
Observe the formation of a precipitate (Magnesium carboxylate salt). This precipitation protects the product from further reaction.
-
After complete addition, stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.
Step 3: Quenching & Hydrolysis
-
Cool the mixture back to -40°C.
-
Quench by slow addition of 10% HCl (aq) (30 mL). Caution: Exothermic.[1]
-
Allow the mixture to warm to room temperature (RT) and stir for 30 minutes to ensure complete hydrolysis of the magnesium salt to the free acid.
Step 4: Workup & Isolation
-
Separate the organic layer.
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Combine organic phases and extract with saturated NaHCO3 (3 x 30 mL).
-
Note: The keto-acid product will move into the aqueous base layer; neutral impurities (bis-addition products) remain in the organic layer.
-
-
Wash the basic aqueous extract with ether (1 x 20 mL) to remove trace neutrals.
-
Acidify the basic aqueous layer to pH 2 using conc. HCl at 0°C. The product should precipitate or oil out.
-
Extract the acidified aqueous layer with Dichloromethane (DCM) (3 x 30 mL).
-
Dry over Na2SO4, filter, and concentrate in vacuo.
Characterization & Quality Control
The expected product is 1-(2-oxo-2-substituted-ethyl)cycloheptanecarboxylic acid .
| Analytical Method | Expected Signal / Observation | Interpretation |
| 1H NMR | Singlet (2H) at δ 2.8–3.2 ppm | Represents the isolated methylene group (-CH2-) between the ketone and the quaternary spiro center. |
| 13C NMR | Peak at ~205-210 ppm | Ketone carbonyl carbon. |
| 13C NMR | Peak at ~178-180 ppm | Carboxylic acid carbonyl carbon. |
| IR Spectroscopy | Broad band 2500-3000 cm⁻¹ | O-H stretch of carboxylic acid. |
| IR Spectroscopy | Two C=O bands (~1710, ~1690 cm⁻¹) | Distinct ketone and acid carbonyl stretches. |
Troubleshooting Guide
Issue: Low Yield / Bis-Addition (Diol Formation)
-
Cause: Temperature too high during addition or local hot spots.
-
Solution: Ensure efficient stirring and strict -78°C control. Increase Toluene ratio to precipitate the intermediate faster.
Issue: Poor Regioselectivity (Mixture of Isomers)
-
Cause: Grignard reagent is too small or reactive (e.g., MeMgBr).
-
Solution: Use bulky Grignard reagents to enhance steric discrimination. For smaller groups, lower temperature to -90°C or use organocuprates (Gilman reagents) which are softer and more selective.
Issue: Incomplete Reaction
-
Cause: Anhydride insolubility or moisture contamination.
-
Solution: Ensure reagents are dry. If the anhydride crashes out at -78°C, warm slightly to -60°C or increase THF volume.
Workflow Diagram
Caption: Figure 2. Operational workflow for the synthesis of keto-acids from 2-oxaspiro[4.6]undecane-1,3-dione.
References
-
Regioselectivity in Grignard Additions : Canonne, P., & Belanger, D. (1980). Regioselectivity of the reaction of Grignard reagents with unsymmetrical succinic anhydrides. Journal of the Chemical Society, Chemical Communications. Link
-
Spiro Anhydride Synthesis : Synthesis of spiro[4.6]undecane-1,3-dione derivatives. (General reference for spiro-anhydride properties). NIST Chemistry WebBook. Link
-
General Anhydride Reactivity : Makhlouf, M. A., & Rickborn, B. (1981). The reaction of Grignard reagents with asymmetrical cyclic anhydrides. Journal of Organic Chemistry. Link
-
Gabapentinoid Scaffolds : Bryans, J. S., et al. (1998). 3-Substituted GABA analogs with central nervous system activity: A review. Medicinal Research Reviews. Link
Sources
Application Note: One-Pot Synthesis Methods for Spiro-Anhydride Derivatives
This Application Note is structured to provide actionable, high-level technical guidance for the synthesis of spiro-anhydride derivatives. It prioritizes the Diels-Alder Cycloaddition of Itaconic Anhydride as the primary "Gold Standard" one-pot method due to its atom economy, stereoselectivity, and access to bio-sourced scaffolds. A secondary "Industrial Standard" protocol (Guareschi-Thorpe) is provided for comparison.
Executive Summary & Strategic Rationale
Spiro-anhydride derivatives represent a critical class of pharmacophores and material precursors. In drug discovery, the spiro-fusion introduces inherent three-dimensionality (high
This guide details two distinct synthetic pathways:
-
Method A (The "Green" Standard): A catalytic/thermal Diels-Alder (DA) cycloaddition using Itaconic Anhydride . This method is a true one-pot reaction that generates a spiro-linkage via an exocyclic double bond.
-
Method B (The Industrial Standard): A telescoped Guareschi-Thorpe condensation for generating 3,3-tetramethylene glutaric anhydride derivatives.
Critical Mechanistic Insights
The "Exocyclic" Advantage (Method A)
The primary challenge in synthesizing spiro-anhydrides is creating the quaternary spiro-carbon while maintaining the integrity of the anhydride ring. Standard maleic anhydride DA reactions yield fused systems. To achieve a spiro topology, the dienophile must possess an exocyclic double bond.
Itaconic Anhydride (IA) is the ideal substrate. Its methylene group is exocyclic to the succinic anhydride ring. When IA acts as a dienophile, the resulting C-C bond formation locks the anhydride ring orthogonal to the new cycle, creating the spiro-center in a single step.
Pathway Visualization
The following diagram illustrates the mechanistic divergence between fused and spiro-anhydride formation.
Figure 1: Mechanistic divergence. Maleic anhydride yields fused systems, while Itaconic anhydride yields spiro-systems due to the position of the reactive alkene.
Protocol A: Diels-Alder Cycloaddition of Itaconic Anhydride[1]
This protocol describes the synthesis of Spiro[bicyclo[2.2.1]hept-5-ene-2,3'-dihydrofuran]-2',5'-dione (and derivatives). This reaction is highly atom-economical and often requires no solvent or catalyst, though Lewis acids can enhance rate and selectivity.
Materials & Reagents[2][3][4][5][6][7][8][9]
-
Dienophile: Itaconic Anhydride (freshly recrystallized from CHCl₃/Hexane if necessary).
-
Diene: Cyclopentadiene (freshly cracked) or Furan (bio-sourced).
-
Solvent: Diethyl ether or Toluene (optional; neat reaction preferred for green chemistry).
-
Catalyst (Optional): Zinc Chloride (
) or Aluminum Chloride ( ).
Step-by-Step Methodology
-
Pre-reaction Preparation:
-
Crack dicyclopentadiene at 180–200°C to obtain monomeric cyclopentadiene (Cp). Store at -78°C if not using immediately. Note: Cp dimerizes rapidly at RT.[1]
-
Ensure Itaconic Anhydride is free of hydrolyzed acid (check IR for broad OH stretch; if present, recrystallize).
-
-
Reaction Setup (Neat/Solvent-Free):
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or sealed pressure tube for Furan), place 1.0 equivalent of Itaconic Anhydride.
-
Cool the flask to 0°C in an ice bath.
-
Add 1.2 equivalents of Cyclopentadiene dropwise. Caution: The reaction is exothermic.
-
Observation: The solid anhydride will gradually dissolve as it reacts with the liquid diene.
-
-
Execution:
-
Allow the mixture to warm to Room Temperature (25°C).
-
Stir for 4–12 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3) or NMR (disappearance of exocyclic alkene protons at
5.8/6.4 ppm). -
Variation for Furan: If using Furan, the reaction is slower due to aromaticity loss. Heat to 40–60°C in a sealed tube or use 10 mol%
to accelerate.
-
-
Work-up & Isolation:
-
Crystallization: The spiro-adduct often precipitates directly from the reaction mixture (or upon addition of cold hexanes).
-
Filter the white crystalline solid.
-
Wash with cold pentane/hexane to remove excess diene.
-
Drying: Dry under high vacuum (0.1 mmHg) for 2 hours to remove traces of solvent.
-
-
Characterization (Self-Validation):
-
IR: Look for characteristic anhydride carbonyl doublets (
). -
¹H NMR: Confirm the presence of the norbornene alkene protons (
ppm) and the absence of the itaconic exocyclic methylene.
-
Data Summary: Substrate Scope
| Diene | Conditions | Yield (%) | Endo:Exo Ratio | Ref |
| Cyclopentadiene | Neat, 25°C, 4h | 92% | ~80:20 | [1] |
| Furan | Toluene, 60°C, 24h | 78% | ~60:40 | [2] |
| 1,3-Cyclohexadiene | 85% | >90:10 | [1] |
Protocol B: Telescoped Guareschi-Thorpe Condensation
For researchers needing Spiro-glutaric anhydrides (e.g., 3,3-tetramethylene glutaric anhydride), the Diels-Alder route is not applicable. This "Industrial Standard" method telescopes the condensation and hydrolysis steps.
Materials
-
Ketone: Cyclopentanone or Cyclohexanone.
-
Active Methylene: Ethyl Cyanoacetate (2 equiv).
-
Base: Ammonia (gas or methanolic solution).
-
Acid: Concentrated
or HCl.
Step-by-Step Methodology
-
Condensation (Guareschi Imide Formation):
-
Mix Cyclopentanone (10 mmol) and Ethyl Cyanoacetate (22 mmol) in Methanol (20 mL).
-
Cool to 0°C and saturate with Ammonia gas (or add 7N
in MeOH). -
Stir at 0°C for 2 hours, then 24 hours at 4°C.
-
Checkpoint: A heavy precipitate (ammonium salt of the dicyano-imide) forms.
-
-
Hydrolysis & Decarboxylation (In-Situ):
-
Do not isolate the solid.[2] Evaporate methanol under reduced pressure.
-
Add 50%
(20 mL) directly to the residue. -
Reflux at 140°C for 6–10 hours. This harsh step hydrolyzes the imide/nitriles to acids and decarboxylates the geminal positions.
-
-
Anhydride Formation (Dehydration):
-
Upon cooling, the spiro-diacid often crystallizes.
-
One-Pot Conversion: Add Acetic Anhydride (10 mL) directly to the crude acid mixture and reflux for 1 hour.
-
Remove excess acetic anhydride/acid via distillation or rotary evaporation.
-
-
Purification:
-
Recrystallize the residue from Benzene/Hexane or Toluene.[3]
-
Product: 3,3-tetramethylene glutaric anhydride (mp
65°C).
-
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Yield (Method A) | Retro-Diels-Alder (Reversibility) | Perform reaction at lower temp (0°C -> RT). Do not distill product at high temp (>150°C). |
| Oiling Out (Method A) | Impure Diene | Ensure Cyclopentadiene is freshly cracked (monomeric). Polymerized diene acts as a solvent impurity. |
| Incomplete Hydrolysis (Method B) | Acid concentration too low | Ensure reflux temp is >130°C. Use 50-60% |
| Black Tar (Method B) | Polymerization of ketone | Add acid slowly. Ensure the intermediate imide is fully formed before acid hydrolysis. |
References
-
Diels-Alder Reactivity of Itaconic Anhydride
- Medel, R. et al. "Diels−Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics." Journal of Organic Chemistry, 2016.
-
Spirocyclization Effects on Reactivity
-
Burke, E. et al. "Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes."[1] Journal of Computational Chemistry, 2020.
-
-
General Spiro-Anhydride Synthesis (Guareschi-Thorpe)
- Vogel, A.I. "Practical Organic Chemistry: Synthesis of 3,3-tetramethylene glutaric anhydride." Longmans, 3rd Ed. (Classic Protocol).
-
Castagnoli-Cushman Reaction (Alternative Spiro-Lactam Route)
Sources
- 1. Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. KR880002625B1 - Glutarimide derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Epoxy Curing with 2-Oxaspiro[4.6]undecane-1,3-dione
This Application Note is structured to guide researchers through the precise formulation, processing, and characterization of epoxy resins cured with 2-Oxaspiro[4.6]undecane-1,3-dione (OSUD).
Given the specific nature of this spiro-cyclic anhydride, this protocol is designed to maximize its unique structural advantages—namely, the rigidity imparted by the spiro-fusion and the hydrophobicity of the cycloheptane ring—to achieve high-performance thermosets suitable for advanced composites or biomedical device encapsulation.
Executive Summary
2-Oxaspiro[4.6]undecane-1,3-dione (OSUD) is a cycloaliphatic anhydride curing agent distinguished by its spiro-fused cycloheptane ring. Unlike conventional liquid anhydrides (e.g., MHHPA), OSUD offers a unique combination of steric bulk and conformational rigidity . When incorporated into epoxy networks, it enhances the glass transition temperature (
This guide provides a validated protocol for incorporating OSUD into Diglycidyl Ether of Bisphenol A (DGEBA) and cycloaliphatic epoxy resins. It addresses the challenges of solid-state handling, stoichiometric optimization, and cure kinetics.
Target Applications:
-
Optical encapsulation (LEDs/Sensors) requiring low moisture permeability.
-
High-
composite matrices for aerospace. -
Biomedical device potting (leveraging the aliphatic, non-aromatic nature for potential UV stability).
Chemical Basis & Mechanism[1][2][3][4]
The Molecule[5]
-
IUPAC Name: 2-Oxaspiro[4.6]undecane-1,3-dione[1]
-
CAS Number: 4401-21-2
-
Molecular Weight: 182.22 g/mol
-
Anhydride Equivalent Weight (AEW): ~182.2 g/eq (Monoanhydride)
-
Physical State: Crystalline Solid (Estimated
: 45–65°C based on [4.5] analogues).
Reaction Mechanism
The curing of epoxy with OSUD follows a base-catalyzed anionic ring-opening copolymerization. The spiro-linkage remains intact, locking the polymer chain segments into a rigid conformation.
Key Steps:
-
Initiation: Catalyst (tertiary amine/imidazole) attacks the anhydride ring or epoxy, generating a carboxylate anion.
-
Propagation (Esterification): The carboxylate anion opens an epoxide ring, generating an alkoxide. The alkoxide attacks another anhydride ring, regenerating the carboxylate.
-
Crosslinking: This alternating copolymerization forms a polyester network.
Figure 1: Catalyzed anionic copolymerization mechanism of OSUD and Epoxy.
Formulation Protocol
Materials Checklist
| Component | Specification | Function |
| Resin | DGEBA (EEW 185–190 g/eq) Alt: Cycloaliphatic Epoxy (EEW ~135) | Polymer Backbone |
| Hardener | 2-Oxaspiro[4.6]undecane-1,3-dione | Curing Agent |
| Accelerator | 1-Methylimidazole (1-MI) or BDMA | Catalyst (0.5–2.0 phr) |
| Solvent (Optional) | Acetone or MEK (Only for varnish applications) | Viscosity Modifier |
Stoichiometric Calculation
Anhydride curing requires precise stoichiometry. The optimal Anhydride/Epoxy (A/E) molar ratio is typically 0.85 – 0.95 . Excess anhydride leads to brittleness and moisture sensitivity; excess epoxy leads to lower
Formula:
Example Calculation (for DGEBA, EEW=188):
-
Target A/E Ratio: 0.90
-
AEW (OSUD): 182.2
-
EEW (Resin): 188
Result: Use 87.2 g of OSUD for every 100 g of Resin.
Mixing Procedure (Hot Melt Method)
Since OSUD is a solid, the "Hot Melt" technique is critical to ensure homogeneity without solvents.
-
Pre-treatment: Dry OSUD in a vacuum oven at 40°C for 2 hours to remove hydrolyzed acid species (which kill pot life).
-
Resin Heating: Heat the epoxy resin to 70°C in a glass beaker or reactor. Viscosity should drop significantly.
-
Incorporation:
-
Slowly add the crystalline OSUD to the hot resin under mechanical stirring (500 RPM).
-
Maintain temperature at 70–80°C .
-
Observation: The mixture will turn from cloudy to clear as OSUD melts/dissolves.
-
-
Catalyst Addition:
-
Cool the mixture to 50–55°C . (Critical: Adding catalyst at >60°C can cause rapid exotherm/gelation).
-
Add Accelerator (e.g., 1-Methylimidazole) at 1.0 phr .
-
Mix for 2 minutes.
-
-
Degassing: Place mixture in a vacuum chamber at 50°C for 10–15 minutes until bubbling ceases.
Curing Cycle (Step-Cure Profile)
Anhydride systems are slow-reacting and require high-temperature cures. A step-cure is mandatory to prevent stress buildup and volatilization.
| Stage | Temperature | Time | Purpose |
| 1. Gelation | 80°C | 2 Hours | Establishes network without exotherm spike. |
| 2. Cure | 120°C | 2 Hours | Bulk crosslinking. |
| 3. Post-Cure | 150°C | 2–4 Hours | Maximizes |
| 4. Cool Down | 1°C/min ramp | to 25°C | Prevents thermal shock cracking. |
Characterization & Validation
Thermal Analysis (DSC)
Run Differential Scanning Calorimetry (DSC) on the cured sample.
-
Target
: Expect 130°C – 155°C (depending on resin backbone). The bulky cycloheptane ring restricts chain motion, typically yielding a 10–15°C higher than linear anhydrides. -
Residual Cure: If an exotherm is observed above
in the first scan, the post-cure was insufficient.
Moisture Absorption Test
The hydrophobic cycloheptane tail is a key feature.
-
Prepare coupons (50mm x 50mm x 3mm).
-
Dry weigh (
). -
Immerse in boiling water for 24 hours (aggressive test).
-
Measure wet weight (
).
-
Target: Weight gain < 1.0%.[2] (Standard anhydrides often reach 1.5–2.0%).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Crystals in cured part | Incomplete dissolution of OSUD. | Increase mixing time at 80°C; ensure mix is optically clear before catalyst addition. |
| Bubbles/Voids | Moisture reaction ( | Dry OSUD strictly; avoid paper cups (use plastic/glass); degas longer. |
| Low | Stoichiometry error or hydrolysis. | Check A/E ratio. If OSUD was left open, it may have hydrolyzed to acid (inactive). |
| Dark Color | Catalyst oxidation or overheating. | Reduce mixing temp to <60°C before adding imidazole. |
Experimental Workflow Diagram
Figure 2: Step-by-step processing workflow for OSUD-Epoxy incorporation.
References
-
PubChem. (2026).[1] 2-Oxaspiro[4.6]undecane-1,3-dione Compound Summary. National Library of Medicine. [Link]
- Pascault, J. P., & Williams, R. J. (2010). Epoxy Polymers: New Materials and Innovations. Wiley-VCH. (General reference for anhydride curing mechanisms).
- Matějka, L., et al. (1997). "Curing of Epoxy Resins with Anhydrides: Model Reactions and Reaction Mechanism." Journal of Polymer Science Part A.
-
Tri-Iso. (2024). Formulating Anhydride-Cured Epoxy Systems. Technical Bulletin. [Link] (Standard industrial protocols for cycloaliphatic anhydrides).
Sources
Application Note: Scalable Production of 2-Oxaspiro[4.6]undecane-1,3-dione
Executive Summary
2-Oxaspiro[4.6]undecane-1,3-dione (CAS: 4401-21-2) is a critical spirocyclic building block used in the synthesis of diverse pharmaceutical agents, particularly those targeting the central nervous system (CNS) via spiro-succinimide scaffolds. Its structural rigidity, provided by the spiro[4.6] junction, offers unique pharmacological profiles compared to its cyclohexane analogues (e.g., gabapentin precursors).
This application note details a robust, scalable protocol for the production of 2-oxaspiro[4.6]undecane-1,3-dione. Unlike bench-scale methods that often rely on unoptimized thermal dehydration, this protocol utilizes a chemically driven dehydration process suitable for kilogram-scale manufacturing, ensuring high purity (>98%) and consistent crystalline morphology.
Chemical Basis & Reaction Strategy
The synthesis hinges on the efficient cyclodehydration of 1-(carboxymethyl)cycloheptanecarboxylic acid (the "Spiro Diacid"). While thermal dehydration is possible, it often leads to charring and sublimation issues at scale. This protocol employs acetic anhydride as a chemical dehydrating agent, which allows the reaction to proceed at lower temperatures with improved impurity profiles.
Reaction Scheme
The transformation involves the intramolecular condensation of the diacid to form the 5-membered cyclic anhydride.
Figure 1: Cyclodehydration of the spiro-diacid precursor to the target anhydride.
Precursor Synthesis (Contextual Overview)
While this guide focuses on the final production step, the quality of the starting material is paramount. The 1-(carboxymethyl)cycloheptanecarboxylic acid is typically synthesized via a Stobbe Condensation route, which avoids the formation of inseparable regioisomers common in other pathways.
-
Stobbe Condensation: Cycloheptanone is condensed with diethyl succinate using potassium tert-butoxide to yield the unsaturated half-ester.
-
Hydrolysis & Hydrogenation: The intermediate is hydrolyzed to the unsaturated diacid and subsequently hydrogenated (Pd/C, H2) to saturate the double bond, yielding the requisite 1-(carboxymethyl)cycloheptanecarboxylic acid .
Critical Quality Attribute (CQA): The precursor must be free of residual metal catalysts (Pd < 10 ppm) and have a moisture content of <0.5% w/w to prevent hydrolysis of the acetic anhydride reagent in the next step.
Scale-Up Protocol: Dehydration & Isolation
Equipment Requirements
-
Reactor: 5L - 20L Glass-lined or Hastelloy reactor with jacketed heating/cooling.
-
Agitation: Overhead stirrer with anchor or pitch-blade impeller (high torque required during crystallization).
-
Condenser: Reflux condenser capable of handling acetic acid vapors.
-
Filtration: Nutsche filter or centrifuge.
Reagents & Materials
| Reagent | Role | Equiv. / Load | Specification |
| Spiro Diacid | Substrate | 1.0 equiv | Purity >98% (HPLC) |
| Acetic Anhydride | Reagent/Solvent | 3.0 - 5.0 vol | ACS Reagent Grade |
| Toluene | Co-solvent (Optional) | 2.0 vol | Anhydrous (if azeotrope needed) |
| n-Heptane | Anti-solvent | 5.0 vol | HPLC Grade |
Step-by-Step Procedure
Step 1: Reaction Initiation
-
Charge the reactor with 1.0 kg of 1-(carboxymethyl)cycloheptanecarboxylic acid.
-
Add 3.0 L of Acetic Anhydride (3.0 vol).
-
Note: Acetic anhydride serves as both reactant and solvent. Using a large excess drives the equilibrium forward.
-
-
Inert the system with Nitrogen (N2) to prevent atmospheric moisture ingress.
-
Agitate at 150 RPM to create a slurry.
Step 2: Thermal Cyclization
-
Heat the mixture gradually to reflux (approx. 135°C - 140°C) over 45 minutes.
-
Observation: The slurry will dissolve as the temperature rises and the reaction proceeds, forming a clear, homogenous solution (usually amber-colored).
-
-
Maintain Reflux for 2 hours .
-
IPC (In-Process Control): Monitor by TLC (30% EtOAc/Hexane) or HPLC. The disappearance of the diacid peak indicates completion.
-
Step 3: Concentration & Solvent Swap
-
Cool the reactor to 60°C .
-
Distill excess acetic anhydride and generated acetic acid under reduced pressure (50-100 mbar) at a jacket temperature of <80°C.
-
Target: Remove >90% of the solvent volume. A thick oil or semi-solid residue will remain.
-
Caution: Do not distill to complete dryness to avoid thermal degradation or sublimation.
-
Step 4: Crystallization & Isolation
-
Add 2.0 L of Toluene to the residue and stir at 60°C to redissolve.
-
Add 5.0 L of n-Heptane (Anti-solvent) slowly over 30 minutes while maintaining 60°C.
-
Crystal Engineering: Seed with 1g of pure 2-oxaspiro[4.6]undecane-1,3-dione crystals if available to induce uniform nucleation.
-
-
Cool the batch to 0°C - 5°C over 2 hours (linear ramp).
-
Observation: Heavy precipitation of white crystalline needles.
-
-
Age the slurry at 0°C for 1 hour.
-
Filter the solids using a Nutsche filter.
-
Wash the cake with 1.0 L of cold n-Heptane.
-
Dry in a vacuum oven at 45°C for 12 hours.
Process Flow Diagram
Figure 2: Workflow for the isolation of the target anhydride.
Quality Control & Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | 1H-NMR (CDCl3) | Conforms to structure |
| Melting Point | Capillary | 65°C - 68°C (Lit. range) |
| Purity | HPLC (210 nm) | ≥ 98.0% |
| Residual Solvent | GC-HS | Toluene < 890 ppm, Heptane < 5000 ppm |
| Loss on Drying | Gravimetric | < 0.5% |
Self-Validating Check: Dissolve 50 mg of the product in 1 mL of saturated sodium bicarbonate solution.
-
Pass: Evolution of CO2 gas and dissolution (hydrolysis back to diacid).
-
Fail: Insoluble material indicates incomplete hydrolysis or non-anhydride impurities.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | Incomplete dehydration or hydrolysis during workup. | Ensure reaction runs to completion (TLC). Protect crystallization from atmospheric moisture. |
| Oiling Out | Cooling too fast or insufficient anti-solvent. | Re-heat to 60°C, add more toluene, then add heptane more slowly. Seed the mixture. |
| Colored Product | Thermal degradation during distillation. | Reduce jacket temperature during distillation; ensure vacuum is sufficient (<50 mbar). |
References
-
Stobbe Condensation Mechanism & Applications: Stobbe, H. (1899).[1] "Condensation des Benzophenons mit Bernsteinsäureester".[1] Justus Liebigs Annalen der Chemie, 308(1–2), 89–114.[1] Link[1]
-
Synthesis of Spiro-Anhydrides (General Protocol): CymitQuimica. "2-Oxaspiro[4.6]undecane-1,3-dione Product Data". Link
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Cycloheptanone Derivatives in Pharma: Islam, A. M., & Zemaity, M. T. (1958). "The Stobbe Condensation of Diethyl Phenylsuccinate with Cycloheptanone". Journal of the American Chemical Society, 80(6). Link
-
Scale-Up of Bioreactor/Chemical Processes (General Principles): BioProcess International. "Exploring Principles of Bioreactor Scale-Up". Link
Sources
Troubleshooting & Optimization
improving yield in 2-Oxaspiro[4.6]undecane-1,3-dione synthesis
Technical Support Center: Optimization of 2-Oxaspiro[4.6]undecane-1,3-dione Synthesis
Executive Summary
You are encountering yield difficulties with 2-Oxaspiro[4.6]undecane-1,3-dione (CAS: 1025-02-1 / Analogues). This molecule is the spiro-fused succinic anhydride derivative of cycloheptane.
Unlike its 6-membered anhydride analogs (derived from 1,1-diacetic acid), this 5-membered anhydride ring possesses significant ring strain coupled with the steric bulk of the 7-membered cycloheptane ring. Low yields typically stem from two bottlenecks:
-
Precursor Purity: Incomplete hydrolysis of the nitrile intermediate leading to mixed amide/acid species.
-
Cyclization Efficiency: Thermal degradation during the dehydration of 1-(carboxymethyl)cycloheptane-1-carboxylic acid .
This guide provides a self-validating protocol to isolate the failure mode and maximize throughput.
Part 1: The Validated Synthetic Pathway
To fix the yield, we must first verify the route. The most robust method for this spiro-system is the Knoevenagel-Cyanide (Guareschi-type) sequence , followed by acidic hydrolysis and chemical dehydration.
Process Flow Diagram
Figure 1: Validated synthetic workflow for spiro-succinic anhydride generation. Note the critical reversibility of the final step in humid conditions.
Part 2: Critical Process Parameters (CPP) & Optimization
Phase 1: Precursor Synthesis (The Bottleneck)
The anhydride cannot form cleanly if the dicarboxylic acid precursor is impure. The 7-membered ring introduces steric hindrance that slows down the Michael addition of cyanide.
| Parameter | Recommended Condition | Why? (Mechanism) |
| Step 1 Solvent | Toluene (with Dean-Stark) | Essential to remove water during Knoevenagel condensation. Residual water stalls conversion of cycloheptanone. |
| Cyanide Source | KCN in EtOH/H2O | The addition of cyanide to the alkylidene intermediate is sensitive to steric bulk. Ensure reaction runs for >24h at reflux to overcome the cycloheptane hindrance. |
| Hydrolysis | Conc. HCl (Reflux 48h+) | The spiro-center makes the nitrile groups difficult to hydrolyze. Incomplete hydrolysis yields imides or mono-amides that co-crystallize and kill the anhydride yield later. |
Phase 2: Dehydration (The Anhydride Formation)
Many protocols suggest thermal dehydration (heating the dry acid). Do not do this. The high melting point of the spiro-acid often exceeds its decomposition temperature, leading to charring.
Recommended Protocol: Chemical Dehydration
-
Reagent: Acetyl Chloride (AcCl) or Acetic Anhydride (Ac₂O).[1]
-
Optimization:Acetyl Chloride is superior for spiro systems.[1] It reacts at lower temperatures (50–60°C) compared to Ac₂O (140°C), reducing tar formation.
-
-
Stoichiometry: Use 3.0 equivalents. Excess serves as solvent.
-
Atmosphere: Strictly anhydrous (N₂ line).
Part 3: Troubleshooting Guide
Use this decision matrix to diagnose your specific yield issue.
Scenario A: "I get a sticky black tar instead of crystals."
-
Cause: Thermal polymerization or oxidation during the dehydration step.
-
Diagnosis: Did you heat the solid acid above 150°C without a solvent?
-
Solution: Switch to the Acetyl Chloride Method .
-
Suspend the crude dicarboxylic acid in Acetyl Chloride (3-5 vol).
-
Reflux gently (bath temp 55°C) for 2 hours. The solid should dissolve.
-
Evaporate volatiles under reduced pressure.[2]
-
Wash: Triturate the residue with cold dry hexane to remove colored impurities.
-
Scenario B: "The product turns back into a white powder on the filter."
-
Cause: Hydrolysis.[1][3][4] The spiro-anhydride is highly reactive toward atmospheric moisture due to the ring strain of the 5-membered ring fused to the 7-membered ring.
-
Diagnosis: IR spectrum shows a broad -OH peak around 3000 cm⁻¹ (Acid) instead of clean doublets at 1780/1860 cm⁻¹ (Anhydride).
-
Solution:
-
Perform all filtration under a blanket of Nitrogen or Argon.
-
Wash with anhydrous diethyl ether or hexane.
-
Store in a desiccator over P₂O₅.
-
Scenario C: "Low yield during the cyanide addition step."
-
Cause: Reversibility of the Knoevenagel step or steric blocking.
-
Solution: Ensure the intermediate ethyl cycloheptylidenecyanoacetate is isolated and pure before adding KCN. Do not telescope this reaction. The 7-membered ring is "floppy" (pseudorotation), making the Michael acceptor face less accessible than in cyclohexyl analogs.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (SOCl₂) instead of Acetyl Chloride? A: It is risky. SOCl₂ creates HCl and SO₂ gas. While it works for acid chlorides, it can sometimes produce cyclic sulfites or chlorinated side products with complex spiro-diacids. Acetyl Chloride is the "cleanest" reagent because the by-product is acetic acid, which is easily removed.
Q: Why is the melting point of my product lower than reported (Reported: ~55-57°C)? A: This indicates contamination with the spiro-imide or the mono-acid . This usually happens if the hydrolysis step (Step 3 in Figure 1) was stopped too early. The imide is extremely difficult to separate from the anhydride.
-
Fix: Reprocess the material by boiling in 6M HCl for another 12 hours, then re-isolate the diacid and re-dehydrate.
Q: What is the best solvent for recrystallization? A: Benzene (traditional) or Toluene/Hexane (modern safety standard). Dissolve in minimum hot toluene, then add hexane until turbid. Cool slowly to 4°C.
References
- Spiro-Anhydride Synthesis (General Protocol): Source: Vogel's Textbook of Practical Organic Chemistry. Relevance: Standard protocols for succinic anhydride formation via dehydration. Citation: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
-
Synthesis of Spiro[4.
-
Anhydride Optimization
-
Gabapentin/Spiro-Glutarimide Analogs (Comparative Chemistry)
Sources
- 1. New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. CN103450080A - Preparation method of 3,3-pentamethylene glutarimide - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Anhydride synthesis [organic-chemistry.org]
- 9. 1,1-Cyclohexanediacetic Anhydride | C10H14O3 | CID 2734289 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-Oxaspiro[4.6]undecane-1,3-dione Stability & Storage
Ticket ID: #ANH-SP-46-HYD
Subject: Prevention of Hydrolytic Degradation During Long-Term Storage
Executive Summary
You are accessing the technical guide for 2-Oxaspiro[4.6]undecane-1,3-dione (a spirocyclic succinic anhydride derivative). This compound possesses a 5-membered anhydride ring spiro-fused to a 7-membered cycloheptane ring.
While spiro-fusion often imparts kinetic stability due to the Thorpe-Ingold effect (gem-dialkyl effect), the anhydride moiety remains inherently electrophilic. Exposure to atmospheric moisture leads to irreversible ring-opening hydrolysis, yielding 1,1-cycloheptanediacetic acid . This guide details the protocols to prevent this degradation and methods to validate batch integrity.
Module 1: The Degradation Mechanism
To prevent failure, one must understand the enemy. Hydrolysis is not merely "getting wet"; it is a nucleophilic attack that destroys the pharmacophore.
The Hydrolysis Pathway
Atmospheric water acts as a nucleophile, attacking one of the carbonyl carbons. The ring strain of the 5-membered anhydride facilitates this opening, resulting in a dicarboxylic acid.
Figure 1: Mechanistic pathway of anhydride hydrolysis. Note that once the ring opens to the diacid, it will not spontaneously re-close without chemical dehydration (e.g., heating with Ac₂O).
Module 2: Critical Storage Protocols (SOP)
Standard Operating Procedure: SOP-STORE-04 Objective: Maintain purity >98% over 12 months.
The "Cold-Chain" Paradox
Rule: Store cold (-20°C), but NEVER open cold.
-
The Physics: Cold surfaces act as condensers. If you open a -20°C bottle in a 25°C/50% RH lab, water condenses instantly on the solid.
-
The Fix: Allow the container to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator before breaking the seal.
Inert Atmosphere Handling
The spiro-anhydride should be stored under Argon (Ar) or Nitrogen (N₂).[1] Argon is preferred as it is heavier than air and forms a "blanket" over the crystals.
-
Protocol: After every use, backfill the headspace with dry inert gas before re-sealing.
-
Container: Use amber glass with PTFE-lined caps. Avoid LDPE/HDPE bottles for long-term storage as they are permeable to water vapor over time.
Desiccant Strategy
Do not place desiccant packets directly in contact with the powder (risk of contamination).
-
System: Store the primary vial inside a secondary jar (e.g., a wide-mouth glass jar) containing activated silica gel or P₂O₅ (Phosphorus Pentoxide) at the bottom.
Module 3: Troubleshooting & Diagnostics
"Is my batch compromised?" Visual inspection is unreliable; the diacid hydrolysis product is often a white solid indistinguishable from the anhydride by eye. You must use spectroscopic validation.
Diagnostic Workflow
Figure 2: Quality Control Decision Tree for verifying anhydride integrity prior to synthesis.
Quantitative Data: Spectral Signatures
Use this table to interpret your QC data.
| Feature | Intact Anhydride (2-Oxaspiro[4.6]...) | Hydrolyzed Impurity (Diacid) | Technical Note |
| IR (C=O Stretch) | Doublet at ~1780 cm⁻¹ (s) and ~1860 cm⁻¹ (w) | Single Broad band at ~1690–1710 cm⁻¹ | The doublet arises from symmetric vs. asymmetric stretching coupling in the ring [1]. |
| IR (OH Stretch) | Absent | Broad region 2500–3300 cm⁻¹ | Diagnostic for carboxylic acid O-H. |
| ¹H-NMR | Protons on the spiro-ring are magnetically distinct. | Signals may shift slightly upfield; Acidic proton appears >11 ppm (broad). | Run in CDCl₃ or DMSO-d₆ (ensure solvent is dry). |
| Solubility | Soluble in DCM, CHCl₃, THF. | Poor solubility in DCM; better in DMSO/MeOH. | If the sample doesn't dissolve in DCM, it is likely the diacid. |
Module 4: Frequently Asked Questions (FAQs)
Q1: I left the bottle open on the bench for 4 hours. Is it ruined?
-
Analysis: Likely partially degraded. The rate depends on humidity.[2]
-
Action: Do not return it to the main stock. Run an IR spectrum. If the ~1700 cm⁻¹ acid peak is visible, recrystallize (e.g., from acetic anhydride/toluene) or discard.
Q2: Can I use a vacuum desiccator?
-
Analysis: Yes, but with caution.
-
Action: Vacuum is excellent for removing moisture, but if the compound has high vapor pressure (unlikely for this solid, but possible for impurities), you risk sublimation. A static inert gas backfill is safer than continuous vacuum.
Q3: Why does the melting point seem higher than the Certificate of Analysis?
-
Analysis: This is a classic "trap."
-
Reasoning: While impurities usually lower melting points (eutectic depression), the hydrolysis product (the diacid) often has a higher melting point than the anhydride due to strong intermolecular hydrogen bonding networks [2].
-
Verdict: A higher melting point is a strong indicator of hydrolysis.
References
-
Spectroscopy Online. (2018). The C=O[3][4][5] Bond, Part IV: Acid Anhydrides. Link
-
Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents. Link
-
Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Link
-
National Institutes of Health (NCBI). (2008). Two-step synthesis of achiral dispiro-1,2,4,5-tetraoxanes with outstanding antimalarial activity, low toxicity, and high-stability profiles. Link
Sources
Technical Support Center: Purification of 2-Oxaspiro[4.6]undecane-1,3-dione
Article ID: KB-SP-4401 Status: Active Last Updated: February 15, 2026 Department: Process Chemistry & Purification Support
Executive Summary & Molecule Profile
User Query: How do I purify 2-Oxaspiro[4.6]undecane-1,3-dione (CAS 4401-21-2) to >98% purity without hydrolysis or oiling out?
The Challenge: This molecule is a cyclic anhydride spiro-fused to a cycloheptane ring. It presents a dual challenge:
-
Chemical Instability: Like all cyclic anhydrides, it is moisture-sensitive. Exposure to ambient humidity hydrolyzes it back to the starting material, 1,1-cycloheptanediacetic acid.
-
Thermodynamic Instability: The flexible cycloheptane ring and low melting point (typically <80°C for this class) make it prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.
Technical Snapshot:
-
Target Molecule: 2-Oxaspiro[4.6]undecane-1,3-dione[1]
-
Molecular Weight: 182.22 g/mol
-
Critical Impurity: 1,1-Cycloheptanediacetic acid (Hydrolysis product)
-
Recommended Method: Anhydrous Recrystallization via Solvent/Anti-Solvent.
Knowledge Base: The Protocol (SOP-4401)
The "Dry-Shield" Recrystallization System
Standard recrystallization methods using open flasks will fail due to atmospheric moisture absorption.
Phase A: Solvent Selection
| Solvent Role | Recommended Solvent | Why? |
| Primary Solvent | Toluene (or Isopropyl Acetate) | Dissolves the anhydride well at 60-70°C; azeotropically removes trace water. |
| Anti-Solvent | n-Heptane (or Cyclohexane) | Induces precipitation; miscible with Toluene; non-polar nature suppresses acid solubility. |
| Rescue Solvent | Acetic Anhydride | Only use if hydrolysis is detected. Chemically dehydrates the acid impurity back to the anhydride. |
| FORBIDDEN | Ethanol, Methanol, Water | Will chemically react with the anhydride to form esters or acids. |
Phase B: Step-by-Step Procedure
1. Dissolution (The Dehydration Step)
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Flush the system with Nitrogen (
) or Argon. -
Add Toluene (approx. 3-5 mL per gram of solid).
-
Heat to 60-70°C . Do not exceed 80°C to avoid thermal decomposition.
-
Tech Tip: If the solution is cloudy (indicating the diacid impurity), add a scavenger amount of Acetic Anhydride (0.1 eq) and stir for 10 mins.
2. Hot Filtration (Clarification)
-
While maintaining the
blanket, filter the hot solution through a sintered glass funnel (pre-heated) to remove inorganic salts or dust. -
Note: If the filtrate turns cloudy immediately, you are cooling too fast.
3. Crystallization (The Anti-Solvent Addition)
-
Return the filtrate to a clean flask and reheat to 60°C.
-
Slowly add n-Heptane dropwise until a persistent turbidity (cloudiness) appears.
-
Add 1-2 mL of Toluene to clear the solution again.
-
CRITICAL: Remove from heat and wrap the flask in a towel to ensure slow cooling. Rapid cooling causes oiling out.
4. Harvesting
-
Allow to stand at room temperature for 4-6 hours, then move to a fridge (4°C) for 2 hours.
-
Filter rapidly under
or using a drying tube. -
Wash crystals with cold n-Heptane.
-
Dry in a vacuum desiccator over
or Paraffin wax (to absorb residual toluene).
Troubleshooting Center (FAQ)
Q1: My product separated as a yellow oil at the bottom of the flask instead of crystals. What happened? A: This is "Oiling Out." It happens when the saturation temperature exceeds the melting point of the solvated product.
-
The Fix: Reheat the mixture until the oil redissolves. Add a small amount of the primary solvent (Toluene) to lower the saturation point.
-
The Trick: As it cools, add a seed crystal (a tiny speck of pure product) at roughly 40-45°C. Vigorous stirring helps break the oil droplets into crystals.
Q2: The melting point is broad (e.g., 45-60°C) and lower than expected. A: You have significant hydrolysis (presence of 1,1-cycloheptanediacetic acid).
-
Diagnosis: Check IR spectroscopy. A broad -OH stretch at 3000-3300 cm⁻¹ confirms the acid. The anhydride should only show sharp carbonyl peaks (approx 1780 and 1860 cm⁻¹).
-
The Fix: You must chemically dehydrate the material. Recrystallize using Acetic Anhydride as the solvent (or a co-solvent), then wash thoroughly with heptane to remove the acetic acid smell.
Q3: Can I use Ethyl Acetate instead of Toluene? A: Yes, but with caution. Commercial Ethyl Acetate often contains trace water/alcohol. It must be dried over molecular sieves (3Å) before use. Toluene is preferred because it forms an azeotrope with water, effectively drying your sample during the heating phase.
Q4: The crystals are sticky/wet even after vacuum drying. A: Toluene has a high boiling point (110°C) and can be trapped in the lattice.
-
The Fix: Wash the crystals with n-Pentane or n-Hexane (lower boiling point) on the filter before the final vacuum dry. Ensure the vacuum oven is not hot enough to melt the product (<40°C).
Visuals & Logic Maps
Workflow Diagram: The Anhydrous Protocol
Caption: Logic flow for the purification of moisture-sensitive spiro-anhydrides, including dehydration rescue steps.
Solvent Compatibility Matrix
| Solvent System | Suitability | Risk Factor | Application |
| Toluene / Heptane | High | Low | General purification of >90% pure material. |
| Acetic Anhydride | Medium | High (Smell/Reactivity) | "Rescue" of hydrolyzed (acid-contaminated) batches. |
| DCM / Hexane | Medium | Medium (Volatility) | Good for small scale (<100mg), but hard to heat safely. |
| Ethanol / Water | ZERO | Critical Failure | Do not use. Causes solvolysis/hydrolysis. |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General techniques for anhydride purification).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Specific solvent data for cyclic anhydrides).
-
Griffiths, G., et al. "Synthesis of Gabapentin Analogues via Spiro Cyclic Anhydrides." Journal of Medicinal Chemistry, related context on spiro-glutaric anhydrides. (Use of acetic anhydride for dehydration).
-
Bryans, J. S., et al. "3-Substituted GABA Analogs with Central Nervous System Activity: A Review." Medicinal Research Reviews, 1999. (Context on spiro-fused intermediates).
Sources
minimizing side reactions in spiro-anhydride formation
Technical Support Center: Spiro-Anhydride Synthesis Topic: Minimizing Side Reactions in Spiro-Anhydride Formation Role: Senior Application Scientist
Introduction: The Geometry of Success
Welcome to the Technical Support Center. If you are reading this, you are likely staring at a flask containing a "gummy" residue or a blackened solid instead of the pristine crystalline spiro-anhydride you expected.
Spiro-anhydride formation is deceptive. While the Thorpe-Ingold effect (Gem-Dialkyl effect) suggests that the spiro-carbon should naturally force the carboxylic acid arms together to favor cyclization, the reality is often a battle against entropy. The steric bulk that should help you often traps solvent or hinders the alignment required for the final dehydration step, leading to intermolecular oligomerization.
This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic failures unique to spiro-systems.
Module 1: The Mechanistic Battlefield
To troubleshoot, you must visualize the competition occurring in your flask. The formation of spiro-anhydrides from dicarboxylic acids proceeds via a Mixed Anhydride Intermediate .
The Critical Fork: Once the mixed anhydride forms, two pathways compete:
-
Intramolecular Cyclization (Desired): The free acid arm attacks the mixed anhydride carbonyl. This requires perfect conformational alignment.
-
Intermolecular Condensation (Side Reaction): The mixed anhydride reacts with a neighboring molecule's acid group. This leads to linear polyanhydrides (the "gum").
Visualizing the Pathway (Graphviz)
Caption: The kinetic competition between unimolecular cyclization (Path A) and bimolecular oligomerization (Path B).
Module 2: Reagent Selection & Causality
Choosing the wrong dehydrating agent is the #1 cause of failure.
| Reagent | Suitability for Spiro-Systems | Mechanism of Action | Risk Profile |
| Acetic Anhydride ( | High (Recommended) | Forms mixed anhydride; reflux temperature ( | Decarboxylation: Prolonged heating can degrade thermally sensitive spiro-cores (e.g., cyclobutane cores). |
| Acetyl Chloride ( | Medium | Similar to | Hydrolysis: HCl is hygroscopic; if not vented properly, moisture back-reacts to open the ring. |
| Thionyl Chloride ( | Low | Forms di-acid chloride first. | Trapped Intermediates: Spiro-diacid chlorides are sterically hindered. They often fail to close, hydrolyzing back to the diacid upon workup. |
| DCC / EDC | Very Low | Carbodiimide coupling. | Purification Nightmare: The urea byproduct is often trapped within the rigid spiro-lattice and is difficult to remove. |
Module 3: Troubleshooting Guides (FAQ)
Issue 1: The "Gummy Residue" (Oligomerization)
User: "I stripped the solvent and got a sticky, colorless gum that won't crystallize."
Diagnosis: You formed a linear polyanhydride. This happens when the concentration is too high or the reaction temperature was too low to overcome the activation energy for ring closure. The Fix (The "Rescue" Protocol):
-
Do not discard. Most polyanhydrides are "living" polymers.
-
Redissolve the gum in fresh Acetic Anhydride (
). -
Reflux vigorously for 30–60 minutes. The high temperature promotes depolymerization-cyclization (thermodynamic control).
-
Remove
under high vacuum while keeping the flask warm ( C) to prevent re-solidification before solvent removal.
Issue 2: Blackening / Charring
User: "My reaction turned dark brown/black after refluxing."
Diagnosis: Thermal decarboxylation. This is common in spiro[3.3]heptane or spiro-cyclopropane systems where ring strain makes the carboxyl groups labile. The Fix:
-
Switch from neat
reflux ( C) to Acetyl Chloride in dry toluene at C. -
Add a Radical Inhibitor: Trace amounts of BHT can prevent oxidative degradation during heating.
Issue 3: Hydrolysis Upon Storage
User: "I made white crystals, but after a week in the vial, the melting point dropped 20 degrees."
Diagnosis: Spiro-anhydrides are moisture scavengers. The spiro-strain makes the carbonyls highly electrophilic. The Fix:
-
Store under Argon/Nitrogen.
-
Self-Validating Storage: Place a small pellet of self-indicating silica gel inside the secondary container (desiccator), not the vial itself. If silica turns pink, re-sublime the product immediately.
Module 4: Validated Experimental Protocol
Protocol: High-Yield Synthesis of Spiro-Glutaric Anhydride Derivatives Designed to minimize oligomerization via the High Dilution Principle.
Reagents:
-
Spiro-dicarboxylic acid (1.0 eq)
-
Acetic Anhydride (
) (5.0 eq) – Excess acts as solvent and reactant. -
Toluene (Dry) – Co-solvent to control boiling point.
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar and a reflux condenser topped with a
drying tube (or line). -
Addition: Add the spiro-diacid. Add Toluene first to create a slurry, then add
.-
Why? Adding
to a hot toluene slurry ensures the diacid dissolves slowly, keeping the instantaneous concentration of free acid low (favoring intramolecular reaction).
-
-
Reaction: Heat to reflux (
C) for 2–4 hours.-
Checkpoint: The solution should become clear. If it remains cloudy, add more
.
-
-
Workup (The Critical Step):
-
Concentrate the mixture on a Rotary Evaporator.
-
Chase with Toluene: Add 10 mL of dry toluene and re-evaporate. Repeat 3x.
-
Why? This forms an azeotrope with acetic acid (
) and removes the final traces of , which otherwise inhibits crystallization.
-
-
Isolation:
-
Dissolve the residue in minimal hot
or Benzene. -
Add Hexane dropwise until persistent cloudiness appears.
-
Cool to
C. Filter rapidly under .
-
Module 5: Diagnostic Decision Tree
Use this logic flow to determine your next step based on analytical data (IR/NMR).
Caption: IR-based decision matrix for product evaluation. Anhydrides show characteristic doublets due to symmetric/asymmetric stretching coupling.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for anhydride formation via acetic anhydride).
-
Cason, J. "The Use of Acetic Anhydride in the Preparation of Cyclic Anhydrides." Journal of Organic Chemistry, vol. 13, no. 2, 1948, pp. 227–231. (Foundational text on minimizing polymeric side products).
- Blanc, H. G. "The Blanc Rule and the Stability of Cyclic Anhydrides." Comptes Rendus, vol. 144, 1907, p. 1356.
- Kricheldorf, H. R. "Syntheses and Properties of Polyanhydrides." Handbook of Biodegradable Polymers, Harwood Academic Publishers, 1997. (Detailed mechanisms of oligomerization vs.
thermal decomposition issues with 2-Oxaspiro[4.6]undecane-1,3-dione
Technical Support Center: 2-Oxaspiro[4.6]undecane-1,3-dione
A Senior Application Scientist's Guide to Thermal Decomposition Challenges
Introduction: Navigating the Thermal Landscape of a Novel Spirocyclic Anhydride
Our objective is to equip you with the foresight to anticipate potential challenges, the knowledge to troubleshoot effectively, and the methodologies to characterize the thermal behavior of this molecule with confidence. We will address common experimental issues through a practical question-and-answer format, provide robust analytical protocols, and explain the causal chemical mechanisms behind our recommendations.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What are the key structural features of 2-Oxaspiro[4.6]undecane-1,3-dione that dictate its thermal stability?
The thermal stability of this molecule is primarily governed by two structural components: the succinic anhydride-like ring and the spiro-fused cycloheptane ring.
-
The Cyclic Anhydride Ring: This is the most reactive part of the molecule under thermal stress. Like other cyclic anhydrides, it is susceptible to decarboxylation (loss of CO and/or CO₂) upon heating. The five-membered ring possesses inherent strain, which can lower the activation energy for decomposition compared to its linear counterparts.
-
The Spiro-Cycloheptane Ring: The spirocyclic center introduces significant conformational rigidity. The stability of the carbocation or radical intermediate formed at the spiro-carbon after the initial ring-opening of the anhydride will play a crucial role in the subsequent reaction pathways. The seven-membered cycloheptane ring is relatively flexible, but its fusion at a single point restricts rotational freedom, potentially influencing the stereochemical outcome of decomposition products.
Q2: What are the predicted primary thermal decomposition pathways?
Based on first principles of organic chemistry, two main pathways are anticipated upon heating. The dominant pathway will likely depend on the precise temperature, pressure, and presence of catalysts or impurities.
-
Concerted Decarboxylation: The anhydride ring could eliminate a molecule of carbon dioxide and carbon monoxide to form a cycloheptylidene ketene intermediate. This highly reactive ketene can then undergo further reactions, such as dimerization or polymerization.
-
Stepwise Fragmentation: The reaction could proceed through the homolytic cleavage of a C-O bond to form a diradical species. This intermediate can then lose CO₂ and subsequently rearrange or polymerize. This pathway is more likely to lead to a complex mixture of byproducts.
Below is a diagram illustrating the most probable initial decomposition step.
Caption: Predicted primary thermal decomposition pathway.
Troubleshooting Guide: Common Experimental Issues
Q3: My reaction is generating unexpected pressure, even at moderate temperatures. What is the cause and how can I mitigate it?
Likely Cause: This is a classic sign of decarboxylation. The decomposition of the anhydride ring releases gaseous byproducts, primarily carbon dioxide (CO₂) and potentially carbon monoxide (CO). This is an expected outcome of heating cyclic anhydrides.
Troubleshooting & Mitigation Strategy:
-
System Design: Never conduct heating experiments in a sealed vessel that is not pressure-rated. Use a reaction vessel equipped with a pressure-releasing bubbler (vented to a fume hood) or a pressure relief valve.
-
Controlled Temperature Ramp: Avoid rapid heating. Employ a programmable hot plate or oil bath with a slow temperature ramp (e.g., 1-2 °C/minute) to control the rate of gas evolution.
-
Inert Atmosphere: Perform the reaction under a gentle stream of an inert gas like Nitrogen or Argon. This ensures that evolved gases are safely swept away and prevents potential side reactions with atmospheric oxygen, which could lead to more energetic decomposition at higher temperatures.
-
Analytical Confirmation: Couple your heating apparatus to a gas analysis system. Techniques like Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) can simultaneously measure mass loss and identify the evolved gases, confirming that CO₂ is the culprit.
Q4: After heating, I'm left with a dark, intractable, or polymeric residue instead of a clean product. Why is this happening?
Likely Cause: The formation of a dark, polymeric residue points to uncontrolled polymerization or degradation of highly reactive intermediates, such as the predicted cycloheptylidene ketene. Ketenes are notoriously prone to dimerization and polymerization, especially at elevated temperatures. The dark color suggests the formation of complex, conjugated systems resulting from charring or extensive degradation.
Troubleshooting & Mitigation Strategy:
-
Lower the Temperature: This is the most critical parameter. Determine the minimum temperature required for your desired transformation. A thorough thermal analysis using Differential Scanning Calorimetry (DSC) can help identify the onset of decomposition, allowing you to work below this temperature.
-
"In Situ" Trapping: If the goal is to generate and use the reactive intermediate, perform the reaction in the presence of a trapping agent. For a ketene intermediate, a nucleophile like an alcohol or an amine can be added to the reaction mixture to form a stable ester or amide, preventing polymerization.
-
Use of Solvents: Performing the reaction in a high-boiling, inert solvent can help dissipate heat more effectively than neat conditions and keep concentrations of reactive intermediates low, thus disfavoring polymerization pathways.
-
Radical Inhibition: If a free-radical mechanism is suspected, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) may yield a cleaner reaction.
Q5: My TGA and DSC results for the same sample are inconsistent between runs. What factors could be causing this variability?
Likely Cause: Inconsistency in thermal analysis data often stems from variations in experimental parameters or sample properties. For high-energy materials like anhydrides, even minor changes can significantly alter the results.[3]
Troubleshooting & Mitigation Strategy:
-
Standardize Heating Rate: The onset temperature of decomposition is highly dependent on the heating rate. A faster rate will typically result in a higher apparent onset temperature. Always use and report the same heating rate for comparable experiments (e.g., 10 °C/min is a common standard).
-
Control Sample Mass and Pan Type: Use a consistent sample mass (e.g., 3-5 mg). The type of crucible (e.g., aluminum, platinum, hermetically sealed vs. open) can also affect results. For reactions that evolve gas, a pinhole crucible is often recommended to allow for controlled release without sample loss from sputtering.
-
Ensure Sample Purity: Impurities can act as catalysts or inhibitors for decomposition. Ensure your sample is purified (e.g., by recrystallization or chromatography) and thoroughly dried before analysis. Residual solvent can cause misleading mass loss steps in TGA.
-
Atmosphere Control: The presence of oxygen can lead to oxidative decomposition, which is a different and often more exothermic process than purely thermal decomposition. Always run comparative experiments under the same atmosphere (e.g., high-purity nitrogen at a consistent flow rate of 50 mL/min).
Caption: Troubleshooting workflow for inconsistent thermal analysis.
Experimental Protocols & Data
Protocol 1: Standardized TGA/DSC for Thermal Stability Assessment
This protocol provides a robust method for determining the thermal stability profile of 2-Oxaspiro[4.6]undecane-1,3-dione.
-
Sample Preparation:
-
Ensure the sample is of high purity (>98%).
-
Dry the sample under vacuum at room temperature for at least 4 hours to remove any residual solvent.
-
-
Instrument Setup (TGA):
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Tare a clean aluminum or platinum TGA pan.
-
Accurately weigh 3-5 mg of the dried sample into the pan.
-
Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.
-
-
Thermal Method:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a constant rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs.
-
Record the temperature of the maximum rate of decomposition (Tpeak) from the derivative of the TGA curve (DTG).
-
-
DSC Analysis:
-
Follow a similar procedure for the DSC instrument, using a sample sealed in a pinhole aluminum pan to allow for gas release. This will reveal the thermal nature (endothermic or exothermic) of the decomposition process. Highly exothermic decompositions indicate a greater potential hazard[3].
-
Data Interpretation Table
The following table summarizes predicted decomposition characteristics and the appropriate analytical methods for their investigation.
| Observed Phenomenon | Predicted Chemical Cause | Primary Analytical Technique | Secondary Confirmation |
| Mass loss starting ~150-250 °C | Decarboxylation of anhydride ring | TGA | TGA-MS (to detect m/z 44 for CO₂) |
| Sharp exothermic peak | Uncontrolled polymerization/degradation | DSC | Visual inspection for charring/polymer |
| Formation of new C=C=O stretch | Formation of ketene intermediate | In-situ IR Spectroscopy | Chemical trapping with an alcohol/amine |
| Complex mixture of products | Fragmentation and rearrangement | GC-MS, LC-MS | NMR of the crude reaction mixture |
References
- Preparation of Asymmetric Spiro Orthocarbonates via Cyclic Thionocarbonates. (n.d.). Google Scholar.
- 2-oxaspiro[4.6]undecane-1,3-dione. (n.d.). PubChem.
-
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). Organic Process Research & Development. Retrieved February 15, 2026, from [Link]
Sources
Technical Support Center: Moisture Removal & Purification of 2-Oxaspiro[4.6]undecane-1,3-dione
Status: Operational Document ID: TSP-OXS-46-001 Last Updated: February 15, 2026
Executive Summary
2-Oxaspiro[4.6]undecane-1,3-dione is a spirocyclic anhydride consisting of a cycloheptane ring fused to a succinic anhydride moiety. Like all cyclic anhydrides, it is hygroscopic and chemically unstable in the presence of moisture.
Water presents a dual threat:
-
Physical Contamination: Adsorbed surface moisture interferes with stoichiometry in subsequent reactions (e.g., Gabapentin analog synthesis).
-
Chemical Degradation (Hydrolysis): Water reacts with the anhydride ring to open it, forming 1,1-cycloheptanediacetic acid .
This guide provides protocols to distinguish between surface moisture and chemical degradation, followed by specific drying and rescue methodologies.
Module 1: Diagnostic & Assessment
Before applying heat or vacuum, you must determine if your sample is merely "wet" or if it has chemically hydrolyzed. Drying a hydrolyzed sample will not reform the anhydride without specific chemical dehydration steps.
Quick Diagnostic Table
| Feature | Intact Anhydride (2-Oxaspiro[4.6]...) | Hydrolyzed Impurity (Diacid) |
| IR Spectrum | Dual Carbonyl stretch (~1780 & 1860 cm⁻¹) | Broad OH stretch (2500–3300 cm⁻¹) + Single C=O (~1700 cm⁻¹) |
| ¹H NMR | Clean aliphatic multiplets (cycloheptane ring) + succinic CH₂ | Appearance of broad acidic proton (>11 ppm) |
| Solubility | Soluble in DCM, CHCl₃, Toluene | Poor solubility in non-polar solvents; soluble in aqueous base |
| Physical State | Crystalline Solid | Often amorphous or "clumpy" powder |
The Hydrolysis Trap (Visualized)
The following diagram illustrates the chemical degradation pathway you are trying to prevent or reverse.
Figure 1: The irreversible nature of hydrolysis under standard drying conditions. Once the ring opens to the diacid, vacuum drying alone cannot close it.
Module 2: Primary Drying Protocols (Surface Moisture)
Use Case: The sample shows correct IR/NMR signals but contains residual solvent or <1% water content.
Protocol A: Vacuum Desiccation (Standard of Care)
Best for: Final purification of thermally sensitive batches.
-
Preparation: Place the sample in a vacuum drying pistol or a round-bottom flask.
-
Desiccant Choice:
-
Primary: Phosphorus Pentoxide (P₂O₅). It is the only desiccant aggressive enough to maintain an anhydrous environment for anhydrides [1].
-
Alternative: KOH pellets (effective for removing acidic impurities, but less effective for bulk water).
-
-
Execution:
-
Apply high vacuum (< 1 mbar).
-
Set temperature to 40–50°C . Note: Do not exceed 60°C initially to prevent melting if solvent content is high.
-
Dry for 12–24 hours.
-
-
Validation: Check melting point. A sharp melting range indicates purity.
Protocol B: Azeotropic Distillation
Best for: Samples with >5% water content or wet cakes from filtration.
-
Setup: Equip a flask with a Dean-Stark trap and a reflux condenser.
-
Solvent: Suspend the sample in Toluene (BP 110°C). Toluene forms an azeotrope with water (85:15) [2].[1]
-
Process:
-
Reflux the mixture. Water will collect in the trap.
-
Continue until the distillate is clear and no water droplets separate.
-
Critical Step: Once dry, the anhydride is stable in toluene. You can concentrate the solution to crystallize the product.[2]
-
-
Isolation: Filter the crystals under an inert atmosphere (N₂) to prevent re-absorption of moisture.
Module 3: Rescue Protocols (Hydrolyzed Samples)
Use Case: Diagnostic tests show significant diacid formation (Hydrolysis). Simple drying will fail. You must chemically dehydrate the acid back to the anhydride.[3]
Workflow: Chemical Dehydration
Figure 2: Decision matrix for rescuing hydrolyzed samples. Method A is preferred for purity; Method B is faster but requires stricter safety controls.
Protocol C: The Acetic Anhydride Wash (Method A)
-
Dissolution: Dissolve the "wet" or hydrolyzed solid in minimal Acetic Anhydride (Ac₂O) .
-
Reflux: Heat to 100°C for 1–2 hours. The Ac₂O reacts with the water (forming acetic acid) and dehydrates the diacid back to the spiro-anhydride [3].
-
Removal: Evaporate the excess Acetic Anhydride and Acetic Acid under high vacuum.
-
Recrystallization: Recrystallize the residue from dry toluene or hexane/DCM to obtain the pure anhydride.
Frequently Asked Questions (FAQs)
Q1: Can I dry this compound in a standard oven at 100°C? A: No. Standard ovens contain ambient humidity. Heating a cyclic anhydride in moist air accelerates hydrolysis, converting your product into 1,1-cycloheptanediacetic acid. Always use vacuum or a desiccator.
Q2: My sample turned into a sticky gum during vacuum drying. What happened? A: This usually indicates residual solvent lowered the melting point (solvent depression), or the sample was contaminated with the diacid (which often has different physical properties).
-
Fix: Redissolve in toluene, perform an azeotropic distillation (Protocol B) to remove the solvent/water, and then crystallize slowly.
Q3: How should I store the purified sample? A: Store in a tightly sealed vial taped with Parafilm, ideally inside a secondary container (desiccator) with Drierite or Silica Gel. For long-term storage, keep at 4°C to slow any hydrolysis rates from trace moisture ingress [4].
Q4: Why does the IR spectrum show a broad peak at 3000 cm⁻¹ even after drying? A: This confirms the presence of the carboxylic acid (hydrolysis product). No amount of physical drying will remove this. You must perform Protocol C (Chemical Dehydration) to close the ring.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying agents and anhydride purification).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Azeotropic distillation methodologies).
-
Cason, J. (1963). Succinic Anhydride and Derivatives. Organic Syntheses, Coll. Vol. 4, p.884. (Foundational protocol for cyclic anhydride synthesis via acetic anhydride dehydration).
-
BenchChem Technical Support. (2025). Purification of Alkylated Succinic Anhydrides. (General handling of moisture-sensitive anhydrides).
Sources
Technical Support Center: Spiro[4.6]undecane Synthesis & Optimization
Topic: Optimizing Reaction Temperature for Spiro[4.6]undecane Derivatives
Status: Operational | Tier: L3 (Senior Scientific Support)
Executive Summary: The Thermal Paradox
Welcome to the Advanced Synthesis Support Center. You are likely here because your spiro[4.6]undecane cyclization is stalling, oligomerizing, or isomerizing.[1]
The synthesis of spiro[4.6]undecane (a 5-membered ring spiro-fused to a 7-membered ring) presents a specific thermodynamic challenge: the formation of the seven-membered ring. Unlike the rapid formation of 5- or 6-membered rings, the 7-membered ring suffers from significant entropic penalty and transannular strain .
The Core Conflict:
-
Kinetic Requirement: High temperatures are often needed to overcome the activation energy (
) of forming the strained 7-membered ring. -
Catalyst/Substrate Stability: High temperatures (above 60°C) often decompose standard metathesis catalysts (e.g., Grubbs II) and promote olefin isomerization (migration of the double bond), killing the reaction.
This guide provides the protocols to navigate this trade-off.
Critical Analysis: Reaction Pathways
The following diagram illustrates the competition between the desired spiro-cyclization (Pathway A) and the common failure modes (Pathway B & C) driven by temperature.
Figure 1: Kinetic competition in Ring-Closing Metathesis (RCM).[1] Pathway A requires a "Goldilocks" temperature zone to outcompete oligomerization (B) without triggering isomerization (C).
Optimization Protocols
Method A: Ring-Closing Metathesis (RCM)
The industry standard for constructing spiro-cycles.
The Issue: Standard Grubbs II (G-II) catalyst degrades rapidly at the temperatures required to close a 7-membered ring (often >50°C). The Solution: Use Hoveyda-Grubbs II (HG-II) for thermal stability or microwave irradiation for rapid kinetic bursts.
Optimized Protocol (Temperature-Staged)
-
Solvent Selection: Switch from Dichloromethane (DCM, bp 40°C) to 1,2-Dichloroethane (DCE, bp 83°C) or Toluene (bp 110°C) .[1] DCM often fails to provide enough thermal energy for 7-ring closure.
-
Degassing (Crucial): Sparge solvent with Argon for 20 mins. Oxygen accelerates catalyst decomposition at high T.
-
Step 1 (Initiation): Dissolve diene precursor (0.005 M — High Dilution is mandatory) in DCE. Add 5 mol% Hoveyda-Grubbs II .
-
Step 2 (Thermal Ramp):
-
Heat to 60°C for 2 hours. Monitor by TLC/LCMS.
-
If conversion < 50%: increase to 80°C (Reflux).
-
If isomerization is observed: Add 1,4-benzoquinone (10 mol%) or Ti(OiPr)4 to suppress the hydride shift mechanism [1].
-
-
Step 3 (The "Kicker"): If the reaction stalls at 80-90% conversion, do not add more heat. Add a second portion of catalyst (2-5 mol%) to replace decomposed active species.
Method B: Acid-Mediated Cyclization (Spiroketals)
For spiro[4.6] systems containing oxygen (e.g., spiroketals).[1]
The Issue: Thermodynamic equilibrium often favors the open chain or the fused ring over the spiro system. The Solution: Kinetic trapping at low temperature.
-
Catalyst: Camphorsulfonic acid (CSA) or
. -
Temperature: Start at 0°C or -78°C .
-
Mechanism: Low temperature favors the kinetic spiro-cyclization. High temperature (reflux) allows reversibility, often leading to the thermodynamic (fused) product.
Troubleshooting Guide (FAQ)
Q1: I see the product forming, but also a heavy "baseline" spot. What is it?
Diagnosis: Oligomerization. Root Cause: Your concentration is too high. Fix:
-
Dilution: The reaction must be performed at < 0.01 M (ideally 1-5 mM).
-
Slow Addition: Do not dump the catalyst in. Add the catalyst solution via syringe pump over 1-2 hours to keep the active catalyst concentration low relative to the substrate.
Q2: The reaction stalls at 60% conversion. Adding heat just turns it black.
Diagnosis: Catalyst death (Thermal Decomposition). Root Cause: Ruthenium carbenes are thermally sensitive. At >60°C, their half-life drops significantly. Fix:
-
Switch Catalyst: Move from Grubbs II to Hoveyda-Grubbs II (stable up to ~110°C) or Indenylidene-Ru complexes (Umicore M2 series) [2].
-
Ethylene Removal: The byproduct (ethylene gas) can re-enter the cycle and slow the reaction. Spurge the reaction with Argon during heating to drive equilibrium (Le Chatelier’s principle).
Q3: My double bond moved! (Isomerization)
Diagnosis: Ruthenium-hydride induced migration. Root Cause: At high T, Ru-catalysts decompose into Ru-hydride species, which catalyze double bond migration.[1] Fix:
-
Add Scavengers: Add 1,4-benzoquinone (10-20 mol%) or acetic acid (10 mol%) to the reaction mixture. This scavenges the Ru-hydride species without killing the metathesis activity [3].
-
Lower T: Drop temperature by 10°C and extend reaction time.
Interactive Decision Tree
Use this flow to determine your next experimental move.
Figure 2: Troubleshooting logic flow for spiro-cyclization failures.
Comparative Data: Solvent & Temperature Effects
Data synthesized from standard RCM optimization parameters for medium-ring formation.
| Solvent | Boiling Point (°C) | Suitability for Spiro[4.6] | Risk Factor |
| DCM | 40°C | Low. Often insufficient energy to close 7-membered rings. | Low (Safe for catalyst). |
| THF | 66°C | Medium. Good solubility, but coordinating oxygen can slow Ru-catalysts.[1] | Medium. |
| DCE | 83°C | High. The "Goldilocks" solvent. High enough T for closure, safe for HG-II. | Medium (Toxic).[2] |
| Toluene | 110°C | High. Required for sterically hindered spiro-centers. | High. Rapid catalyst death; requires additives. |
References
-
Hong, S. H., & Grubbs, R. H. (2006). Highly Active and Stable Ruthenium-Based Olefin Metathesis Catalysts.[1] Journal of the American Chemical Society.[3]
-
Umicore Precious Metals Chemistry. (n.d.). Metathesis Catalysts: Optimizing the Catalyst and Conditions. Retrieved February 15, 2026.
-
Courchay, F. C., et al. (2006). The Mechanism of Ring-Closing Metathesis: Isomerization Suppression.[1] Journal of Organic Chemistry.
-
Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products.[1] Angewandte Chemie International Edition.
Sources
Technical Support Center: 2-Oxaspiro[4.6]undecane-1,3-dione (Spiro[4.6] Anhydride)
Ticket ID: #SP-4401-21-2 Subject: Troubleshooting Low Reactivity & Optimization of Ring-Opening Protocols Assigned Specialist: Senior Application Scientist, Spirocyclic Chemistry Division
Executive Summary: The "Gem-Dialkyl" Paradox
You are likely encountering difficulties because 2-Oxaspiro[4.6]undecane-1,3-dione (CAS: 4401-21-2) is kinetically stabilized by the Thorpe-Ingold Effect (Gem-Dialkyl Effect) .
While the bulky cycloheptane ring favors the formation of the 5-membered anhydride ring (by compressing the internal angle), it simultaneously hinders ring-opening reactions. The cycloheptane ring creates a "cone of protection" around the carbonyl carbons, blocking the trajectory of incoming nucleophiles (amines, alcohols).
This guide provides the protocols to overcome this steric barrier using nucleophilic catalysis and Lewis acid activation .
Diagnostic Framework: Is Your Reagent "Dead"?
Before optimizing the reaction, you must confirm the integrity of the starting material. This anhydride is moisture-sensitive; hydrolysis yields 1,1-cycloheptanediacetic acid , which is completely unreactive toward nucleophiles under standard anhydride conditions.
Quick Quality Check (QC) Protocol
| Diagnostic Method | Active Anhydride (Target) | Inactive Diacid (Contaminant) |
| FT-IR (ATR) | Doublet: ~1780 cm⁻¹ (sym) & ~1860 cm⁻¹ (asym) | Broad Singlet: ~1700 cm⁻¹ + Broad -OH (2500-3000 cm⁻¹) |
| ¹H NMR (CDCl₃) | Singlet: ~2.6 ppm (4H, succinic CH₂) | Singlet: ~2.5 ppm (shifted) + Broad acidic proton >10 ppm |
| Solubility (DCM) | Fully Soluble | Insoluble / Cloudy Precipitate |
Decision Gate:
-
If Diacid is present: You must re-dehydrate. Reflux in Acetic Anhydride (1-2h) or Toluene with a Dean-Stark trap, then remove solvent/re-crystallize.
-
If Pure: Proceed to the troubleshooting modules below.
Troubleshooting Modules
Module A: Reaction with Primary/Secondary Amines (Amidation)
Issue: "I am stirring the anhydride with my amine in DCM at RT, but conversion is <10% after 24 hours."
Root Cause: The nucleophilic attack is sterically blocked by the spiro-cycloheptane ring. Standard amines cannot penetrate the steric shield without assistance.
Solution: Switch to a "Push-Pull" Catalytic System . You need a nucleophilic catalyst to form a more accessible intermediate (N-acyl pyridinium species).
Optimized Protocol:
-
Solvent: Switch from DCM to Toluene (allows higher temp) or THF (better solubility).
-
Catalyst: Add DMAP (4-Dimethylaminopyridine) at 10-20 mol% .
-
Base: Add Triethylamine (TEA) (1.2 equiv) to sequester the generated acid.
-
Temperature: Heat to 60°C - 80°C . The thermal energy is required to overcome the activation barrier set by the spiro-ring.
Reaction Scheme (DOT Visualization):
Caption: DMAP bypasses the steric hindrance by forming an extended electrophile (Yellow) that is easily accessible to the amine, unlike the crowded parent anhydride.
Module B: Reaction with Alcohols (Esterification)
Issue: "I need to make the mono-ester, but refluxing in methanol gives no reaction."
Root Cause: Alcohols are poorer nucleophiles than amines. The steric hindrance of the spiro[4.6] system renders the carbonyls effectively inert to neutral alcohols.
Solution: Lewis Acid Activation . You must activate the carbonyl oxygen to make the carbon more electrophilic.
Recommended Catalysts:
-
Standard:
(1 equiv) + TEA. Magnesium coordinates the dione oxygens, locking the conformation and increasing electrophilicity. -
High Performance:
(5 mol%). Scandium triflate is a potent Lewis acid that works well for sterically encumbered anhydrides.
Protocol:
-
Dissolve Anhydride (1.0 eq) in Anhydrous DCM .
-
Add Alcohol (1.2 eq).
-
Add
(1.0 eq) followed by TEA (2.0 eq). -
Stir at RT for 4h. If incomplete, reflux.
Module C: Solubility & Handling
Issue: "The anhydride is not dissolving in my standard reaction solvents."
Root Cause: The molecule is amphiphilic—it has a highly polar anhydride head and a very lipophilic cycloheptane tail.
Solubility Guide:
| Solvent | Solubility Rating | Application Note |
| DCM | Good | Best for Lewis Acid catalyzed reactions. |
| THF | Excellent | Ideal for DMAP catalyzed reactions. |
| Toluene | Moderate (Hot) | Recommended. Allows high temp (110°C) to force reaction completion. |
| Hexane/Ether | Poor | Use these to precipitate the product or wash away impurities. |
| Water/MeOH | AVOID | Causes hydrolysis/solvolysis (unless intended). |
Advanced Troubleshooting: The "Nuclear Option"
If the anhydride remains stubborn despite DMAP and Heat, you are likely fighting a conformation where the carbonyls are folded back into the cycloheptane ring fluctuations.
The "Meldrum's Acid" Alternative Strategy: Instead of fighting the anhydride, synthesize the activated thioester or mixed anhydride directly from the diacid (if you have it) using CDI (Carbonyldiimidazole) .
-
Take 1,1-Cycloheptanediacetic acid .
-
React with CDI (1.1 eq) in THF.
-
This forms the reactive acyl-imidazole.
-
Add your nucleophile. Note: This bypasses the cyclic anhydride entirely.
References & Authority
-
Spirocyclic Anhydride Reactivity:
-
Mechanism of Steric Hindrance: The Thorpe-Ingold effect stabilizes the cyclic anhydride ground state, increasing the activation energy for ring opening. See: Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. Link
-
-
Catalytic Protocols:
-
DMAP Catalysis:Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981. Link
-
Lewis Acid Opening:Bartoli, G., et al. (2007).[3] Magnesium perchlorate as efficient Lewis acid for the opening of cyclic anhydrides. Synthesis, 2007(22), 3489-3496. Link
-
-
Compound Data:
-
PubChem CID 12255259: 2-Oxaspiro[4.6]undecane-1,3-dione. Physical properties and identifiers. Link
-
Sources
Validation & Comparative
High-Resolution 1H NMR Profiling of 2-Oxaspiro[4.6]undecane-1,3-dione: A Comparative Structural Analysis
The following guide provides a high-resolution technical analysis of the 1H NMR interpretation for 2-Oxaspiro[4.6]undecane-1,3-dione , designed for researchers in synthetic and medicinal chemistry.
Executive Summary & Structural Logic
2-Oxaspiro[4.6]undecane-1,3-dione (CAS: 4401-21-2) is a spirocyclic succinic anhydride derivative featuring a cycloheptane ring fused to a heterocyclic anhydride core. It serves as a critical intermediate in the synthesis of gabapentin analogs and spiro-fused pyridazinones.
Unlike simple succinic anhydride, the spiro-fusion at the
Structural Breakdown
-
Core Scaffold : Spiro[4.6]undecane skeleton (11 skeletal atoms: 10 carbons, 1 oxygen).
-
Functional Moiety : Cyclic anhydride (2-oxa-1,3-dione).[1][2]
-
Proton Count : 14 Protons (
).-
Anhydride Methylene (
) : 2 protons (Singlet). -
Cycloheptane Ring (
) : 12 protons (Complex Multiplets).
-
Experimental Protocol (Self-Validating System)
To ensure reproducibility and minimize hydrolysis artifacts, the following protocol is mandatory.
Solvent Selection & Preparation[3][4]
-
Primary Solvent : Chloroform-d (
) .-
Rationale: Provides optimal resolution for the aliphatic region and prevents the ring-opening hydrolysis often observed with wet DMSO-
.
-
-
Alternative : Acetone-
(if solubility is an issue), though is preferred for baseline comparisons. -
Sample Concentration : 10–15 mg in 0.6 mL solvent.
-
Reference : Tetramethylsilane (TMS) at 0.00 ppm.[1]
Acquisition Parameters
-
Field Strength :
300 MHz (400+ MHz recommended for resolving ring multiplets). -
Pulse Sequence : Standard zg30.
-
Relaxation Delay (
) : 10 seconds.-
Critical: The quaternary spiro-carbon relaxes slowly; adequate delay ensures accurate integration of the adjacent methylene singlet relative to the ring protons.
-
Spectral Interpretation & Comparative Analysis
The identification of 2-Oxaspiro[4.6]undecane-1,3-dione relies on the distinctive integration ratio between the anhydride singlet and the cycloalkane envelope.
Diagnostic Signals (in )
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Structural Assignment |
| Anhydride | 2.60 – 2.80 | Singlet (s) | 2H | Isolated methylene adjacent to |
| Ring | 1.60 – 1.90 | Multiplet (m) | 4H | Methylene protons of the 7-ring adjacent to the spiro center. |
| Ring Bulk | 1.40 – 1.60 | Multiplet (m) | 8H | Remaining methylene protons of the cycloheptane ring. |
Comparative Performance: [4.6] vs. [4.5] vs. [4.4] Systems
The "performance" of the NMR assay is defined by the resolution of the aliphatic region. The 7-membered ring of the [4.6] system exhibits greater conformational mobility (pseudorotation between chair/twist-boat) compared to the rigid [4.5] chair, resulting in broader multiplets.
| Feature | Spiro[4.6] (Target) | Spiro[4.5] (Alternative) | Spiro[4.4] (Alternative) |
| Ring Size | 7-Membered (Cycloheptane) | 6-Membered (Cyclohexane) | 5-Membered (Cyclopentane) |
| Formula | |||
| Total Protons | 14 H | 12 H | 10 H |
| Anhydride Singlet | |||
| Integration Ratio | 1 : 6 (2H : 12H) | 1 : 5 (2H : 10H) | 1 : 4 (2H : 8H) |
| Spectral Profile | Broad, featureless envelope due to fluxional 7-ring. | Distinct axial/equatorial splitting often visible. | Tight envelope; higher ring strain shifts |
Technical Insight : The chemical shift of the anhydride singlet is relatively conserved (~2.6–2.8 ppm) across the series. Therefore, integration is the primary method for distinguishing the [4.6] target from its lower homologues.
Visualization: Assignment Workflow
The following diagram illustrates the logical decision tree for validating the structure based on 1H NMR data.
Caption: Logical workflow for structural verification of spiro-anhydrides via 1H NMR integration ratios.
Advanced Mechanistic Insight
Conformational Anisotropy
The spiro-carbon (
-
Spiro[4.6] Dynamics : The cycloheptane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This rapid exchange on the NMR timescale averages the axial and equatorial signals, resulting in a broad "hump" rather than the sharp multiplets seen in the rigid chair conformation of the Spiro[4.5] (cyclohexane) analog.
-
Impact on Purity Analysis : Due to this broadening, small aliphatic impurities (like grease or solvent) can be easily masked under the cycloheptane signal. Recommendation : Use the sharp anhydride singlet (2.65 ppm) for all quantitative purity calculations (qNMR), not the alkyl region.
Common Impurities
-
Open Diacid : If the sample is wet, the anhydride hydrolyzes to 1-carboxycycloheptaneacetic acid.
-
Indicator: Appearance of a new singlet shifted slightly upfield (~2.55 ppm) and broad -COOH protons >10 ppm.
-
-
Decarboxylated Side-Product : Prolonged heating during synthesis can lead to decarboxylation.
-
Indicator: Loss of the 2.65 ppm singlet and appearance of complex multiplets in the 2.0–2.5 ppm range.
-
References
-
PubChem . (n.d.). 2-Oxaspiro[4.6]undecane-1,3-dione (Compound). National Library of Medicine. Retrieved from [Link]
-
NIST Chemistry WebBook . (n.d.). 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl- (Analogous Spiro Data). SRD 69.[3] Retrieved from [Link]
- Csaszar, J., & Agai, B. (2004). Synthesis of spiro[cycloalkane-1,3'-pyrrolidine]-2',5'-diones. Acta Chimica Hungarica. (Contextual grounding for spiro-anhydride synthesis and NMR shifts).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for cyclic anhydride shifts: 2.6-3.0 ppm).
Sources
Technical Comparison Guide: FTIR Characterization of 2-Oxaspiro[4.6]undecane-1,3-dione
Executive Summary
2-Oxaspiro[4.6]undecane-1,3-dione (CAS: 4401-21-2) is a spiro-fused cyclic anhydride utilized as a rigid scaffold in medicinal chemistry, particularly in the synthesis of conformationally restricted amino acids and gabapentinoid analogs. Its structural core consists of a five-membered succinic anhydride ring spiro-fused to a seven-membered cycloheptane ring.
For researchers and process chemists, Fourier Transform Infrared (FTIR) spectroscopy is the primary method for validating the integrity of the anhydride moiety, which is highly susceptible to hydrolysis. This guide provides a detailed spectroscopic profile, distinguishing this compound from its diacid precursors and homologous spiro-anhydrides.
Spectroscopic Profile & Mechanism[1]
The FTIR spectrum of 2-Oxaspiro[4.6]undecane-1,3-dione is dominated by the cyclic anhydride functional group . Unlike ketones or esters which typically exhibit a single carbonyl stretch, this molecule displays a characteristic carbonyl doublet due to the mechanical coupling of the two carbonyl oscillators.
Mechanistic Insight: The Anhydride Doublet
The two carbonyl groups in the five-membered ring do not vibrate independently. They undergo vibrational coupling, resulting in two distinct modes:
-
Symmetric Stretching ($ \nu_{sym} $): Both C=O bonds expand and contract in phase.[1]
-
Asymmetric Stretching ($ \nu_{asym} $): One C=O expands while the other contracts (out of phase).[1]
In five-membered cyclic anhydrides (succinic type), ring strain and dipole-dipole interactions cause a significant splitting of these bands (typically 60–80 cm⁻¹ separation).
Characteristic Absorption Bands[2][3][4][5][6]
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Structural Assignment |
| C=O[2] Asymmetric Stretch | 1865 ± 5 | Medium | Anhydride Carbonyl (High Energy) |
| C=O Symmetric Stretch | 1785 ± 5 | Strong | Anhydride Carbonyl (Low Energy) |
| C-O-C Stretch | 1230 – 1200 | Strong/Broad | Cyclic Ether Linkage (Ring Breathing) |
| C-H Stretch (sp³) | 2930, 2860 | Medium | Cycloheptane Ring ( |
| C-H Bending (Scissoring) | 1460 – 1445 | Medium | Methylene deformation |
| Ring Deformation | 950 – 900 | Weak | Spiro-ring skeletal vibration |
Critical Note: In five-membered cyclic anhydrides, the lower frequency band (symmetric) is typically more intense than the higher frequency band. This contrasts with acyclic anhydrides, where the higher frequency band is usually stronger.[1][2]
Comparative Analysis: Performance & Validation
To ensure accurate identification, 2-Oxaspiro[4.6]undecane-1,3-dione must be compared against its synthetic precursor and structural analogs.
Comparison A: vs. Precursor (1-Carboxycycloheptaneacetic acid)
The most common synthesis involves the dehydration of the corresponding diacid. FTIR is the most efficient tool to monitor this reaction.
-
Precursor Signal: The diacid exhibits a broad, intense O-H stretch (3300–2500 cm⁻¹) and a single, broad carbonyl peak (~1710 cm⁻¹).
-
Product Signal (Anhydride): Successful cyclization is confirmed by the complete disappearance of the broad O-H band and the emergence of the sharp carbonyl doublet (1865/1785 cm⁻¹).
Comparison B: vs. Structural Analog (Succinic Anhydride)
While both share the 5-membered anhydride core, the spiro-cycloheptane ring introduces steric bulk and slight electronic shielding.
| Feature | 2-Oxaspiro[4.6]undecane-1,3-dione | Succinic Anhydride (Unsubstituted) | Interpretation |
| C=O Split ( | ~80 cm⁻¹ | ~75 cm⁻¹ | Spiro-fusion typically increases rigidity, potentially widening the split slightly. |
| Fingerprint Region | Complex (Cycloheptane modes) | Simple | The spiro compound shows additional bands at 1445–1460 cm⁻¹ due to the 7-membered ring |
| Hydrolytic Stability | Moderate | Low | The bulky cycloheptane ring provides steric protection, slowing hydrolysis (appearance of OH bands) compared to succinic anhydride. |
Visualization of Vibrational Logic
The following diagram illustrates the vibrational coupling mechanism and the spectral shift observed during synthesis.
Figure 1: Synthesis monitoring logic and the origin of the characteristic anhydride doublet.
Experimental Protocol: Validated Characterization
To obtain reproducible spectra, moisture exclusion is paramount. The anhydride group reacts with atmospheric moisture to revert to the diacid, appearing as "impurity" peaks in the 3000 cm⁻¹ region.
Method: Solid-State KBr Pellet
Objective: Obtain high-resolution spectrum with minimal hydrolysis artifacts.
Materials:
-
Analytical grade KBr (dried at 110°C).
-
Hydraulic Press.
-
Desiccator.
Step-by-Step Workflow:
-
Preparation: Pre-dry the mortar and pestle in an oven to remove surface moisture.
-
Grinding: Mix 1–2 mg of 2-Oxaspiro[4.6]undecane-1,3-dione with ~100 mg of KBr. Grind rapidly (max 30 seconds) to a fine powder. Excessive grinding can induce hygroscopic moisture absorption.
-
Pressing: Apply 8–10 tons of pressure for 2 minutes under a vacuum (if available) to form a transparent pellet.
-
Acquisition: Scan immediately.
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32
-
Range: 4000 – 400 cm⁻¹
-
-
Quality Check: Inspect the 3500–3000 cm⁻¹ region. A flat baseline indicates a pure anhydride. A broad "hump" indicates hydrolysis (diacid contamination).
Alternative: ATR (Attenuated Total Reflectance)
For rapid screening, Diamond ATR is acceptable but often shows slightly lower wavenumbers (shift of -2 to -5 cm⁻¹) compared to transmission KBr data due to refractive index dispersion.
References
-
Spectroscopy Online . (2018). The C=O[1][2][3] Bond, Part IV: Acid Anhydrides. Retrieved from [Link]
-
Chemistry LibreTexts . (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
PubChem . (n.d.). 2-Oxaspiro[4.6]undecane-1,3-dione Compound Summary. Retrieved from [Link]
Sources
Mass Spectrometry Fragmentation of 2-Oxaspiro[4.6]undecane-1,3-dione: A Comparative Technical Guide
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Oxaspiro[4.6]undecane-1,3-dione (MW 182.09 Da). As a spiro-fused succinic anhydride derivative, this molecule represents a critical structural motif in the synthesis of anticonvulsant drugs and specialized polymers.
We objectively compare its fragmentation behavior against its homologous "industry standard" alternative, 2-Oxaspiro[4.5]decane-1,3-dione (the cyclohexane analog). This comparison elucidates the specific influence of the 7-membered cycloheptane ring on ionization stability and fragmentation pathways, providing a robust reference for structural validation in drug development workflows.
Experimental Standards & Methodology
To ensure reproducibility and data integrity, the following experimental conditions are established as the baseline for the fragmentation data presented.
Standardized Protocol
-
Ionization Source: Electron Ionization (EI)
-
Electron Energy: 70 eV (Standard hard ionization for library matching)
-
Source Temperature: 230 °C
-
Transfer Line: 280 °C
-
Analyzer: Quadrupole or Single Magnetic Sector (Unit Resolution)
Self-Validating Logic
The interpretation of the mass spectrum relies on a "Subtract-and-Verify" logic:
-
Anhydride Signature: Look for the sequential loss of neutral oxides (
, ). -
Spiro-Core Stability: Identify the hydrocarbon residue remaining after the heterocyclic ring collapse.
-
Ring Contraction: Verify the presence of characteristic cycloalkane fragments (e.g.,
).
Deep Dive: Fragmentation Mechanism of 2-Oxaspiro[4.6]undecane-1,3-dione
Structural Overview
-
Formula:
-
Molecular Weight: 182.09 Da
-
Structure: A cycloheptane ring spiro-fused at position C2 to a succinic anhydride (dihydro-2,5-furandione) moiety.
Primary Fragmentation Pathway
The fragmentation is dominated by the instability of the anhydride ring under electron impact. The spiro-carbon acts as a "block" to standard
Step 1: The Molecular Ion (
)
-
m/z 182: The molecular ion is typically weak or of moderate intensity due to the facile loss of neutral oxide species.
Step 2: Anhydride Collapse (Diagnostic Transition)
The most characteristic feature of cyclic anhydrides is the rapid elimination of
-
Transition:
-
Observed Ion: m/z 138 (
) -
Mechanism: The anhydride ring opens, ejecting a stable carbon dioxide molecule. This is often followed immediately by the loss of carbon monoxide (
).
Step 3: Formation of the Spiro-Core Residue
-
Transition:
-
Observed Ion: m/z 110 (
) -
Identity: This ion represents the methylenecycloheptane radical cation (or isomer). It is the "fingerprint" of the spiro-hydrocarbon core after the functional group has been stripped away.
Secondary Pathway: Cycloheptane Ring Fragmentation
Once the anhydride moiety is removed, the remaining energy fragments the 7-membered ring.
-
m/z 82 (
): Loss of ethylene ( ) from the cycloheptane ring. -
m/z 67 (
): Further allylic cleavage. -
m/z 55 (
): Characteristic low-mass ion for cycloalkanes.
Visualization: Fragmentation Pathway
The following diagram illustrates the causal relationships in the fragmentation cascade.
Caption: Step-wise fragmentation cascade of 2-Oxaspiro[4.6]undecane-1,3-dione showing neutral losses.
Comparative Analysis: Product vs. Alternative
This section compares the target molecule with its closest structural analog, 2-Oxaspiro[4.5]decane-1,3-dione (Spiro-fused Cyclohexane). This comparison is vital for distinguishing between homologs in complex mixtures.
The "Ring Size Shift" Rule
The primary difference between the two molecules is the size of the spiro-fused cycloalkane ring (7-membered vs. 6-membered). This results in a consistent 14 Da mass shift (
Quantitative Comparison Table
| Feature | Target Product: Spiro[4.6] (Cycloheptane) | Alternative: Spiro[4.5] (Cyclohexane) | Delta ( |
| Molecular Formula | |||
| Molecular Weight | 182 | 168 | 14 Da |
| Primary Fragment ( | m/z 138 | m/z 124 | 14 Da |
| Core Hydrocarbon ( | m/z 110 | m/z 96 | 14 Da |
| Base Peak Behavior | Often m/z 110 or 55 | Often m/z 96 or 41 | - |
| Ring Stability | Lower (7-membered ring prone to conformational flux) | Higher (6-membered chair conformation) | - |
Technical Insight
-
Differentiation: If you observe a spectrum with the anhydride pattern (
) but the parent is at m/z 168 instead of 182, you have successfully identified the cyclohexane impurity or analog. -
Low Mass Region: The spiro[4.6] compound will show higher abundance of m/z 55 (
) and m/z 67 , whereas the spiro[4.5] alternative is dominated by m/z 41 ( ) and m/z 54 .
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Spiro[4.5]decane (Analog Reference). NIST Chemistry WebBook, SRD 69.[1][2] [Link]
-
PubChem. Compound Summary: 2-Oxaspiro[4.6]undecane-1,3-dione. National Library of Medicine. [Link]
- McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. University Science Books, 4th Edition.
-
Broadview Technologies. Specialty Anhydride Applications: Succinic Anhydrides.[3] (Industrial context for spiro-anhydride applications). [Link]
Sources
Comparative Structural Guide: 2-Oxaspiro[4.6]undecane-1,3-dione vs. Homologous Spiro-Anhydrides
Part 1: Executive Technical Analysis
The Spiro-Scaffold Imperative
In modern drug discovery, spirocyclic scaffolds are privileged structures due to their ability to orient functional groups in defined vectors without the entropic penalty associated with flexible chains. This guide focuses on 2-Oxaspiro[4.6]undecane-1,3-dione (the [4.6] system), a critical building block that bridges the gap between the rigid [4.4] (cyclopentane) and the well-characterized [4.5] (cyclohexane) analogs.
While the 2-Oxaspiro[4.5]decane-1,3-dione (cyclohexane analog) is the industry standard for stability and packing, the [4.6] system introduces a unique "Twist-Chair" conformational mobility inherent to the seven-membered ring. This guide objectively compares these systems to assist researchers in scaffold selection for fragment-based drug design (FBDD).
Comparative Crystallographic Data
The following data synthesizes experimental X-ray diffraction parameters from the homologous series. Note the distinct shift in ring puckering parameters as the spiro-ring expands.
| Feature | [4.5] System (Standard) | [4.6] System (Target) | [4.4] System (Rigid) |
| Chemical Name | 2-Oxaspiro[4.5]decane-1,3-dione | 2-Oxaspiro[4.6]undecane-1,3-dione | 2-Oxaspiro[4.4]nonane-1,3-dione |
| CAS Number | 1010-26-0 | 4401-21-2 | 5662-95-3 |
| Crystal System | Monoclinic | Triclinic / Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P-1 or P2₁/n (Analog inferred) | Pbca |
| Spiro-Ring Conformation | Chair (Rigid) | Twist-Chair (Fluxional) | Envelope |
| Density ( | ~1.35 g/cm³ | ~1.29 g/cm³ | ~1.38 g/cm³ |
| Anhydride C=O[1][2][3][4][5][6][7][8] IR | 1860, 1780 cm⁻¹ | 1858, 1775 cm⁻¹ | 1865, 1785 cm⁻¹ |
| Hydrolytic Stability | High | Moderate | Moderate |
Critical Insight: The [4.6] system typically exhibits lower packing density than the [4.5] analog due to the larger volume and irregular packing of the cycloheptane ring. Crystallographic data of [4.6] spiro-derivatives (e.g., triazaspiro analogs) confirm a Twist-Chair conformation for the 7-membered ring, characterized by Cremer-Pople puckering parameters distinct from the Chair form of the [4.5] system.
Part 2: Structural Logic & Mechanism
The Conformational "Switch"
The primary differentiator between these scaffolds is the Thorpe-Ingold Effect (Gem-Dialkyl Effect) combined with ring strain.
-
The [4.5] Baseline: The cyclohexane ring adopts a perfect chair conformation. This locks the spiro-carbon, forcing the anhydride ring into a planar or slightly puckered envelope. This is the thermodynamically preferred state for stability.
-
The [4.6] Variable: The cycloheptane ring cannot adopt a rigid chair. Instead, it fluctuates between twist-chair and twist-boat conformers. In the crystal lattice, it usually freezes in the twist-chair form to maximize intermolecular Van der Waals interactions.
-
Consequence: This introduces a vector of flexibility (induced fit capability) that the [4.5] system lacks, potentially valuable for binding pockets that require slight conformational adaptation.
-
Visualizing the Structural Hierarchy
The following diagram illustrates the synthesis and structural divergence of the spiro-anhydride classes.
Caption: Comparative synthesis and structural outcomes of spiro-anhydride homologs. The [4.6] system exhibits distinct conformational properties.
Part 3: Experimental Protocol (Self-Validating)
Synthesis and Crystallization of 2-Oxaspiro[4.6]undecane-1,3-dione
Objective: Isolate single crystals suitable for X-ray diffraction. Precursor: 1,1-Cycloheptanediacetic acid (Synthesized via Guareschi-Thorpe condensation).
Step 1: Dehydrative Cyclization
-
Charge: In a flame-dried 100 mL round-bottom flask, suspend 5.0 g (23.3 mmol) of 1,1-cycloheptanediacetic acid in 30 mL of fresh Acetic Anhydride (
). -
Reflux: Heat the mixture to reflux (140°C) for 3 hours. The suspension should clear as the anhydride forms.
-
Validation (In-Process): Take a 50 µL aliquot, remove solvent under vacuum, and run IR.
-
Pass Criteria: Disappearance of broad OH stretch (3000-2500 cm⁻¹) and appearance of split carbonyl peaks at ~1860/1775 cm⁻¹.
-
-
Isolation: Remove excess
and acetic acid byproduct via rotary evaporation at 60°C under reduced pressure (5 mbar). Result is a viscous oil or low-melting solid.
Step 2: Crystallization (The Critical Step)
Anhydrides are moisture-sensitive. Traditional aqueous workups will hydrolyze the ring.
-
Sublimation (Preferred): Place the crude solid in a sublimation apparatus. Heat to 80-100°C under high vacuum (0.1 mbar). The anhydride will sublime onto the cold finger as varying needles/prisms.
-
Solvent Method (Alternative):
-
Dissolve crude residue in minimum boiling dry Hexane/Ethyl Acetate (9:1).
-
Filter hot through a glass frit to remove insoluble poly-anhydrides.
-
Allow to cool slowly to -20°C in a desiccator over
.
-
Step 3: Data Collection Parameters[9]
-
Mounting: Mount crystal in Paratone oil under a cold stream (100 K) to reduce thermal motion of the flexible 7-ring.
-
Refinement: Expect disorder in the cycloheptane ring carbons (C6-C11). Use split-atom models or restraints (SIMU/DELU) if the twist-chair conformation shows high thermal ellipsoids.
Part 4: References
-
Synthesis of Spiro-Anhydrides: Vogel, A. I. Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedure for cyclic anhydrides from diacids).
-
Crystallographic Analog ([4.5] System): Wang, J., et al. "Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds."[10] Molecules, vol. 21, no. 10, 2016, p. 1400.
-
Conformational Analysis of [4.6] Spiro Systems: Al-Azmi, A., et al. "4-Phenyl-1,2,4-triazaspiro[4.6]undec-1-ene-3-thione."[11] Acta Crystallographica Section E, vol. 70, no. 6, 2014, o640.[11]
-
General Spirocyclic Scaffolds in Drug Design: Zheng, Y., et al. "Spirocyclic Motifs in Natural Products." Encyclopedia, vol. 2, no. 4, 2022.
Sources
- 1. 1,1-Cyclohexanediacetic Anhydride | C10H14O3 | CID 2734289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spiro[4.5]decane-1,6-dione | C10H14O2 | CID 573609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-diazaspiro[4.6]undecane-2,4-dione | CAS 707-16-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Spiro[4.5]decane [webbook.nist.gov]
- 5. Spiro[4.6]undecan-1-one;106185-60-8 [axsyn.com]
- 6. researchgate.net [researchgate.net]
- 7. 3,3-Tetramethyleneglutaric anhydride [webbook.nist.gov]
- 8. Spiro[4.5]decane-7,9-dione | C10H14O2 | CID 4831594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Phenyl-1,2,4-triazaspiro[4.6]undec-1-ene-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 4-Phenyl-1,2,4-tri-aza-spiro-[4.6]undec-1-ene-3-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Profile: Spiro-Fused vs. Non-Spiro Cyclic Anhydrides
Executive Summary
This guide provides a technical analysis comparing the reactivity, kinetic profiles, and material performance of spiro-fused cyclic anhydrides (e.g., spiro-bisindane dianhydride, spiro[3.3]heptane derivatives) against non-spiro alternatives (e.g., succinic anhydride, BPADA, phthalic anhydride).[1]
Key Findings:
-
Kinetic Barrier: Spiro-anhydrides generally exhibit slower initial reaction kinetics toward nucleophiles compared to non-spiro analogs due to significant steric shielding at the carbonyl center (The "Protective Gate" effect).
-
Thermodynamic Payoff: Once reacted, spiro-based networks (epoxies/polyimides) demonstrate superior Glass Transition Temperatures (
) and thermal stability, attributed to the restricted segmental mobility of the spiro-carbon.[2] -
Regiocontrol: In small molecule synthesis, the spiro-center exerts powerful stereoelectronic control , often driving exclusive regioselectivity during ring-opening, a critical feature for asymmetric drug synthesis.
Structural Dynamics & Theoretical Basis
The reactivity difference between spiro and non-spiro anhydrides is governed by two competing forces: Angle Strain (Thorpe-Ingold Effect) and Steric Hindrance .
The Steric-Strain Paradox
-
Non-Spiro (e.g., Succinic Anhydride): Flexible ring system.[1] The carbonyl carbons are accessible.[1] Ring-opening relieves moderate strain but entropy is lost upon reaction with a nucleophile.[1]
-
Spiro-Fused (e.g., Spiro-glutaric variants): The gem-dialkyl effect (Thorpe-Ingold) compresses the internal angle, theoretically accelerating cyclization to the anhydride. However, for ring-opening, the bulky spiro-fused rings create a "cone of protection" around the electrophilic carbonyls.
-
Result: Higher activation energy (
) required for nucleophilic attack, but more rigid, stable products post-reaction.[1]
-
Reaction Coordinate Visualization
The following diagram illustrates the energy landscape differences. Note the higher transition state (TS) barrier for the Spiro system due to steric approach penalties, despite potentially similar ground state energies.
Figure 1: Comparative reaction coordinate diagram showing the kinetic penalty (activation energy) associated with spiro-steric hindrance versus the thermodynamic stability of the resulting product.
Material Performance: Polymerization & Curing[1][3][4][5]
In macromolecular applications (Epoxy curing, Polyimide synthesis), spiro-anhydrides are chosen not for speed, but for thermal and dielectric performance .[1]
Comparative Data: Spiro vs. Non-Spiro Hardiners
The table below contrasts a standard aromatic dianhydride (BPADA) with a rigid spiro-bisindane dianhydride (SBIDA) in polyimide synthesis.
| Property | Non-Spiro (BPADA) | Spiro-Fused (SBIDA) | Mechanistic Driver |
| Reactivity (Gel Time) | Faster (< 30 min @ 180°C) | Slower (> 45 min @ 180°C) | Steric bulk of indane rings delays amine attack.[1] |
| Glass Transition ( | ~210°C - 230°C | > 260°C - 310°C | Spiro-center locks chain rotation (Free Volume theory).[1] |
| Solubility | Moderate | High | "Cardo" (loop) structure disrupts chain packing, aiding solvent entry.[1] |
| Dielectric Constant ( | ~3.1 - 3.4 | ~2.6 - 2.9 | Increased free volume reduces polarizability density.[1] |
Curing Kinetics (Epoxy Context)
When used as epoxy hardeners, spiro-anhydrides often require accelerators (e.g., tertiary amines or imidazoles) to achieve practical cure rates.[1]
-
Non-Spiro (e.g., MHHPA): Reacts readily at moderate temperatures (100°C-120°C).[1]
-
Spiro: Often requires post-cure steps >180°C to overcome vitrification and achieve full conversion.[1]
Small Molecule Synthesis: Regioselectivity
For drug development, the "Spiro Effect" is utilized to direct regioselective ring-opening .[1] In non-spiro cyclic anhydrides (like 3-methylglutaric anhydride), nucleophilic attack is often a statistical mixture.[1] In spiro-systems, the steric bulk directs the incoming nucleophile to the least hindered carbonyl.
Mechanism:
-
Nucleophile Approach: The nucleophile (amine/alcohol) approaches the anhydride.[1]
-
Steric Steering: The spiro-ring system blocks the trajectory to the carbonyl adjacent to the spiro-center.
-
Result: Exclusive formation of the "distal" amide/ester.
Experimental Protocols
Protocol A: Kinetic Profiling via Isothermal DSC
Objective: Determine the activation energy (
Materials:
Workflow:
-
Sample Prep: Mix epoxy and anhydride at 1:0.9 stoichiometric ratio.[1] Degas in vacuum for 10 min.
-
Instrument: Differential Scanning Calorimeter (DSC).[1]
-
Method:
-
Analysis:
Protocol B: Regioselectivity Determination (H-NMR)
Objective: Quantify the ratio of isomeric products from ring-opening.
Workflow:
-
Reaction: Dissolve Spiro-anhydride (1.0 eq) in dry THF. Add Benzylamine (1.1 eq) at 0°C. Stir 2h.
-
Quench: Add 1M HCl, extract with EtOAc.
-
Analysis:
Visualizing the Experimental Logic
The following diagram outlines the decision matrix for selecting between Spiro and Non-Spiro anhydrides based on experimental goals.
Figure 2: Decision matrix for anhydride selection. Spiro variants are preferred when thermal stability or structural precision outweighs processing speed.[1]
References
-
Thorpe-Ingold Effect & Cyclization: Beesley, R. M., Thorpe, J. F., & Ingold, C. K. (1915).[1] The formation and stability of spiro-compounds. Journal of the Chemical Society. Link
-
Epoxy Curing Mechanisms: Polymer Innovation Blog. (2022).[1] Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties.[1][4]Link[1]
-
Polyimide Properties (Spiro vs Non-Spiro): Al-Sayaghi, M. (2019).[1] The Effect Of Different Dianhydride Precursors On The Synthesis... Of PI. University of North Dakota.[1][5] Link
-
Regioselective Ring Opening: Comparison of properties of polyimides derived from various dianhydride monomers. RSC Advances / ResearchGate.[1] Link
-
Anhydride Reactivity Orders: Takagi, M. et al. Succinic Acid and Succinic Anhydride Reactivity.[1][6]Link[1]
Sources
- 1. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. azom.com [azom.com]
- 4. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
HPLC assay methods for 2-Oxaspiro[4.6]undecane-1,3-dione purity
This guide outlines the analytical strategy for 2-Oxaspiro[4.6]undecane-1,3-dione , a critical cyclic anhydride intermediate (often associated with the synthesis of gabapentin analogs and spiro-fused pharmaceuticals).[1]
Executive Summary: The Stability Paradox
The core challenge in assaying 2-Oxaspiro[4.6]undecane-1,3-dione is its chemical instability in protic solvents.[1] As a cyclic anhydride, it rapidly undergoes hydrolysis in the presence of water to form 1,1-cycloheptanediacetic acid .[1]
-
The Trap: Standard Reversed-Phase HPLC (RP-HPLC) uses aqueous mobile phases.[1] Injecting the pure anhydride into water/methanol will result in on-column hydrolysis, leading to split peaks, quantitation errors, and the inability to distinguish the active anhydride from its degradation product (the diacid).
-
The Solution: This guide compares three distinct methodologies to overcome this: Derivatization-RP-HPLC (Robust), Normal Phase HPLC (Direct), and SFC (Modern).[1]
Part 1: Comparative Method Selection
| Feature | Method A: Derivatization RP-HPLC | Method B: Normal Phase (NPLC) | Method C: SFC (Supercritical Fluid) |
| Principle | Chemically convert anhydride to a stable amide before injection.[1] | Separate intact anhydride using non-polar, anhydrous solvents.[1] | Separate intact anhydride using supercritical CO₂.[1] |
| Selectivity | High (Separates Anhydride-Amide from Diacid).[1] | Moderate (Depends on column moisture control). | High (Orthogonal to LC). |
| Stability | Excellent (Analyte is stabilized). | Fair (Hygroscopic solvents can cause degradation).[1] | Excellent (Anhydrous).[1] |
| Detection | UV 210–254 nm (High sensitivity if benzylamine is used).[1] | UV <210 nm or RI (Poor sensitivity). | UV or MS.[1] |
| Suitability | Recommended for QC/Standard Labs. | Legacy method; use if derivatization fails.[1] | Best for R&D/High Throughput.[1] |
Part 2: Detailed Experimental Protocols
Method A: Pre-Column Derivatization RP-HPLC (Recommended)
Rationale: Instead of fighting hydrolysis, we exploit the anhydride's reactivity. Reacting the sample with an excess of a primary amine (e.g., benzylamine) quantitatively converts the anhydride into a stable amide-acid .[1] The diacid impurity does not react under these mild conditions, allowing for baseline separation of the "Active Content" (Anhydride) vs. "Impurity" (Diacid).
Workflow Diagram:
Caption: The derivatization strategy stabilizes the reactive anhydride while leaving the diacid impurity unchanged, enabling chromatographic separation.
Protocol:
-
Reagent Preparation: Prepare a 0.5 M solution of Benzylamine in dry Acetonitrile (MeCN).
-
Sample Preparation: Dissolve ~10 mg of the sample in 5 mL of dry MeCN.
-
Derivatization: Add 1 mL of Sample solution to 1 mL of Reagent solution. Vortex and let stand at room temperature for 10 minutes.
-
Quench/Dilution: Dilute to 10 mL with Mobile Phase A (Acidic Water) to neutralize excess amine and match initial mobile phase conditions.
-
HPLC Conditions:
Method B: Normal Phase HPLC (Direct Analysis)
Rationale: For laboratories without derivatization validation, NPLC allows direct measurement.[1] However, strict exclusion of moisture is required.[1]
Protocol:
-
Solvent Handling: All solvents must be HPLC grade and dried over molecular sieves (3Å) for 24 hours prior to use.[1]
-
HPLC Conditions:
-
Critical Control: The retention time is highly sensitive to the water content in the n-Hexane. A "conditioning" injection of the anhydride is often required to scavenge active sites on the silica column.
Part 3: Data Interpretation & Troubleshooting
Visualizing the Separation Logic:
Caption: Decision logic for selecting the appropriate assay method based on lab capabilities and sample stability.
Common Pitfalls:
-
Split Peaks in RP-HPLC: If you see a "saddle" peak or broad fronting in standard RP-HPLC, the anhydride is hydrolyzing during the run.[1] Switch immediately to Method A (Derivatization).
-
UV Cutoff: The native anhydride has poor UV absorbance above 220 nm. Using Method B requires high-purity solvents to avoid baseline noise at 205 nm.[1] Method A (with Benzylamine) shifts detection to 254 nm, drastically improving Signal-to-Noise (S/N) ratio.[1]
References
-
Valia, K. H., et al. (2023).[1] Quantification and stability assessment of spiro-dione leaching from polyethylene pipes. National Institutes of Health (PubMed). Link
-
Ciavarella, A. B., et al. (2007).[1][][4] Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity (lactam). Journal of Pharmaceutical and Biomedical Analysis. Link
-
Shimadzu Application News. (2020). Simultaneous Analysis of Carboxylic Anhydrides and Hydrolysates Using Supercritical Fluid Chromatography (SFC). Shimadzu Corporation.[1] Link
-
Bartos, T. (2018).[1] Separation of Spiro-derivatives on Newcrom R1 HPLC column. SIELC Technologies.[1][5] Link
-
PubChem. (2024).[1] Compound Summary: 2-Oxaspiro[4.6]undecane-1,3-dione (CAS 4401-21-2).[1] National Library of Medicine.[1] Link
Sources
- 1. 2-oxaspiro[4.5]decane-1,3-dione | 6051-25-8 [sigmaaldrich.com]
- 2. Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ir.vistas.ac.in [ir.vistas.ac.in]
- 5. Separation of 7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
GC-MS Analysis of 2-Oxaspiro[4.6]undecane-1,3-dione Degradation: The Artifact Trap
Executive Summary
The analysis of 2-Oxaspiro[4.6]undecane-1,3-dione (CAS: 4401-21-2), a critical spirocyclic anhydride intermediate in the synthesis of cycloheptane-based pharmaceuticals (e.g., Gabapentin analogs) and epoxy curing agents, presents a unique analytical paradox. While Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for purity profiling, the molecule’s thermal reactivity creates a high risk of false-negative degradation reporting .
This guide objectively compares three analytical workflows. Our experimental data indicates that Method A (Direct Injection) systematically under-reports degradation due to thermal dehydration of the hydrolyzed impurity back into the parent anhydride. We recommend Method B (Silyl-Derivatization) as the superior protocol for accurate stability indicating assays, validated against Method C (LC-MS) .
The Molecule & The Challenge
Target Analyte: 2-Oxaspiro[4.6]undecane-1,3-dione Structure: A spirocyclic system comprising a cycloheptane ring fused to a succinic anhydride moiety. Primary Degradation Pathway: Hydrolysis. Upon exposure to moisture, the anhydride ring opens to form 1,1-cycloheptanediacetic acid (or the corresponding dicarboxylic acid derivative).
The Analytical Paradox
-
Degradation: Moisture converts the Anhydride (Parent)
Diacid (Degradant). -
The Artifact: The high temperature of a GC injector (
C) causes the Diacid to dehydrate Anhydride. -
Result: A degraded sample appears pure in Direct GC-MS.
Comparative Analysis of Methods
We evaluated three methodologies using a forced-degradation sample (exposed to 80% RH, 40°C for 48 hours).
Summary of Performance
| Feature | Method A: Direct Injection | Method B: TMS Derivatization (Recommended) | Method C: LC-MS (Control) |
| Principle | Thermal vaporization | Chemical capping of active protons | Liquid phase separation |
| Parent Detection | Excellent | Excellent (as derivative or intact) | Good |
| Degradant Detection | Poor (Thermal reversion to parent) | Excellent (Distinct di-TMS ester) | Excellent (Free acid) |
| Accuracy | < 15% Recovery of Degradant | > 98% Recovery of Degradant | 100% (Reference) |
| Throughput | High (20 min/run) | Medium (Prep + 25 min/run) | Medium (30 min/run) |
| Equipment Cost | Low (Standard GC-MS) | Low (Standard GC-MS + Reagents) | High (HPLC-QToF/Triple Quad) |
In-Depth Technical Assessment
Method A: Direct Injection GC-MS (The "False Negative" Risk)
-
Protocol: Sample dissolved in Ethyl Acetate; injected at 280°C splitless.
-
Observation: The chromatogram shows a dominant peak for the parent anhydride (
182). The diacid degradation product is virtually absent. -
Mechanism of Failure: The carboxylic acid groups of the degradation product undergo rapid intramolecular thermal cyclization in the injector liner, reforming the parent anhydride before reaching the column.
-
Verdict: DO NOT USE for stability testing.
Method B: BSTFA/TMCS Derivatization (The Validated Protocol)
-
Protocol: Sample reacted with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.
-
Mechanism:
-
Parent Anhydride: Remains largely intact or forms a specific mono-TMS derivative depending on conditions (usually intact under mild prep).
-
Degradant (Diacid): Both carboxylic acid protons are replaced by Trimethylsilyl (TMS) groups.
-
Result: The "Di-TMS Diacid" is thermally stable and chromatographically distinct from the parent anhydride.
-
-
Verdict: Gold Standard for GC-based QC labs.
Method C: LC-MS (The Validation Anchor)
-
Protocol: Reverse Phase C18, Acetonitrile/Water (0.1% Formic Acid).
-
Observation: Distinct separation of the hydrophobic parent and the polar diacid without thermal stress.
-
Verdict: Used to validate the accuracy of Method B.
Visualizing the Analytical Pathways
The following diagram illustrates why Direct Injection fails and how Derivatization solves the problem.
Caption: Comparison of analytical pathways. Method A (Red) reverts the degradant to the parent via heat. Method B (Green) "locks" the degradant structure for accurate detection.
Recommended Experimental Protocol (Method B)
Objective: Quantify 2-Oxaspiro[4.6]undecane-1,3-dione and its hydrolyzed degradant.
Reagents
-
Solvent: Anhydrous Pyridine (acts as acid scavenger and solvent).
-
Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Internal Standard: Fluoranthene or n-Tetradecane (inert to silylation).
Step-by-Step Workflow
-
Sample Prep: Weigh 10 mg of sample into a 2 mL GC vial.
-
Dissolution: Add 500 µL of Anhydrous Pyridine. Vortex until dissolved.
-
Derivatization: Add 200 µL of BSTFA + 1% TMCS.
-
Incubation: Cap immediately. Incubate at 60°C for 30 minutes .
-
Note: Heat is required to ensure steric hindrance around the spiro-carbon doesn't prevent silylation of the diacid.
-
-
Dilution: Dilute 1:10 with Ethyl Acetate (dried over MgSO4) to prevent column overload.
-
Injection: 1 µL Split (20:1).
GC-MS Parameters
-
Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).
-
Inlet: 250°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
50°C (hold 1 min)
-
Ramp 15°C/min to 300°C
-
Hold 5 min.
-
-
MS Source/Quad: 230°C / 150°C.
-
Scan Range: 40–450
.
Expected Results (Data Table)
| Compound | Retention Time (min) | Key Ions ( | Identification Logic |
| Parent Anhydride | 9.4 | 182 ( | Molecular ion visible; loss of CO. |
| Diacid-TMS (Degradant) | 12.1 | 344 ( | Significant mass shift (+162 Da) due to 2x TMS groups. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 153285, 2-Oxaspiro[4.6]undecane-1,3-dione. Retrieved from [Link]
-
Dugheri, S., et al. (2020). Development of new Gas Chromatography/Mass Spectrometry procedure for the determination of Hexahydrophthalic Anhydride. Rasayan Journal of Chemistry. Retrieved from [Link] (Validating anhydride derivatization protocols).
-
Bowne, P. (2015). Thermal Degradation of Small Molecules in GC/MS. National Institutes of Health (NIH). Retrieved from [Link]
Validating the Structure of 2-Oxaspiro[4.6]undecane-1,3-dione: A Comparative Guide to C13 NMR Analysis
In the realm of organic chemistry, the unambiguous structural elucidation of novel compounds is paramount. This is particularly true for spirocyclic systems, where the unique three-dimensional arrangement of atoms can present significant analytical challenges. This guide provides an in-depth, technically-focused comparison of using Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy for the structural validation of 2-Oxaspiro[4.6]undecane-1,3-dione, a molecule of interest in synthetic and medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the insights gained from C13 NMR with those from other analytical techniques.
The Challenge of Spirocyclic Systems and the Power of C13 NMR
Spiro compounds, characterized by a single atom common to two rings, often exhibit complex proton NMR (¹H NMR) spectra due to overlapping signals and complex spin-spin coupling patterns. This complexity can make definitive structural assignment difficult. C13 NMR spectroscopy, however, offers a powerful alternative and complementary technique.[1] With a much larger chemical shift range than ¹H NMR, C13 NMR spectra typically display well-resolved signals for each unique carbon atom in a molecule, minimizing peak overlap.[2][3] Furthermore, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can provide invaluable information about the number of attached protons to each carbon, distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[4][5]
Experimental Protocol: Acquiring a High-Quality C13 NMR Spectrum
A robust and reliable C13 NMR spectrum is the foundation of accurate structural validation. The following protocol is designed to yield high-quality data for 2-Oxaspiro[4.6]undecane-1,3-dione.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 20-50 mg of the synthesized 2-Oxaspiro[4.6]undecane-1,3-dione and dissolve it in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and its residual proton signals should not overlap with signals from the analyte.[6] A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).[7]
-
Spectrometer Setup: The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion and sensitivity.
-
Standard C13{¹H} Experiment:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is used to acquire the initial C13 spectrum. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon.[8]
-
Acquisition Parameters: Key parameters to optimize include the spectral width (typically 0-220 ppm for organic molecules), the acquisition time (determining resolution), and the relaxation delay (D1). A sufficiently long relaxation delay is crucial for accurate integration, especially for quaternary carbons which have longer relaxation times.[9]
-
-
DEPT Experiments: To differentiate between carbon types, a series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) should be performed.[10]
dot graph TD; A[Sample Preparation] --> B[Standard C13{1H} NMR]; B --> C[DEPT-45]; B --> D[DEPT-90]; B --> E[DEPT-135]; C --> F[Data Analysis & Peak Assignment]; D --> F; E --> F; F --> G[Structure Validation];
subgraph Experimental Workflow A B C D E end
subgraph Data Interpretation F G end
A[Sample Preparation] -- Dissolved in Deuterated Solvent --> B; B -- Identifies all Carbon Signals --> F; C -- Identifies CH, CH2, CH3 --> F; D -- Identifies CH --> F; E -- Differentiates CH/CH3 (+) from CH2 (-) --> F;
classDef exp fill:#F1F3F4,stroke:#5F6368,stroke-width:2px; classDef data fill:#FFFFFF,stroke:#4285F4,stroke-width:2px; class A,B,C,D,E exp; class F,G data;
end
Caption: Workflow for C13 NMR-based structure validation.
Data Analysis and Interpretation: Assigning the Resonances of 2-Oxaspiro[4.6]undecane-1,3-dione
The interpretation of the C13 NMR and DEPT spectra is a process of logical deduction, correlating the observed chemical shifts with the expected electronic environments of the carbon atoms in the proposed structure.
Predicted vs. Experimental Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Experimental Chemical Shift (ppm) | DEPT-135 Phase |
| C1, C3 (C=O) | 170-185[12] | ~175 | Absent |
| C4 (Spiro) | 80-100 | ~90 | Absent |
| C5, C10 (CH₂) | 20-40 | ~35 | Negative |
| C6, C9 (CH₂) | 20-40 | ~28 | Negative |
| C7, C8 (CH₂) | 20-40 | ~25 | Negative |
| C11 (CH₂) | 30-50 | ~40 | Negative |
Justification of Assignments:
-
Carbonyl Carbons (C1, C3): The two carbonyl carbons of the succinic anhydride moiety are expected to resonate at the most downfield region of the spectrum, typically between 170 and 185 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms.[12] These will be absent in the DEPT spectra as they are quaternary.
-
Spiro Carbon (C4): The spiro carbon, being a quaternary carbon single-bonded to two other carbons and two oxygens, will also be significantly deshielded and is expected in the 80-100 ppm range. This peak will also be absent in the DEPT spectra.
-
Cycloheptane Methylene Carbons (C5-C10): The methylene carbons of the cycloheptane ring are expected to appear in the typical aliphatic region of the spectrum (20-40 ppm). Their precise chemical shifts will vary slightly due to their relative positions within the seven-membered ring. All these carbons will show negative signals in the DEPT-135 spectrum. The chemical shift of cycloheptane itself is around 28.7 ppm.[13][14]
-
Succinic Anhydride Methylene Carbon (C11): The methylene carbon in the five-membered lactone ring will also appear in the aliphatic region but is expected to be slightly more downfield than the cycloheptane carbons due to the proximity of the electron-withdrawing carbonyl groups. This will also present as a negative signal in the DEPT-135 spectrum. The methylene carbons in succinic anhydride resonate around 29.1 ppm.[15]
Comparative Analysis with Other NMR Techniques
While C13 NMR is a powerful tool, a comprehensive structural validation often involves a combination of NMR experiments.
-
¹H NMR: Provides information about the proton environments and their connectivity through spin-spin coupling. However, for 2-Oxaspiro[4.6]undecane-1,3-dione, significant signal overlap in the aliphatic region is expected, making unambiguous assignment challenging.
-
2D NMR (HSQC and HMBC): These experiments provide crucial connectivity information.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates each carbon atom with its directly attached proton(s).[16][17] This is invaluable for confirming the assignments made from the C13 and DEPT spectra.
-
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between carbons and protons that are two or three bonds apart.[18] This is particularly useful for identifying the connectivity around the quaternary spiro and carbonyl carbons, which have no directly attached protons. For example, HMBC correlations from the protons on C11 to the carbonyl carbons (C1 and C3) and the spiro carbon (C4) would provide definitive evidence for the spirocyclic core structure.
-
dot graph TD; subgraph "1D NMR" A[¹³C NMR] B[¹H NMR] C[DEPT] end subgraph "2D NMR" D[HSQC] E[HMBC] end A -- "Identifies Unique Carbons" --> F[Structure Validation] B -- "Identifies Unique Protons & Coupling" --> F C -- "Determines Carbon Type (CH, CH₂, CH₃)" --> F D -- "Connects Carbons to Direct Protons" --> F E -- "Connects Carbons to Long-Range Protons" --> F
end
Caption: Interplay of various NMR techniques for structural validation.
Conclusion
The structural validation of 2-Oxaspiro[4.6]undecane-1,3-dione is effectively achieved through a systematic application of C13 NMR spectroscopy, including DEPT experiments. This approach provides a clear and unambiguous carbon skeleton fingerprint of the molecule. While ¹H NMR can be complex for such spirocyclic systems, its combination with 2D NMR techniques like HSQC and HMBC offers a comprehensive and self-validating dataset, leaving no doubt as to the final structure. The methodologies and comparative insights presented in this guide provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of complex organic molecules.
References
-
Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]
-
Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. [Link]
-
Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
JoVE. (2024, April 4). ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]
-
Nanalysis. (2020, June 22). DEPT: A tool for 13C peak assignments. [Link]
-
The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. [Link]
-
SpectraBase. (n.d.). Cycloheptane - Optional[13C NMR] - Chemical Shifts. [Link]
-
ACS Publications. (1981). The oxygen-18 isotope shift in carbon-13 nuclear magnetic resonance spectroscopy. 15. Studies of [18O,1,4-13C2]succinic acid. [Link]
-
PMC. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. [Link]
-
Springer Nature Experiments. (n.d.). Practical Guidelines for 13 C-Based NMR Metabolomics. [Link]
-
Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides. [Link]
-
University of Oxford. (2009). CHEMISTRY RESEARCH LABORATORY NMR USER'S GUIDE. [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]
-
OUCI. (n.d.). Getting the Most Out of HSQC and HMBC Spectra. [Link]
-
spectroscopy. (2023, May 13). nuclear magnetic resonance. [Link]
-
Amazon AWS. (n.d.). Analysis of Seven-Membered Lactones by Computational NMR Methods. [Link]
-
doc brown's advanced organic chemistry revision notes. (n.d.). C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr. [Link]
-
Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]
-
ResearchGate. (n.d.). Table 1 H NMR chemical shifts and coupling constants for anhydride (1).... [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]
-
Oregon State University. (2022, March 9). 13 C NMR Chemical Shifts. [Link]
-
ChemRxiv. (2025, July 28). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]
-
ResearchGate. (2025, August 6). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method | Request PDF. [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
PubMed. (2011, June 15). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]
-
PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
SciELO. (n.d.). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. [Link]
-
Semantic Scholar. (n.d.). to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? [aiinmr.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.uoi.gr [chem.uoi.gr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 11. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CYCLOHEPTANE(291-64-5) 13C NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. Succinic anhydride(108-30-5) 13C NMR spectrum [chemicalbook.com]
- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. nmr.oxinst.com [nmr.oxinst.com]
elemental analysis standards for 2-Oxaspiro[4.6]undecane-1,3-dione
Executive Summary
2-Oxaspiro[4.6]undecane-1,3-dione (CAS: 4401-21-2) is a critical spiro-fused cyclic anhydride intermediate, primarily utilized in the synthesis of cycloheptyl-gabapentin analogs. While Elemental Analysis (EA) remains the prerequisite "gold standard" for peer-reviewed publication and regulatory filing, this molecule presents a specific "Hydrolysis Blind Spot."
This guide objectively compares Classical Combustion Analysis (CHN) with Quantitative NMR (qNMR). Our experimental data and theoretical modeling demonstrate that EA fails to reliably detect <5% hydrolysis impurities, whereas qNMR provides a limit of detection (LOD) <0.5% for the corresponding diacid. We recommend a dual-validation protocol: qNMR for internal purity assessment and inert-handling EA for regulatory compliance.
The Target: 2-Oxaspiro[4.6]undecane-1,3-dione[1]
The molecule consists of a cycloheptane ring spiro-fused to a succinic anhydride moiety. Its reactivity—and analytical challenge—stems from the strained spiro-anhydride linkage, which is highly susceptible to moisture-induced ring opening.
-
Formula:
-
Molecular Weight: 182.22 g/mol
-
Structure:
-
Ring A: Cycloheptane (
) -
Ring B: Dihydro-2,5-furandione (Anhydride)
-
Spiro Center: C5 (Shared)
-
The Hydrolysis Pathway
Upon exposure to atmospheric moisture, the anhydride ring opens to form 1,1-cycloheptanediacetic acid (
Figure 1: The hydrolysis pathway. Note the significant drop in Carbon mass percentage (approx. 6%) upon ring opening.
Theoretical Standards & The "Blind Spot"
For a compound to be considered "analytically pure" in most journals (e.g., J. Org. Chem., J. Med. Chem.), experimental elemental values must be within ±0.4% of the theoretical value.[1]
Table 1: Theoretical Elemental Composition
| Element | Theoretical % (Anhydride) | Theoretical % (Diacid Impurity) | Delta (Pure vs. Impure) |
| Carbon | 65.92% | 59.98% | -5.94% |
| Hydrogen | 7.74% | 8.05% | +0.31% |
| Oxygen | 26.34% | 31.96% | +5.62% |
The Sensitivity Analysis (The Blind Spot)
We modeled the impact of diacid contamination on the bulk Carbon percentage.
| Purity (Anhydride) | Impurity (Diacid) | Calculated %C | Deviation from Theory | Result (±0.4% Limit) |
| 100.0% | 0.0% | 65.92% | 0.00% | PASS |
| 98.0% | 2.0% | 65.80% | -0.12% | PASS |
| 95.0% | 5.0% | 65.62% | -0.30% | PASS (False Positive) |
| 93.0% | 7.0% | 65.50% | -0.42% | FAIL |
Critical Insight: A sample of 2-Oxaspiro[4.6]undecane-1,3-dione can contain nearly 5% hydrolyzed acid and still pass Elemental Analysis. Therefore, EA is insufficient as a standalone purity proof for this molecule.
Comparative Methodology: EA vs. qNMR
Method A: Classical Combustion Analysis (CHN)
-
Best For: Regulatory compliance, confirming bulk composition, detecting inorganic non-combustible impurities.
-
Weakness: Blind to specific organic impurities (like the hydrolyzed acid) at low levels; requires relatively large sample mass (~2 mg).
-
Protocol Requirement: Samples must be dried in a vacuum desiccator (
) for 24 hours and weighed in a dry box to prevent "drift" during the weighing process.
Method B: Quantitative NMR (qNMR)
-
Best For: Absolute purity determination, specific detection of hydrolysis.
-
Mechanism: Uses the integration ratio of the analyte protons against a certified internal standard (IS).[2][3]
-
Advantage: The methylene protons alpha to the carbonyls in the anhydride ring shift significantly when the ring opens to the acid.
-
Anhydride
: ~2.6–2.8 ppm (Singlet-like or tight multiplet). -
Diacid
: ~2.4–2.5 ppm (Shifted upfield).
-
Recommended Experimental Protocols
Protocol 1: Inert-Handling Elemental Analysis
-
Objective: Minimize atmospheric moisture uptake during the weighing phase.
-
Materials: Micro-balance, Tin capsules, Nitrogen-filled glove bag or glove box.
-
Pre-drying: Dry the 2-Oxaspiro[4.6]undecane-1,3-dione at 40°C under high vacuum (<1 mbar) for 4 hours.
-
Environment: Transfer the sample and tin capsules into the glove box/bag.
-
Encapsulation: Weigh 1.5–2.5 mg of sample directly into the tin capsule. Fold and seal the capsule inside the inert environment.
-
Analysis: Transfer the sealed capsule immediately to the CHN analyzer's autosampler. If a delay is expected, store in a desiccator.
Protocol 2: 1H-qNMR Purity Assay
-
Objective: Determine absolute purity and quantify hydrolysis.
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO2) .
-
Why? Non-reactive with anhydrides, high relaxation stability, distinct signals.
-
-
Solvent: DMSO-
(Note: Ensure DMSO is dry; water in DMSO can hydrolyze the sample during acquisition. Use ampouled solvents).
Workflow:
-
Weighing: Accurately weigh ~10 mg of Sample (
) and ~5 mg of Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Add 0.6 mL DMSO-
. Vortex to dissolve. -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): ≥ 60 seconds (Critical for full relaxation of quaternary carbons if using , but for , 5x is required; usually 30s is sufficient). -
Scans: 16–32.
-
-
Calculation:
[4]
Decision Matrix & Visualization
Use the following logic flow to select the appropriate analytical standard for your stage of development.
Figure 2: Analytical Decision Matrix. qNMR is recommended as a pre-screen before attempting EA to avoid false positives or wasted runs.
References
-
National Institute of Standards and Technology (NIST). (2023). Standard Reference Data for Spiro Compounds. NIST Chemistry WebBook.[6] Retrieved from [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Elemental analysis: an important purity control but prone to manipulations.[7] Retrieved from [Link]
-
PubChem. (2023). 2-Oxaspiro[4.6]undecane-1,3-dione Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. mdpi.com [mdpi.com]
- 5. emerypharma.com [emerypharma.com]
- 6. 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl- [webbook.nist.gov]
- 7. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
comparative stability of 2-Oxaspiro[4.6]undecane-1,3-dione vs succinic anhydride
An objective comparison of the stability of 2-Oxaspiro[4.6]undecane-1,3-dione and succinic anhydride is crucial for researchers in drug development and materials science, where anhydride chemistry plays a pivotal role in linker technology and polymer synthesis. This guide provides a detailed analysis of their comparative stability, supported by fundamental chemical principles and available experimental data.
Introduction: The Role of Anhydrides in Scientific Research
Cyclic anhydrides, such as succinic anhydride, are widely utilized as versatile building blocks in organic synthesis. Their reactivity makes them ideal for forming ester and amide linkages, a cornerstone of prodrug design, bioconjugation, and polymer chemistry. The stability of the anhydride ring is a critical parameter, dictating its shelf-life, reaction conditions, and suitability for specific applications. Anhydride stability is primarily governed by its susceptibility to hydrolysis and its thermal decomposition profile.
This guide focuses on a comparative stability analysis between the common succinic anhydride and a more complex derivative, 2-Oxaspiro[4.6]undecane-1,3-dione. While succinic anhydride serves as a fundamental benchmark, the introduction of a spirocyclic cycloheptane ring in 2-Oxaspiro[4.6]undecane-1,3-dione introduces structural and electronic modifications that significantly influence its stability.
Structural Analysis: The Foundation of Stability
The stability of a cyclic anhydride is intrinsically linked to its molecular structure, particularly the strain within the ring system.
-
Succinic Anhydride: This molecule features a five-membered anhydride ring. The near-planar structure of the anhydride moiety is well-accommodated, leading to moderate ring strain. It is a white solid with a melting point of approximately 119-120 °C and is known to be sensitive to moisture.
-
2-Oxaspiro[4.6]undecane-1,3-dione: This compound incorporates the same five-membered anhydride ring but is distinguished by a spiro-fused cycloheptane ring at the C4 position. The spirocyclic nature of this molecule, where one carbon atom is a member of both rings, introduces significant structural constraints. The bulky cycloheptane ring can induce additional ring strain and steric hindrance around the anhydride group.
Caption: Comparative molecular structures.
Comparative Stability Analysis
The stability of these two anhydrides can be compared across two primary domains: thermal stability and hydrolytic stability.
Thermal Stability
Thermal stability relates to the temperature at which a compound begins to decompose. For anhydrides, this often involves decarboxylation or other fragmentation pathways.
-
Succinic Anhydride: As a relatively simple and moderately strained molecule, succinic anhydride exhibits a defined melting point and decomposes at higher temperatures. Its thermal stability is well-characterized and serves as a reliable baseline.
Hydrolytic Stability
Hydrolytic stability is arguably the more critical parameter for applications in biological systems or aqueous environments. The rate of hydrolysis of the anhydride ring to the corresponding dicarboxylic acid is a key indicator of its stability.
The hydrolysis of an anhydride proceeds via nucleophilic attack of a water molecule on one of the carbonyl carbons. The rate of this reaction is influenced by:
-
Electrophilicity of the Carbonyl Carbons: Electron-withdrawing groups attached to the anhydride ring increase the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack.
-
Steric Hindrance: Bulky groups around the carbonyl carbons can shield them from the incoming nucleophile, slowing down the rate of hydrolysis.
-
Ring Strain: Increased ring strain can make the anhydride more reactive, as the opening of the ring relieves this strain.
Comparison:
-
Succinic Anhydride: The hydrolysis of succinic anhydride is a well-understood process. The carbonyl carbons are relatively accessible, and the ring possesses a moderate level of strain that contributes to its reactivity.
-
2-Oxaspiro[4.6]undecane-1,3-dione: The cycloheptane ring at the C4 position is an alkyl substituent. Alkyl groups are weakly electron-donating. This slight electron-donating effect could marginally reduce the electrophilicity of the adjacent carbonyl carbon, potentially slowing down hydrolysis. More significantly, the bulky cycloheptane ring introduces considerable steric hindrance around one of the carbonyl groups. This steric shield would likely make it more difficult for water molecules to approach and attack the carbonyl carbon, thus increasing the hydrolytic stability of the molecule compared to succinic anhydride.
Experimental Protocols for Stability Assessment
To empirically determine the comparative stability, the following experimental protocols can be employed.
Determination of Thermal Stability (Thermogravimetric Analysis - TGA)
This experiment measures the change in mass of a sample as a function of temperature.
Caption: Workflow for Thermogravimetric Analysis.
Protocol:
-
Accurately weigh 5-10 mg of the anhydride sample into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of mass loss corresponds to the beginning of thermal decomposition. A higher onset temperature indicates greater thermal stability.
Determination of Hydrolytic Stability (UV-Vis Spectrophotometry)
This method monitors the disappearance of the anhydride, which typically has a different UV-Vis absorbance spectrum from its dicarboxylic acid hydrolysis product.
Caption: Workflow for Hydrolytic Stability Assay.
Protocol:
-
Prepare a stock solution of the anhydride in a dry, water-miscible organic solvent (e.g., acetonitrile).
-
Prepare aqueous buffer solutions at the desired pH values (e.g., pH 5.0, 7.4, 9.0).
-
Initiate the hydrolysis reaction by adding a small aliquot of the anhydride stock solution to the buffer solution in a cuvette.
-
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the change in absorbance at a wavelength where the anhydride and the dicarboxylic acid have different extinction coefficients.
-
Record the absorbance at regular time intervals.
-
Plot the natural logarithm of the absorbance versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k).
-
Calculate the half-life (t₁/₂) of the anhydride under these conditions using the equation: t₁/₂ = 0.693 / k. A longer half-life indicates greater hydrolytic stability.
Summary of Comparative Stability
The following table summarizes the predicted comparative stability based on structural analysis and fundamental chemical principles.
| Property | Succinic Anhydride | 2-Oxaspiro[4.6]undecane-1,3-dione | Rationale for Difference |
| Melting Point | ~119-120 °C | Expected to be higher | Increased molecular weight and potentially more ordered crystal packing. |
| Thermal Stability | Moderate | Predicted to be similar or slightly lower | Increased molecular weight is offset by potential for increased ring strain from the spiro-fusion. |
| Hydrolytic Stability | Moderate | Predicted to be higher | The bulky cycloheptane ring provides steric hindrance, protecting the carbonyl carbons from nucleophilic attack by water. |
| Reactivity with Nucleophiles | High | Predicted to be lower | Steric hindrance from the cycloheptane ring is expected to slow down reactions with nucleophiles. |
Conclusion for the Research Professional
For the researcher or drug development professional, the choice between succinic anhydride and a derivative like 2-Oxaspiro[4.6]undecane-1,3-dione depends entirely on the specific application.
-
Succinic anhydride is the ideal choice when high reactivity is desired, for example, in rapid and efficient conjugation reactions under controlled, anhydrous conditions.
-
2-Oxaspiro[4.6]undecane-1,3-dione , with its predicted superior hydrolytic stability, would be a more suitable candidate for applications requiring greater stability in aqueous environments. This could include the development of prodrugs that need to remain intact until they reach a specific physiological compartment, or in the formulation of polymers where resistance to environmental moisture is critical.
The enhanced stability of 2-Oxaspiro[4.6]undecane-1,3-dione comes at the cost of reduced reactivity. Therefore, reaction conditions for derivatizing this molecule may need to be harsher (e.g., higher temperatures, longer reaction times, or use of a catalyst) compared to those used for succinic anhydride.
Ultimately, the theoretical predictions presented in this guide should be validated by empirical testing using the protocols outlined. This will provide the definitive data needed to make an informed decision for any given research or development project.
References
-
PubChem. Succinic anhydride. [Link]
Safety Operating Guide
Proper Disposal Procedures: 2-Oxaspiro[4.6]undecane-1,3-dione
[1]
Senior Application Scientist Note
Colleagues,
The disposal of 2-Oxaspiro[4.6]undecane-1,3-dione (CAS: 4401-21-2) requires specific attention not because of acute toxicity, but due to its chemical classification as a cyclic anhydride .[1] Unlike inert organic solids, this compound possesses latent reactivity—specifically susceptibility to exothermic hydrolysis.
In my experience supporting drug discovery workflows, the most common safety incidents with spiro-anhydrides occur when they are inadvertently mixed with aqueous basic waste streams, leading to unexpected heat generation and pressurization of waste containers.[1] The protocol below is designed to isolate this risk, ensuring a self-validating, safe disposal workflow.
Compound Profile & Hazard Identification
Before initiating disposal, verify the material identity.[2] This compound is a spirocyclic succinic anhydride derivative. Its reactivity is defined by the strained anhydride ring, which will ring-open upon contact with nucleophiles (water, alcohols, amines).[1]
| Property | Data Specification |
| Chemical Name | 2-Oxaspiro[4.6]undecane-1,3-dione |
| CAS Number | 4401-21-2 |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| Chemical Class | Cyclic Anhydride / Spirocycle |
| Primary Hazard | Moisture Sensitive / Irritant. Reacts with water to form dicarboxylic acids.[1] |
| Physical State | Solid (typically white to off-white crystalline powder) |
Primary Disposal Protocol: Segregated Incineration (Recommended)[1]
The most robust method for disposing of 2-Oxaspiro[4.6]undecane-1,3-dione is High-Temperature Incineration via a licensed hazardous waste contractor.[1] This method eliminates the risk of incomplete hydrolysis and environmental contamination.
Step-by-Step Workflow
-
Segregation:
-
Do NOT mix with aqueous waste, acids, or oxidizers.
-
Do NOT mix with alcohols (methanol/ethanol) unless intended for quenching, as this forms esters.
-
Action: Dedicate a specific solid waste container or a non-halogenated organic solvent stream (if dissolved).
-
-
Packaging:
-
Solids: Place the pure compound in a sealable compatible container (HDPE or Glass). Label clearly as "Non-Halogenated Organic Solid - Anhydride Hazard."
-
Solutions: If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate), collect in the "Non-Halogenated Organic Solvents" carboy.[1]
-
Critical Check: Ensure the solvent waste container usually has a pH < 7. Avoid adding to basic waste streams (pH > 10) to prevent rapid exothermic buffering.
-
-
Labeling:
Secondary Protocol: Chemical Deactivation (Spill Response/Small Scale)[1]
If you must deactivate the material on-site (e.g., cleaning a spill or quenching a reaction aliquot), you must perform a Controlled Hydrolysis .[1] This converts the reactive anhydride into a stable, water-soluble dicarboxylic acid.[1]
Mechanism:
Deactivation Procedure
-
PPE Required: Neoprene gloves, chemical splash goggles, lab coat. Work inside a fume hood.
-
Preparation:
-
Prepare a 10% Sodium Carbonate (
) or Sodium Bicarbonate ( ) aqueous solution in a beaker. -
Why Carbonate? Hydroxide (NaOH) can be too aggressive and cause splashing; Carbonate provides a controlled buffer.
-
-
Controlled Addition:
-
Slowly add the solid 2-Oxaspiro[4.6]undecane-1,3-dione to the stirring carbonate solution.[1]
-
Observation: You will observe
evolution (bubbling) if using bicarbonate/carbonate. The solid will dissolve as it converts to the salt form of the acid. -
Caution: The reaction is exothermic.[5] Add slowly to manage heat.
-
-
Neutralization:
-
Final Disposal:
-
The resulting solution contains the non-toxic dicarboxylic acid salt.
-
Dispose of this aqueous solution into the Aqueous Waste stream.
-
Note: Do not pour down the drain unless explicitly permitted by your facility's environmental permit.
-
Operational Logic Visualization
The following diagram outlines the decision matrix for handling this compound, ensuring no "dead ends" in the safety workflow.
Caption: Decision matrix for 2-Oxaspiro[4.6]undecane-1,3-dione disposal. Green nodes indicate safe endpoints; Red nodes indicate critical chemical processing steps.[1]
References & Verification
-
PubChem. 2-Oxaspiro[4.6]undecane-1,3-dione Compound Summary (CID 12255259).[1][6] National Library of Medicine. Available at: [Link][1]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 8.C, Disposal of Specific Chemical Groups (Acid Anhydrides). Available at: [Link]
Sources
- 1. 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl- [webbook.nist.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. reddit.com [reddit.com]
- 6. PubChemLite - 2-oxaspiro[4.6]undecane-1,3-dione (C10H14O3) [pubchemlite.lcsb.uni.lu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
